molecular formula C17H30ClN B1596271 Benzyldimethyloctylammonium chloride CAS No. 959-55-7

Benzyldimethyloctylammonium chloride

Cat. No.: B1596271
CAS No.: 959-55-7
M. Wt: 283.9 g/mol
InChI Key: PXFDQFDPXWHEEP-UHFFFAOYSA-M
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Description

Benzyldimethyloctylammonium chloride is a useful research compound. Its molecular formula is C17H30ClN and its molecular weight is 283.9 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyldimethyloctylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzyldimethyloctylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyldimethyloctylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl-dimethyl-octylazanium;chloride
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InChI

InChI=1S/C17H30N.ClH/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFDQFDPXWHEEP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041634
Record name Benzyldimethyloctylammonium chloride
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Molecular Weight

283.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1)
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CAS No.

959-55-7
Record name Benzyldimethyloctylammonium chloride
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Record name Benzyldimethyloctylammonium chloride
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Record name Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1)
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Record name Benzyldimethyloctylammonium chloride
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Record name Benzyldimethyloctylammonium chloride
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Record name BENZYLDIMETHYLOCTYLAMMONIUM CHLORIDE
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Foundational & Exploratory

Unveiling the Antimicrobial Arsenal: A Technical Guide to the Mechanism of Action of Benzyldimethyloctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Paradigm of Cationic Biocides

Benzyldimethyloctylammonium chloride (BDOC), a prominent member of the quaternary ammonium compound (QAC) family, stands as a cornerstone in antimicrobial formulations across diverse industries, from personal care to industrial disinfection.[1] Its efficacy stems from a multifaceted assault on microbial cells, a process this guide will dissect with scientific rigor. Understanding the intricate mechanisms underpinning its action is not merely an academic exercise; it is fundamental for the rational design of novel antimicrobial strategies, the optimization of existing formulations, and for navigating the ever-present challenge of microbial resistance. This document provides a comprehensive exploration of the core mechanisms of BDOC, intended for researchers, scientists, and professionals engaged in the development of antimicrobial technologies.

I. The Molecular Blueprint: Structure-Activity Relationship

The antimicrobial prowess of benzyldimethyloctylammonium chloride is intrinsically linked to its amphiphilic molecular architecture. This structure comprises a positively charged quaternary nitrogen atom, a hydrophobic octyl chain, and a benzyl group.[2] This arrangement is critical for its interaction with and subsequent disruption of microbial cell membranes.

  • Cationic Head: The permanently positively charged nitrogen atom is the primary driver of the initial interaction with the predominantly negatively charged bacterial cell surface.[3]

  • Hydrophobic Tail: The octyl (C8) alkyl chain facilitates the insertion of the molecule into the hydrophobic core of the lipid bilayer, a crucial step in membrane destabilization. The length of this alkyl chain is a key determinant of antimicrobial activity, with an octyl chain demonstrating significant efficacy.[1]

  • Benzyl Group: The presence of the benzyl group can influence the compound's antimicrobial spectrum and physicochemical properties, although its precise contribution can vary depending on the bacterial species.[2][4]

II. The Primary Battlefield: The Bacterial Cell Membrane

The principal target of benzyldimethyloctylammonium chloride is the bacterial cell membrane, a vital barrier that maintains cellular integrity and regulates the passage of essential molecules. The interaction is a multi-step process, culminating in catastrophic structural and functional failure of the membrane.

A. Electrostatic Adsorption and Hydrophobic Insertion

The initial event in the antimicrobial cascade is the electrostatic attraction between the cationic head of the BDOC molecule and the anionic components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[3] This initial binding concentrates the QAC molecules at the cell surface.

Following adsorption, the hydrophobic octyl chain penetrates and embeds within the lipid bilayer. This insertion disrupts the orderly arrangement of the phospholipid molecules, leading to an increase in membrane fluidity and a loss of structural integrity.[3]

Diagram: Multi-stage Interaction of BDOC with the Bacterial Membrane

BDOC_Membrane_Interaction cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space BDOC Benzyldimethyloctylammonium Chloride (BDOC) MembraneSurface Negatively Charged Membrane Surface BDOC->MembraneSurface 1. Electrostatic Attraction LipidBilayer Lipid Bilayer Core MembraneSurface->LipidBilayer 2. Hydrophobic Insertion Permeabilization Increased Permeability & Loss of Integrity LipidBilayer->Permeabilization 3. Membrane Perturbation Cytoplasm Cytoplasm Leakage K+, ATP, etc. Permeabilization->Leakage 4. Efflux of Components CellDeath Cell Death Leakage->CellDeath Leads to

Caption: Sequential mechanism of BDOC interaction with the bacterial cell membrane.

B. Membrane Permeabilization and Leakage of Intracellular Components

The disruption of the lipid bilayer by BDOC leads to a significant increase in membrane permeability.[5] This compromised barrier allows for the uncontrolled leakage of essential intracellular components, including:

  • Potassium Ions (K+): The efflux of potassium ions is one of the earliest detectable events following exposure to QACs.[5][6] This rapid loss of K+ disrupts the electrochemical gradient across the membrane and inhibits various cellular processes that are dependent on this gradient.

  • Adenosine Triphosphate (ATP): The leakage of ATP, the primary energy currency of the cell, deprives the bacterium of the energy required for essential metabolic functions.[7]

This loss of vital ions and molecules is a direct consequence of the physical disruption of the membrane and is a key factor in the bactericidal action of BDOC.

C. Dissipation of Membrane Potential

The bacterial cell membrane maintains a crucial electrochemical potential, known as the proton motive force, which is essential for ATP synthesis, nutrient transport, and motility. The influx and efflux of ions caused by BDOC-induced membrane damage leads to the dissipation of this membrane potential, effectively crippling the cell's energy production and transport systems.[8]

III. Intracellular Targets and Downstream Effects

While the primary mode of action is membrane disruption, the effects of benzyldimethyloctylammonium chloride can extend to intracellular components, further contributing to its antimicrobial efficacy.

A. Enzyme Inhibition and Protein Denaturation

Upon entering the cell, QACs can interact with and inactivate essential enzymes.[9] The cationic nature of BDOC can lead to non-specific binding to negatively charged domains on proteins, disrupting their tertiary structure and rendering them non-functional. This denaturation of critical proteins, including those involved in respiration and metabolism, contributes to the overall lethal effect.[10]

B. Interaction with Nucleic Acids

While not considered the primary mechanism, there is evidence to suggest that QACs can interact with DNA.[11] This interaction is likely driven by the electrostatic attraction between the cationic QAC and the negatively charged phosphate backbone of the DNA molecule. Such binding could interfere with DNA replication and transcription, further inhibiting bacterial growth and survival.

IV. Methodologies for Elucidating the Mechanism of Action

A variety of experimental techniques are employed to investigate the antimicrobial mechanism of compounds like benzyldimethyloctylammonium chloride. The selection of these methods is driven by the need to probe specific aspects of the drug-pathogen interaction.

A. Determination of Antimicrobial Activity

The foundational assessment of any antimicrobial agent is the determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Parameter Description Common Assays
MIC The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.Broth microdilution, Agar dilution
MBC The lowest concentration of an antimicrobial agent required to kill a particular bacterium.Sub-culturing from MIC assay tubes/plates

A study on a related compound, benzyldimethyldodecylammonium chloride, against Pseudomonas fluorescens reported an MIC of 20 mg/L and an MBC of 10 mg/L.[5]

B. Assessing Membrane Integrity

1. Propidium Iodide (PI) Uptake Assay: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells.[12] Upon membrane damage, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence. This assay provides a quantitative measure of membrane permeabilization.[13][14]

Experimental Workflow: Propidium Iodide Uptake Assay

PI_Uptake_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_staining Staining and Analysis Harvest 1. Harvest bacterial cells (e.g., mid-log phase) Wash 2. Wash cells with buffer (e.g., PBS) Harvest->Wash Resuspend 3. Resuspend in buffer to a standardized optical density Wash->Resuspend Aliquot 4. Aliquot cell suspension into assay plate/tubes Resuspend->Aliquot AddBDOC 5. Add BDOC at various concentrations Aliquot->AddBDOC Incubate 6. Incubate for a defined period AddBDOC->Incubate AddPI 7. Add Propidium Iodide (PI) to each sample Incubate->AddPI Analyze 8. Analyze fluorescence using flow cytometry or a fluorescence plate reader AddPI->Analyze

Caption: A generalized workflow for assessing membrane permeabilization using propidium iodide.

2. Potassium Leakage Assay: This assay directly measures the efflux of intracellular potassium ions following exposure to the antimicrobial agent.[6] The concentration of potassium in the extracellular medium can be quantified using various methods, including atomic absorption spectroscopy or ion-selective electrodes.[15]

C. Visualization of Morphological Changes

Electron microscopy techniques are invaluable for visualizing the ultrastructural damage caused by antimicrobial agents.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the bacterial cell surface, revealing changes such as membrane wrinkling, deformation, and the formation of pores or blebs.[5][16][17]

  • Transmission Electron Microscopy (TEM): Allows for the visualization of internal cellular structures, showing disorganization of the cytoplasm and changes in the cell envelope.[16]

In a study on Pseudomonas fluorescens treated with a related QAC, SEM revealed that the cells became less bulky and their membranes appeared rougher and wrinkled.[5]

V. The Challenge of Resistance

The widespread use of benzyldimethyloctylammonium chloride and other QACs has inevitably led to the emergence of bacterial resistance. Understanding these mechanisms is critical for preserving the efficacy of these important biocides.

A. Efflux Pumps

One of the most significant mechanisms of resistance is the active efflux of QACs from the bacterial cell.[18][19] Efflux pumps are membrane-associated protein complexes that recognize and expel a broad range of toxic compounds, including QACs, thereby preventing them from reaching their target concentrations.[11] The overexpression of these pumps can lead to reduced susceptibility.[20]

B. Modification of the Cell Envelope

Bacteria can alter the composition of their cell envelope to reduce the binding of QACs. This can involve changes in the fatty acid composition of the cell membrane or modifications to the lipopolysaccharide (LPS) layer in Gram-negative bacteria, which can alter the surface charge and reduce the initial electrostatic attraction.[20]

C. Biofilm Formation

Bacteria encased in a biofilm exhibit significantly increased resistance to antimicrobial agents, including QACs.[21][22] The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, impeding the penetration of BDOC to the embedded cells.[23] Additionally, the altered physiological state of bacteria within a biofilm can contribute to their reduced susceptibility.[24]

VI. Conclusion and Future Perspectives

Benzyldimethyloctylammonium chloride exerts its potent antimicrobial activity primarily through the catastrophic disruption of the bacterial cell membrane. This is a multi-step process initiated by electrostatic attraction and culminating in increased permeability, leakage of essential cellular components, and dissipation of the membrane potential. Secondary effects on intracellular targets such as enzymes and nucleic acids further contribute to its bactericidal efficacy.

The continued effectiveness of BDOC and other QACs in the face of emerging resistance necessitates a deep and ongoing understanding of their mechanism of action. Future research should focus on strategies to overcome resistance mechanisms, such as the development of efflux pump inhibitors or compounds that can effectively penetrate the biofilm matrix. By leveraging the detailed mechanistic insights outlined in this guide, the scientific community can continue to innovate and develop robust antimicrobial solutions for a healthier future.

VII. References

  • Correia, P., et al. (2011). Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens. Journal of Antimicrobial Chemotherapy, 66(7), 1531-1537. [Link]

  • López, D., et al. (2009). Structurally diverse natural products that cause potassium leakage trigger multicellularity in Bacillus subtilis. Proceedings of the National Academy of Sciences, 106(1), 280-285. [Link]

  • ResearchGate. The potassium leakage and transmembrane potential of the bacterial... | Download Scientific Diagram. [Link]

  • Dasgupta, S., et al. (2019). Effect of Protein Denaturation and Enzyme Inhibitors on Proteasomal-Mediated Production of Peptides in Human Embryonic Kidney Cells. Biomolecules, 9(6), 207. [Link]

  • Taleb, V., et al. (2008). Interactions between Biocide Cationic Agents and Bacterial Biofilms. Antimicrobial Agents and Chemotherapy, 52(6), 2273-2276. [Link]

  • Friedrich, C. L., et al. (2000). Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy. Antimicrobial Agents and Chemotherapy, 44(10), 2739-2747. [Link]

  • RSC Publishing. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. [Link]

  • National Center for Biotechnology Information. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. [Link]

  • Semantic Scholar. Efflux pump induction by quaternary ammonium compounds and fluoroquinolone resistance in bacteria. [Link]

  • ResearchGate. Quaternary ammonium antimicrobial agents and their application in antifouling coatings: a review. [Link]

  • ResearchGate. (2019). Scanning electron microscopy (SEM) for microbes - a simple and inexpensive method for sample preparation. [Link]

  • National Institutes of Health. (n.d.). Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study. [Link]

  • Patrauchan, M. A., & Oriel, P. J. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Journal of Applied Microbiology, 94(2), 266-272. [Link]

  • National Center for Biotechnology Information. (2011). The Role of Potassium in Inflammasome Activation by Bacteria. [Link]

  • Dasgupta, S., et al. (2019). Effect of Protein Denaturation and Enzyme Inhibitors on Proteasomal-Mediated Production of Peptides in Human Embryonic Kidney Cells. Biomolecules, 9(6), 207. [Link]

  • National Center for Biotechnology Information. (2016). Unappreciated Roles for K+ Channels in Bacterial Physiology. [Link]

  • Atlas Medical. (n.d.). Potassium colorimetric Rev A.pdf. [Link]

  • National Center for Biotechnology Information. (2014). SEM Analysis of Surface Impact on Biofilm Antibiotic Treatment. [Link]

  • Aldebaran Sistemas. (n.d.). CLASSIFICATION OF QUATERNARY AMMONIUM. [Link]

  • Edafiogho, I. O., et al. (1993). Inhibition of albumin denaturation and anti-inflammatory activity of acetamido [(phenyl-4'-yl)-oxymethyl)]2-(p-substituted phenylamino)-1,2,4-triazoles and -1,3,4-thiadiazoles. Arzneimittelforschung, 43(11), 1189-1193. [Link]

  • Buffet-Bataillon, S., et al. (2012). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Journal of Pharmacy and Pharmacology, 64(11), 1531-1539. [Link]

  • An, Y. H., & Friedman, R. J. (2000). Effects of Benzalkonium Chloride on Planktonic Growth and Biofilm Formation by Animal Bacterial Pathogens. Journal of Applied Microbiology, 88(4), 608-615. [Link]

  • ResearchGate. Efflux pumps conferring QAC resistance. The efflux pumps in the blue... | Download Scientific Diagram. [Link]

  • ResearchGate. (n.d.). Studying antimicrobial-induced morphostructural damage of bacteria by Scanning Electron Microscope. [Link]

  • MDPI. (2020). The Biphasic Effect of Lipopolysaccharide on Membrane Potential. [Link]

  • PubMed Central. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. [Link]

  • Cardiff University. (2016). Efflux pump induction by quaternary ammonium compounds and fluoroquinolone-resistance in bacteria. [Link]

  • ResearchGate. Membrane permeabilization assays. (A) Propidium iodide incorporation.... | Download Scientific Diagram. [Link]

  • Frontiers. (n.d.). Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. [Link]

  • American Pharmaceutical Review. (2023). The Role of Bacterial Biofilms in Antimicrobial Resistance. [Link]

  • Bio-protocol. (2018). Quantification of Plant Cell Death by Electrolyte Leakage Assay. [Link]

  • ResearchGate. Protein denaturation inhibition activity of both CR and CS. - ResearchGate. [Link]

  • MDPI. (2022). Bacterial Resistance to Antimicrobial Agents. [Link]

  • PubMed. (1991). ATP-sensitive K+ channels reveal the effects of intracellular chloride variations on cytoplasmic ATP concentrations and mitochondrial function. [Link]

  • Frontiers. (n.d.). A growing battlefield in the war against biofilm-induced antimicrobial resistance: insights from reviews on antibiotic resistance. [Link]

  • MDPI. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. [Link]

  • National Center for Biotechnology Information. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. [Link]

  • MDPI. (2021). Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity. [Link]

  • National Institutes of Health. (2023). Efflux Pump (QacA, QacB, and QacC) and β-Lactamase Inhibitors? An Evaluation of 1,8-Naphthyridines against Staphylococcus aureus Strains. [Link]

  • MDPI. (n.d.). Biophysical Features of Outer Membrane Vesicles (OMVs) from Pathogenic Escherichia coli: Methodological Implications for Reproducible OMV Characterization. [Link]

  • PubMed. (2009). Structurally diverse natural products that cause potassium leakage trigger multicellularity in Bacillus subtilis. [Link]

  • PubMed. (2023). From Antibacterial to Antibiofilm Targeting: An Emerging Paradigm Shift in the Development of Quaternary Ammonium Compounds (QACs). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Benzyldimethyloctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of benzyldimethyloctylammonium chloride, a quaternary ammonium compound with significant applications across various scientific and industrial fields. As a Senior Application Scientist, this document is structured to deliver not just a procedural outline, but a deeper understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Versatility of Benzyldimethyloctylammonium Chloride

Benzyldimethyloctylammonium chloride (BDMOAC), also known as benzalkonium chloride C8, is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. Its molecular structure, featuring a positively charged nitrogen atom connected to a benzyl group, two methyl groups, and an eight-carbon alkyl chain, imparts amphiphilic properties that underpin its wide range of applications. These include roles as an antimicrobial agent in disinfectants and sanitizers, a phase transfer catalyst in organic synthesis, and a conditioning agent in personal care products.[1] The C8 alkyl chain variant offers a specific balance of hydrophobicity and water solubility, influencing its efficacy in various formulations.

This guide will focus on the most prevalent and efficient synthetic route to high-purity benzyldimethyloctylammonium chloride, the Menshutkin reaction, providing a detailed experimental protocol and characterization methods.

The Core Synthesis Pathway: The Menshutkin Reaction

The synthesis of benzyldimethyloctylammonium chloride is primarily achieved through the quaternization of a tertiary amine, N,N-dimethyloctylamine, with an alkyl halide, benzyl chloride. This classic nucleophilic substitution reaction is known as the Menshutkin reaction.

Reaction Mechanism and Causality

The Menshutkin reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the tertiary amine (N,N-dimethyloctylamine) acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-chlorine bond, leading to the formation of the quaternary ammonium cation and a chloride anion.

Several factors influence the rate and efficiency of this reaction:

  • Solvent: Polar aprotic solvents are generally preferred for the Menshutkin reaction as they can solvate the transition state, which has a significant charge separation, thereby accelerating the reaction. Solvents like acetone, acetonitrile, or dimethylformamide are suitable choices. The rate of reaction tends to increase with the dielectric constant of the medium.

  • Temperature: Like most chemical reactions, the rate of quaternization increases with temperature. However, excessively high temperatures can lead to side reactions or decomposition of the product. A moderate temperature range is typically employed to ensure a clean and efficient reaction.

  • Steric Hindrance: The accessibility of the lone pair on the tertiary amine and the electrophilic carbon on the alkyl halide can affect the reaction rate. In this specific synthesis, the steric hindrance is relatively low, allowing the reaction to proceed efficiently.

  • Leaving Group: The nature of the halide in the alkyl halide influences the reaction rate. While alkyl iodides and bromides are more reactive, benzyl chloride is a cost-effective and commonly used reagent for this synthesis.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Menshutkin Reaction (SN2) cluster_product Product N,N-Dimethyloctylamine N,N-Dimethyloctylamine (Tertiary Amine) Reaction_Step Quaternization N,N-Dimethyloctylamine->Reaction_Step Benzyl_Chloride Benzyl Chloride (Alkylating Agent) Benzyl_Chloride->Reaction_Step BDMOAC Benzyldimethyloctylammonium Chloride Reaction_Step->BDMOAC Formation of Quaternary Ammonium Salt

Caption: The Menshutkin reaction pathway for benzyldimethyloctylammonium chloride synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to yield high-purity benzyldimethyloctylammonium chloride (≥96.0%). The quantities provided are for a laboratory-scale synthesis and can be scaled accordingly.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar equivalent)Notes
N,N-Dimethyloctylamine157.301.0Purity ≥ 98%
Benzyl Chloride126.581.05Purity ≥ 99%, freshly distilled recommended
Acetone58.08-Anhydrous, reagent grade
Diethyl Ether74.12-Anhydrous, reagent grade
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add N,N-dimethyloctylamine (e.g., 15.73 g, 0.1 mol) and 100 mL of anhydrous acetone.

  • Initiation of Reaction: Begin stirring the solution and gently heat the mixture to a reflux temperature of approximately 56°C.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (e.g., 13.29 g, 0.105 mol) dropwise to the refluxing solution over a period of 30 minutes. A slight excess of benzyl chloride is used to ensure the complete conversion of the tertiary amine.

  • Reaction Progression: Maintain the reaction mixture at reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the product, as benzyldimethyloctylammonium chloride is less soluble in acetone than the reactants.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to maximize the precipitation of the product.

  • Filtration: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous acetone to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C to a constant weight.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Reaction Setup Add N,N-Dimethyloctylamine and Acetone to Flask Start->Setup Heating Heat to Reflux (~56°C) Setup->Heating Addition Add Benzyl Chloride Dropwise over 30 min Heating->Addition Reflux Maintain Reflux 12-24 hours Addition->Reflux Cooling Cooling Room Temperature, then Ice Bath Reflux->Cooling Filtration Vacuum Filtration Wash with cold Acetone Cooling->Filtration Drying Drying Filtration->Drying Product Pure Benzyldimethyloctylammonium Chloride Drying->Product

Caption: A step-by-step workflow for the synthesis of benzyldimethyloctylammonium chloride.

Purification for Enhanced Purity

For applications requiring the highest purity, a recrystallization step is recommended.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent and a poor solvent. For benzyldimethyloctylammonium chloride, a mixture of isopropanol and diethyl ether is effective.

  • Recrystallization Procedure: a. Dissolve the crude product in a minimal amount of hot isopropanol. b. If any insoluble impurities are present, perform a hot filtration. c. To the clear, hot solution, slowly add diethyl ether until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Quality Control

To ensure the identity and purity of the synthesized benzyldimethyloctylammonium chloride, a combination of analytical techniques should be employed.

Physical Properties
PropertyValue
Molecular FormulaC₁₇H₃₀ClN
Molecular Weight283.88 g/mol
AppearanceWhite to off-white crystalline powder
Purity (by titration)≥ 96.0%
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:

    • 0.88 ppm (t, 3H): Terminal methyl group of the octyl chain.

    • 1.2-1.4 ppm (m, 10H): Methylene groups of the octyl chain.

    • 1.7-1.8 ppm (m, 2H): Methylene group adjacent to the nitrogen on the octyl chain.

    • 3.1-3.2 ppm (s, 6H): Two methyl groups attached to the nitrogen.

    • 3.3-3.4 ppm (t, 2H): Methylene group of the octyl chain attached to the nitrogen.

    • 4.8-4.9 ppm (s, 2H): Benzylic methylene group.

    • 7.4-7.6 ppm (m, 5H): Aromatic protons of the benzyl group.

  • ¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:

    • 14.0 ppm: Terminal methyl carbon of the octyl chain.

    • 22.5, 26.5, 29.0, 29.1, 31.7 ppm: Methylene carbons of the octyl chain.

    • 51.5 ppm: Methyl carbons attached to the nitrogen.

    • 65.0 ppm: Methylene carbon of the octyl chain attached to the nitrogen.

    • 68.0 ppm: Benzylic methylene carbon.

    • 126.0, 129.0, 130.5, 133.0 ppm: Aromatic carbons of the benzyl group.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): The positive ion mode should show a prominent peak for the cation at m/z corresponding to [C₁₇H₃₀N]⁺, which is approximately 248.24.

Titration

The purity of the final product can be determined by titration. A common method is the two-phase titration using a standard anionic surfactant solution and an indicator.

Safety and Handling

Benzyldimethyloctylammonium chloride is a hazardous substance and should be handled with appropriate safety precautions.[2]

  • Hazards: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Very toxic to aquatic life.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

The synthesis of benzyldimethyloctylammonium chloride via the Menshutkin reaction is a robust and well-established method. By carefully controlling the reaction conditions and implementing appropriate purification techniques, high-purity material suitable for a wide range of research and development applications can be reliably produced. The detailed protocol and characterization methods provided in this guide serve as a comprehensive resource for scientists and professionals in the field, ensuring the synthesis of a well-defined and high-quality product.

References

  • PubChem. Benzyldimethyloctylammonium chloride. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to Benzyldimethyloctylammonium Chloride: Properties, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Benzyldimethyloctylammonium chloride (BDMOAC), a significant member of the quaternary ammonium compound (QAC) family. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles governing its synthesis, mechanism of action, and diverse applications, while also addressing critical safety and analytical considerations.

Introduction: Situating Benzyldimethyloctylammonium Chloride in Modern Science

Benzyldimethyloctylammonium chloride, also known by synonyms such as N,N-dimethyl-N-octyl-benzenemethanaminium chloride and Benzalkonium chloride C8, is a cationic surfactant with a unique molecular architecture that bestows upon it a versatile set of properties.[1][2] As a quaternary ammonium compound, it is characterized by a central positively charged nitrogen atom covalently bonded to four organic groups: a benzyl group, two methyl groups, and an eight-carbon octyl chain. This structure is fundamental to its utility across a spectrum of scientific and commercial fields.

Its applications are extensive, ranging from use as an antimicrobial agent in disinfectants and personal care products to a phase transfer catalyst in organic synthesis and a conditioning agent in cosmetics.[3][] In the pharmaceutical and drug development sectors, BDMOAC and other QACs serve as crucial preservatives and are being investigated for advanced applications such as drug delivery systems and the creation of antimicrobial biomedical surfaces.[5][6][7][8] This guide will explore the scientific underpinnings of these functions, providing both theoretical knowledge and practical, field-proven insights.

Physicochemical Properties: The Molecular Foundation

The efficacy and application of BDMOAC are directly derived from its chemical and physical characteristics. A summary of its key properties is presented below, providing the foundational data required for its effective use in experimental design and formulation.

PropertyValueSource(s)
CAS Number 959-55-7[2][3]
Molecular Formula C₁₇H₃₀ClN[2][3][9]
Molecular Weight 283.88 g/mol [2][3][9]
Appearance White to colorless solid or powder[2][3][6]
Solubility Readily soluble in water, ethanol, and acetone[6]
EC Number 213-502-1[2]
IUPAC Name benzyl-dimethyl-octylazanium;chloride[1]
SMILES String CCCCCCCC(C)CC1=CC=CC=C1.[Cl-][1][2]

Synthesis and Characterization: From Precursors to Purified Compound

The primary industrial synthesis of BDMOAC is a quaternization reaction, a cornerstone of amine chemistry. This process involves the alkylation of a tertiary amine, N,N-dimethyloctylamine, with benzyl chloride.[10] The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic benzylic carbon of benzyl chloride, forming a new carbon-nitrogen bond and resulting in the quaternary ammonium cation with a chloride counter-ion.

The causality behind this experimental choice lies in its efficiency and high yield. The reaction is typically carried out under elevated temperatures to increase the reaction rate, and the choice of reactants allows for a direct and relatively clean conversion to the desired product.[10] Purity of the final product is critical, as residual unreacted tertiary amines can increase toxicity.[10]

Synthesis_Workflow Diagram 1: Synthesis Workflow for BDMOAC cluster_reactants Reactants cluster_process Process cluster_products Output Amine N,N-Dimethyloctylamine Reactor Reaction Vessel (Stirring, Elevated Temp.) Amine->Reactor BenzylCl Benzyl Chloride BenzylCl->Reactor Product Crude BDMOAC Reactor->Product Quaternization Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure BDMOAC (≥96%) Purification->FinalProduct Characterization Characterization (NMR, FTIR, MS) FinalProduct->Characterization Antimicrobial_Mechanism Diagram 2: Antimicrobial Action of BDMOAC on a Bacterial Cell cluster_cell Bacterial Cell cluster_disruption Membrane Disruption Membrane Cell Membrane (Negatively Charged) Intercalation 2. Intercalation of Lipophilic Tails Cytoplasm Cytoplasm (Ions, Enzymes, Nucleotides) Leakage 4. Leakage of Cellular Contents Cytoplasm->Leakage K+, Nucleotides BDMOAC BDMOAC Molecule (Cationic Head, Lipophilic Tail) BDMOAC->Membrane 1. Electrostatic Attraction Disruption 3. Membrane Disorganization Intercalation->Disruption Disruption->Leakage Lysis 5. Cell Lysis & Death Leakage->Lysis Analytical_Workflow Diagram 3: Analytical Workflow for BDMOAC Quantification by CE-C4D SamplePrep 1. Sample & Standard Preparation Injection 2. Hydrodynamic Injection SamplePrep->Injection Separation 3. Electrophoretic Separation (+15 kV) Injection->Separation Detection 4. C4D Detection Separation->Detection Quantification 5. Data Analysis & Quantification Detection->Quantification Result Concentration (mg/L) Quantification->Result

Sources

An In-Depth Technical Guide to the Spectral Analysis of Benzyldimethyloctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Quaternary Ammonium Compound

Benzyldimethyloctylammonium chloride (BDMOAC) is a quaternary ammonium compound (QAC) with a significant presence in various industrial and pharmaceutical applications.[1] Its efficacy as a cationic surfactant and antimicrobial agent stems from its unique molecular architecture, featuring a positively charged nitrogen atom connected to a benzyl group, two methyl groups, and an eight-carbon alkyl chain.[1][2] This structure allows it to disrupt the cell membranes of microorganisms, making it a valuable component in disinfectants, antiseptics, and preservatives.[1][3] A thorough understanding of its spectral properties is paramount for quality control, formulation development, and mechanistic studies.

This technical guide provides a comprehensive overview of the spectral information of benzyldimethyloctylammonium chloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and interpret the resulting spectral data.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecular structure is essential for interpreting its spectral data.

PropertyValueSource
Chemical Formula C₁₇H₃₀ClN[2][4]
Molecular Weight 283.88 g/mol [4]
CAS Number 959-55-7[2][4]
IUPAC Name Benzyl-dimethyl-octylazanium chloride[2]
Synonyms Benzalkonium chloride C8, N-Benzyl-N,N-dimethyloctan-1-aminium chloride[2]

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// Atom nodes N [label="N+", pos="0,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; C1 [label="C", pos="-1.5,-0.5!"]; C2 [label="C", pos="1.5,-0.5!"]; C3 [label="C", pos="0,1.5!"]; C4 [label="C", pos="0,3!"]; C5 [label="C", pos="1,3.5!"]; C6 [label="C", pos="1,4.5!"]; C7 [label="C", pos="0,5!"]; C8 [label="C", pos="-1,4.5!"]; C9 [label="C", pos="-1,3.5!"]; C10 [label="C", pos="-1.5,1!"]; C11 [label="C", pos="-2.5,1.5!"]; C12 [label="C", pos="-3.5,1!"]; C13 [label="C", pos="-4.5,1.5!"]; C14 [label="C", pos="-5.5,1!"]; C15 [label="C", pos="-6.5,1.5!"]; C16 [label="C", pos="-7.5,1!"]; C17 [label="C", pos="-8.5,1.5!"]; Cl [label="Cl-", pos="3,1!", fontcolor="#EA4335"];

// Edges N -- C1 [label=""]; N -- C2 [label=""]; N -- C3 [label=""]; N -- C10 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C4 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C13 [label=""]; C13 -- C14 [label=""]; C14 -- C15 [label=""]; C15 -- C16 [label=""]; C16 -- C17 [label=""]; }

Figure 1: 2D structure of benzyldimethyloctylammonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required is dependent on the local electronic environment of the proton. This results in a spectrum of signals, where the chemical shift (δ) indicates the type of proton, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (benzyl)7.3 - 7.6Multiplet5H
Benzylic (-CH₂-)~4.5Singlet2H
N-CH₂- (octyl)~3.2Triplet2H
N-CH₃~3.0Singlet6H
-CH₂- (octyl chain)1.2 - 1.7Multiplet12H
Terminal -CH₃ (octyl)~0.9Triplet3H

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of benzyldimethyloctylammonium chloride.

    • Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and can influence chemical shifts.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals and analyze the multiplicities.

1H_NMR_Workflow A Sample Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Data Acquisition (¹H NMR) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Chemical Shift, Integration, Multiplicity) E->F

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The principles are similar to ¹H NMR, but the low natural abundance of the ¹³C isotope (1.1%) and its smaller gyromagnetic ratio result in lower sensitivity, often requiring longer acquisition times. Broadband proton decoupling is typically employed to simplify the spectrum to a series of single lines, where each unique carbon atom gives rise to a distinct signal.

Anticipated ¹³C NMR Spectral Data: Based on the structure and data from similar quaternary ammonium salts, the following chemical shifts can be predicted:

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic (benzyl, C-H)128 - 132
Aromatic (benzyl, C-ipso)~135
Benzylic (-CH₂-)~68
N-CH₂- (octyl)~65
N-CH₃~50
-CH₂- (octyl chain)22 - 32
Terminal -CH₃ (octyl)~14

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is analogous to that of ¹H NMR, with the following key differences in acquisition parameters:

  • Data Acquisition:

    • A larger number of scans is typically required due to the lower sensitivity of the ¹³C nucleus.

    • Broadband proton decoupling is applied to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quantitative analysis of quaternary carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Theoretical Framework: In electrospray ionization (ESI), a common technique for analyzing quaternary ammonium compounds, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then guided into a mass analyzer, which separates them based on their m/z ratio.

Anticipated Mass Spectrum:

  • Molecular Ion: Benzyldimethyloctylammonium chloride will readily form a positive ion in ESI-MS. The primary ion observed will be the cation [C₁₇H₃₀N]⁺, with an expected m/z of approximately 248.

  • Fragmentation: Collision-induced dissociation (CID) in the mass spectrometer can lead to fragmentation of the molecular ion. A characteristic fragmentation pathway for benzalkonium chlorides is the loss of the benzyl group as a neutral toluene molecule or a benzyl radical, or the loss of the octyl chain. A prominent fragment ion resulting from the cleavage of the benzyl C-N bond is often observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal. This can be a standalone instrument or coupled with a liquid chromatography (LC) system (LC-MS).[4]

  • Sample Preparation:

    • Prepare a dilute solution of benzyldimethyloctylammonium chloride (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.[7]

    • The addition of a small amount of a volatile acid, such as formic acid, can sometimes improve ionization efficiency, although it is often not necessary for pre-charged quaternary ammonium compounds.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode.

    • To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment, where the molecular ion is isolated and then fragmented by collision with an inert gas.

Mass_Spectrometry_Fragmentation Parent [C₁₇H₃₀N]⁺ m/z ≈ 248 Frag1 [C₇H₇]⁺ (Tropylium ion) m/z = 91 Parent->Frag1 C-N Cleavage Frag2 Loss of Octyl Chain Parent->Frag2 C-N Cleavage

Figure 3: Proposed fragmentation pathway for benzyldimethyloctylammonium cation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

Theoretical Framework: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their functional groups. An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). By analyzing the positions, intensities, and shapes of the absorption bands, one can identify the functional groups present in a molecule.

Anticipated FTIR Spectral Data: The FTIR spectrum of benzyldimethyloctylammonium chloride is expected to show characteristic absorption bands for its various functional groups. A reference spectrum is available on PubChem, which was obtained using the film technique.[2]

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 2960
C=C stretching (aromatic)1450 - 1600
C-H bending (aliphatic)1375 - 1470
C-N stretching1000 - 1250
C-H out-of-plane bending (aromatic)690 - 900

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A standard FTIR spectrometer is sufficient.

  • Sample Preparation (Film Technique):

    • Dissolve a small amount of the solid benzyldimethyloctylammonium chloride in a volatile solvent (e.g., chloroform or methanol).

    • Deposit a drop of the solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean salt plate.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

  • Data Processing:

    • Perform baseline correction if necessary.

    • Label the significant peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

Theoretical Framework: The absorption of UV or visible light by a molecule results in the promotion of electrons from a lower energy molecular orbital to a higher energy one. In benzyldimethyloctylammonium chloride, the primary chromophore responsible for UV absorption is the benzene ring. Aromatic compounds typically exhibit characteristic absorption bands corresponding to π → π* electronic transitions.

Anticipated UV-Vis Spectrum: The UV-Vis spectrum of benzyldimethyloctylammonium chloride in a non-polar solvent is expected to show:

  • A strong absorption band (the E2-band) around 200-220 nm.

  • A weaker, fine-structured absorption band (the B-band) in the region of 250-270 nm, which is characteristic of the benzene ring.

The position and intensity of these bands can be influenced by the solvent and the substitution on the benzene ring.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation:

    • Prepare a stock solution of benzyldimethyloctylammonium chloride of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).[3]

    • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200 - 400 nm).

  • Data Processing:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectral analysis of benzyldimethyloctylammonium chloride, employing ¹H NMR, ¹³C NMR, mass spectrometry, FTIR, and UV-Vis spectroscopy, provides a robust and self-validating system for its identification and characterization. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework provided by NMR to the molecular weight and fragmentation patterns from mass spectrometry, the functional group fingerprint from FTIR, and the electronic transitions observed in UV-Vis spectroscopy. The protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals in the fields of drug development, quality control, and analytical chemistry, ensuring the accurate and reliable characterization of this important quaternary ammonium compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13740, Benzyldimethyloctylammonium chloride. Retrieved from [Link].

  • Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility. (2022). Pharmaceuticals, 15(9), 1135. [Link]

  • Waters Corporation. (n.d.). UPLC Analysis of Benzalkonium Chloride (BAC) in Consumer Products using ACQUITY UPLC CSH C18. Retrieved from [Link].

  • Analysis of Benzalkonium Chloride on the Acclaim Surfactant Column by High-Performance Liquid Chromatography. (n.d.). Thermo Fisher Scientific.
  • LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. (2022). Journal of Analytical Toxicology, 46(7), 759–769. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31204, Benzyldimethylstearylammonium chloride. Retrieved from [Link].

Sources

An In-depth Technical Guide to Benzyldimethyloctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of benzyldimethyloctylammonium chloride, a quaternary ammonium compound with significant applications across various scientific and industrial fields. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, mechanisms of action, practical applications, and essential experimental protocols.

Chemical Identity and Nomenclature

Benzyldimethyloctylammonium chloride is a cationic surfactant belonging to the benzalkonium chloride family of quaternary ammonium compounds. Its unique structure, featuring an eight-carbon alkyl chain, imparts specific physicochemical properties that differentiate it from other members of this class. Accurate identification is crucial for both research and regulatory purposes.

A comprehensive list of synonyms and identifiers is provided below to aid in literature searches and material sourcing.

Identifier TypeValue
IUPAC Name benzyl-dimethyl-octylazanium;chloride[1]
CAS Number 959-55-7[1]
EINECS Number 213-502-1[1]
PubChem CID 13740[1]
Molecular Formula C₁₇H₃₀ClN[2]
Molecular Weight 283.88 g/mol [2]

Common Synonyms:

  • N-Benzyl-N,N-dimethyloctan-1-aminium chloride[1]

  • Octyldimethylbenzylammonium chloride[1]

  • Benzalkonium chloride C8[1]

  • Caprylylalkonium chloride[1]

  • Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride[1]

Physicochemical Properties and Molecular Structure

Benzyldimethyloctylammonium chloride is typically supplied as a white to colorless solid.[2] Its amphiphilic nature, characterized by a polar quaternary ammonium head group and a nonpolar hydrocarbon tail, governs its behavior in aqueous and non-aqueous media.

PropertyValue/Description
Physical Form White to colorless solid/powder[2]
Solubility Soluble in water, ethanol, and acetone.
Critical Micelle Concentration (CMC) The CMC is a fundamental property of surfactants, representing the concentration at which molecules self-assemble into micelles. While the precise CMC for the C8 variant is not extensively documented in isolation, it is understood that for alkylbenzyldimethylammonium chlorides, the CMC increases as the alkyl chain length decreases. Therefore, the C8 variant is expected to have a higher CMC than its longer-chain counterparts (C12, C14), meaning it requires a higher concentration to form micelles.

The molecular structure, consisting of a positively charged nitrogen atom connected to a benzyl group, two methyl groups, and an octyl chain, is central to its function. The length of the alkyl chain (octyl, C8) is a critical determinant of its surfactant and antimicrobial properties.

Mechanism of Action: Antimicrobial Efficacy

The primary mechanism of antimicrobial action for benzyldimethyloctylammonium chloride, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes.[3] This process can be understood as a multi-step interaction:

  • Adsorption and Electrostatic Interaction: The cationic headgroup of the molecule is attracted to the net negative charge of the bacterial cell surface.

  • Hydrophobic Interaction and Membrane Penetration: The hydrophobic octyl tail penetrates the lipid bilayer of the cell membrane.

  • Membrane Disruption: This penetration disrupts the ordered structure of the membrane, leading to a loss of integrity.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

  • Enzyme Inhibition and Protein Denaturation: At higher concentrations, the compound can also interfere with cellular metabolic processes by denaturing proteins and inhibiting enzymes.[3]

G cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_bac Benzyldimethyloctylammonium Chloride p1 Phospholipid p2 Phospholipid p3 Membrane Protein leakage 3. Membrane Disruption & Leakage of Cytoplasmic Contents p2->leakage p4 Phospholipid p3->leakage head + head->p1 2. Penetration tail C8 bac_molecule->head 1. Adsorption caption Mechanism of Antimicrobial Action.

Figure 1. Diagram illustrating the interaction of benzyldimethyloctylammonium chloride with a bacterial cell membrane, leading to disruption and cell death.

Comparative Efficacy: The Role of Alkyl Chain Length

The biocidal activity of benzalkonium chlorides is significantly influenced by the length of the n-alkyl chain. While a mixture of chain lengths is often used in commercial preparations, understanding the contribution of each homolog is vital for formulation development.

  • C8 (Octyl): Generally exhibits lower bactericidal activity compared to its longer-chain counterparts but may offer advantages in terms of solubility and lower toxicity.

  • C12 (Dodecyl), C14 (Tetradecyl), and C16 (Hexadecyl): These are often considered to have the highest antimicrobial efficacy, with the C14 homolog frequently cited as being particularly potent against a broad spectrum of microbes.

Applications in Research and Development

Beyond its widespread use as a disinfectant and preservative, benzyldimethyloctylammonium chloride serves as a versatile tool in various research and development contexts.

Surfactant and Emulsifying Agent

As a cationic surfactant, it is employed in formulations to reduce surface tension, stabilize emulsions, and improve the wetting of surfaces. Its properties are leveraged in the development of personal care products, cleaning agents, and certain drug delivery systems.[2]

Phase-Transfer Catalyst

In organic synthesis, benzyldimethyloctylammonium chloride can function as a phase-transfer catalyst (PTC). It facilitates the transfer of anionic reactants from an aqueous phase to an organic phase, where they can react with a substrate. This is particularly useful in reactions involving immiscible reactants, often leading to increased reaction rates and yields.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) PTC Q⁺Cl⁻ (Benzyldimethyloctyl- ammonium chloride) Nu_aq->PTC Ion Exchange RX_org Substrate (R-X) Product_org Product (R-Nu) PTC->RX_org Reaction caption Phase-Transfer Catalysis Workflow.

Figure 2. A simplified workflow of phase-transfer catalysis using benzyldimethyloctylammonium chloride (Q⁺Cl⁻).

Drug Delivery and Formulation

The surfactant properties of benzyldimethyloctylammonium chloride are being explored in the context of drug delivery systems, such as microemulsions and nanoemulsions, to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Its cationic nature can also facilitate interaction with negatively charged biological membranes.

Experimental Protocols

Adherence to standardized protocols is paramount for obtaining reproducible and reliable data. The following sections provide methodologies for the analysis and evaluation of benzyldimethyloctylammonium chloride.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of benzyldimethyloctylammonium chloride. Method optimization will be required based on the specific sample matrix and available instrumentation.

Objective: To determine the concentration of benzyldimethyloctylammonium chloride in a solution.

Materials:

  • High-Performance Liquid Chromatograph with UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Triethylamine (for mobile phase modification)

  • Phosphoric acid (for pH adjustment)

  • Deionized water

  • Benzyldimethyloctylammonium chloride reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.01% triethylamine in water, adjusted to pH 2.5 with phosphoric acid) in a 60:40 (v/v) ratio.[4] The optimal ratio may require adjustment.

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the sample containing benzyldimethyloctylammonium chloride with the mobile phase to a concentration that falls within the range of the calibration standards.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL[4]

    • Column Temperature: 30°C[4]

    • Detection Wavelength: 215 nm[4]

  • Analysis: Inject the calibration standards followed by the sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of benzyldimethyloctylammonium chloride in the sample by interpolating its peak area on the calibration curve.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for assessing the antimicrobial efficacy of benzyldimethyloctylammonium chloride against a specific bacterial strain.

Objective: To determine the lowest concentration of benzyldimethyloctylammonium chloride that inhibits the visible growth of a target microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile benzyldimethyloctylammonium chloride stock solution of known concentration

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the target bacteria overnight. Dilute the culture in fresh broth to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a twofold serial dilution of the benzyldimethyloctylammonium chloride stock solution in the broth medium. This will create a range of concentrations across the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of benzyldimethyloctylammonium chloride in which there is no visible growth (the well appears clear).

Safety and Toxicology

Benzyldimethyloctylammonium chloride is a potent chemical that requires careful handling. It is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1] It is also very toxic to aquatic life.[1]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[1]
H314: Causes severe skin burns and eye damageSkin Corrosion/Irritation (Category 1B)[1]
H400: Very toxic to aquatic lifeHazardous to the Aquatic Environment, Acute Hazard (Category 1)[1]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Conclusion

Benzyldimethyloctylammonium chloride is a versatile quaternary ammonium compound with a well-defined role as a cationic surfactant and antimicrobial agent. Its specific properties, dictated by the C8 alkyl chain, make it a valuable tool in various research and industrial applications, from chemical synthesis to the formulation of consumer products and potential drug delivery systems. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate handling procedures is essential for its effective and safe utilization in a scientific setting.

References

  • PubChem. Benzyldimethylstearylammonium chloride. National Center for Biotechnology Information. [Link]

  • PubChem. Benzyldimethyloctylammonium chloride. National Center for Biotechnology Information. [Link]

  • González-Pérez, A., Czapkiewicz, J., Prieto, G., & Rodríguez, J. R. (2003). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25°C. Colloid and Polymer Science, 281(12), 1191–1195.
  • Grinberga, S., et al. (2020). Comparison of the Efficiency of Selected Disinfectants against Planktonic and Biofilm Populations of Escherichia coli and Staphylococcus aureus. Applied Sciences, 10(21), 7545.
  • Kuchar, M., et al. (2022). Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility. Journal of Analytical Methods in Chemistry, 2022, 9928807.
  • Google Patents. (2003). Method for producing alkyldimethyl(benzyl)ammonium chlorides.
  • Wang, L., et al. (2015). Evaluation of agar dilution and broth microdilution methods to determine the disinfectant susceptibility. The Journal of Antibiotics, 68(10), 622-627.
  • Deutschle, T., et al. (2006). In vitro genotoxicity and cytotoxicity of benzalkonium chloride. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 607(2), 137-145.
  • Maillard, J.-Y. (2021). Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance. Journal of Applied Microbiology, 131(4), 1593-1609.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • IOSR Journal of Pharmacy. (2022). Determination and quantitative evaluation of Benzalkonium Chloride in General purpose Disinfectant product. [Link]

  • Richards, R. M., & Mizrahi, L. M. (1978). Differences in antibacterial activity of benzalkonium chloride. Journal of Pharmaceutical Sciences, 67(3), 380–383.
  • Wikipedia. (n.d.). Critical micelle concentration. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzalkonium Chloride? [Link]

  • Oreate AI Blog. (2025). The Mechanism Behind Benzalkonium Chloride's Bactericidal Action. [Link]

  • ResearchGate. (2015). Simple High Performance Liquid Chromatography Method for Determination of Benzalkonium Chloride Homologues in Nasal Preparations. [Link]

  • PubMed. (2025). Assessment of the toxic effect of benzalkonium chloride on human limbal stem cells. [Link]

  • Google Patents. (n.d.). Alkyl dimethyl benzyl ammonium chloride patented technology retrieval search results.
  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • Oreate AI Blog. (2025). The Mechanism Behind Benzalkonium Chloride's Bactericidal Action. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Alkylbenzyl dimethyl ammonium chloride. [Link]

  • IOSR Journal of Pharmacy. (2022). Determination and quantitative evaluation of Benzalkonium Chloride in General purpose Disinfectant product. [Link]

  • MDPI. (2023). The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation. [Link]

  • IDOSI Publications. (n.d.). The Disinfectant Effects of Benzalkonium Chloride on Some Important Foodborne Pathogens. [Link]

  • Google Patents. (2003). METHOD FOR PRODUCING ALKYLDIMETHYLBENZYLAMMONIUM CHLORIDES. [Link]

  • Google Patents. (n.d.). The method for preparing alkyl dimethyl benzyl ammonium chloride.
  • Fusion QbD. (n.d.). Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of benzalkonium chloride. [Link]

  • NovoPro Bioscience Inc. (2023). Detergent types and critical micelle concentrations (CMC). [Link]

  • Dove Press. (2020). Physiochemical Properties and Cytotoxicity of a Benzalkonium Chloride-Free, Micellar Emulsion Ophthalmic Formulation of Latanoprost. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • ResearchGate. (2022). Benzalkonium chloride affect cells alone mechanism?? [Link]

  • National Institutes of Health. (2018). Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides. [Link]

  • Ampak Company, Inc. (2012). Benzethonium Chloride: The New Age Antimicrobial.
  • Semantic Scholar. (n.d.). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method. [Link]

Sources

An In-Depth Technical Guide to the Biological Activities of Benzyldimethyloctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Professional

Benzyldimethyloctylammonium chloride (BDMOAC), a member of the quaternary ammonium compound (QAC) family, is a cationic surfactant with a significant history of use as a biocide and antiseptic. Its molecular structure, characterized by a positively charged nitrogen atom, a benzyl group, two methyl groups, and an eight-carbon alkyl chain (octyl), underpins its diverse biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the biological activities of BDMOAC. We will delve into its antimicrobial properties, explore its mechanisms of action at the cellular and molecular levels, and discuss its broader toxicological profile. This document moves beyond a simple recitation of facts, offering insights into the causal relationships behind its biological effects and providing detailed experimental methodologies for its study.

Antimicrobial Spectrum of Activity

Benzyldimethyloctylammonium chloride exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses. The efficacy is, however, dependent on the specific microorganism and the concentration of the compound.

Antibacterial Activity

BDMOAC is effective against both Gram-positive and Gram-negative bacteria, although Gram-positive bacteria are generally more susceptible[1]. The primary mechanism of its antibacterial action is the disruption of the cell membrane's integrity[1].

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Benzalkonium Chloride Homologues against Representative Bacteria

MicroorganismCompoundMIC (mg/L)MBC (mg/L)Reference
Pseudomonas fluorescensBenzyldimethyldodecylammonium chloride (C12)2010[2]
Listeria monocytogenesBenzalkonium chloride (mixed alkyl chains)0.25 - 2-[3]
Escherichia coli (adapted)Benzalkonium chloride (mixed alkyl chains)150-[4]
Staphylococcus aureusBenzalkonium chloride (mixed alkyl chains)1 - 4-[4]

Note: Data for the C8 homologue (BDMOAC) is limited in publicly available literature. The provided data for the C12 homologue and mixed benzalkonium chlorides offer a strong indication of the expected activity of BDMOAC.

Antifungal Activity

Quaternary ammonium compounds, including BDMOAC, possess fungistatic and fungicidal properties. Their activity extends to both yeasts and molds. The mechanism of action is similar to that in bacteria, involving the disruption of the fungal cell membrane and subsequent leakage of intracellular components.

A study on a closely related compound, benzyldimethyldodecylammonium chloride, demonstrated its efficacy in inhibiting the growth of the fungus Physalospora vaccinii at concentrations as low as 10 ppm[5].

Antiviral Activity

The antiviral activity of BDMOAC is primarily directed against enveloped viruses. The lipid envelope of these viruses is a key target for the surfactant properties of QACs. The interaction of BDMOAC with the viral envelope leads to its disruption, thereby inactivating the virus. The efficacy against non-enveloped viruses is generally lower.

Mechanisms of Action: A Multi-pronged Assault on Microbial Cells

The biological activities of Benzyldimethyloctylammonium chloride stem from its ability to interact with and disrupt cellular structures and processes. The primary target is the cell membrane, but downstream effects on other cellular functions are also significant.

Disruption of Cell Membrane Integrity

The cationic headgroup of BDMOAC electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. The hydrophobic octyl chain then inserts into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components like potassium ions and nucleotides[2].

Experimental Workflow: Assessing Membrane Permeabilization

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis BacterialCulture Bacterial Culture (e.g., E. coli) Incubate Incubate Bacteria with BDMOAC BacterialCulture->Incubate BDMOAC_sol BDMOAC Solutions (various concentrations) BDMOAC_sol->Incubate ONPG ONPG Substrate (o-nitrophenyl-β-D-galactopyranoside) Add_ONPG Add ONPG Incubate->Add_ONPG Reaction ONPG is cleaved by intracellular β-galactosidase if membrane is permeabilized Add_ONPG->Reaction Measure_Absorbance Measure Absorbance at 420 nm (o-nitrophenol production) Reaction->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calculate_Permeabilization Calculate Permeabilization Rate Plot_Data->Calculate_Permeabilization

Caption: Workflow for the ONPG assay to quantify membrane permeabilization.

Inhibition of Cellular Enzymes and Processes

Beyond membrane disruption, BDMOAC can interfere with critical cellular enzymes and metabolic pathways. The denaturation of proteins, including enzymes involved in respiration and metabolism, contributes to its biocidal effect.

Induction of Oxidative Stress

Recent evidence suggests that some QACs can induce the production of reactive oxygen species (ROS) in microbial cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, further contributing to cell death.

Mitochondrial Dysfunction in Eukaryotic Cells

In eukaryotic cells, the cationic nature of BDMOAC leads to its accumulation in mitochondria, which have a negative membrane potential. This accumulation can disrupt mitochondrial function by:

  • Inhibiting cellular respiration: BDMOAC can inhibit the electron transport chain, leading to a decrease in ATP synthesis[6].

  • Dissipating the mitochondrial membrane potential: The influx of the positively charged BDMOAC molecules can lead to a collapse of the mitochondrial membrane potential, a key event in the initiation of apoptosis[6].

  • Inducing the mitochondrial permeability transition: This can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm[6].

  • Promoting the production of reactive oxygen species (ROS): Mitochondrial dysfunction is a major source of cellular ROS[6].

Signaling Pathway: BDMOAC-Induced Mitochondrial Dysfunction and Apoptosis

G BDMOAC Benzyldimethyloctylammonium Chloride (BDMOAC) Mitochondrion Mitochondrion BDMOAC->Mitochondrion Accumulation ROS Increased ROS Production Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP Apoptosis Apoptosis ROS->Apoptosis CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed pathway of BDMOAC-induced apoptosis via mitochondrial dysfunction.

Cytotoxicity in Mammalian Cells

The mechanisms that make BDMOAC an effective antimicrobial agent also contribute to its toxicity in mammalian cells. The primary mode of cytotoxicity is through the disruption of cell membranes and mitochondrial function, leading to apoptosis or necrosis depending on the concentration and cell type.

Table 2: Toxicological Data for Benzyldimethyloctylammonium Chloride

ParameterValueSpeciesRouteReference
LD50 (Oral)500 mg/kgRatOral[7]
LD50 (Dermal)1,100 mg/kg-Dermal[7]

It is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage[1][7]. It is also very toxic to aquatic life[1][7].

Experimental Protocols for Evaluating Biological Activities

To rigorously assess the biological activities of Benzyldimethyloctylammonium chloride, standardized and validated experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Step-by-Step Methodology for Broth Microdilution MIC Assay:

  • Prepare a stock solution of BDMOAC in a suitable solvent and sterilize by filtration.

  • Perform serial two-fold dilutions of the BDMOAC stock solution in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no BDMOAC) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of BDMOAC in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Methodology for MBC Assay:

  • Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth in the MIC assay.

  • Spread the aliquot onto an agar plate that does not contain any antimicrobial agent.

  • Incubate the agar plates under appropriate conditions.

  • Determine the MBC by identifying the lowest concentration of BDMOAC that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Step-by-Step Methodology for MTT Assay:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of BDMOAC for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

Concluding Remarks and Future Perspectives

Benzyldimethyloctylammonium chloride is a potent antimicrobial agent with a well-established mechanism of action centered on membrane disruption. Its broad spectrum of activity has led to its widespread use in various applications. However, its cytotoxicity in mammalian cells necessitates a careful evaluation of its risk-benefit profile in different contexts.

Future research should focus on several key areas:

  • Generating more specific efficacy data for the C8 homologue (BDMOAC) to better differentiate its activity from other benzalkonium chlorides.

  • Elucidating the detailed molecular pathways of BDMOAC-induced cell death , including the specific caspases and other signaling molecules involved.

  • Investigating the potential for microbial resistance development to BDMOAC and other QACs.

  • Developing novel formulations that enhance the antimicrobial efficacy of BDMOAC while minimizing its cytotoxicity to mammalian cells.

A deeper understanding of the biological activities of Benzyldimethyloctylammonium chloride will enable its more effective and safer use in existing applications and may pave the way for the development of new therapeutic and biocidal strategies.

References

Sources

Methodological & Application

Application Notes and Protocols for the Formulation of Antimicrobial Agents with Benzyldimethyloctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes are designed for researchers, scientists, and drug development professionals engaged in the formulation of antimicrobial agents. This guide provides an in-depth understanding of Benzyldimethyloctylammonium Chloride, a potent quaternary ammonium compound (QAC), and details the protocols for its effective evaluation and application.

Introduction to Benzyldimethyloctylammonium Chloride

Benzyldimethyloctylammonium chloride is a cationic surfactant and a member of the quaternary ammonium compound family.[1] Its molecular structure, featuring a positively charged nitrogen atom bonded to a benzyl group, two methyl groups, and a C8 alkyl chain (octyl), imparts both hydrophilic and lipophilic properties. This amphiphilic nature is central to its antimicrobial efficacy and its utility in a wide array of disinfectant and antiseptic formulations.[1][2] It is a key component in many commercially available antimicrobial products due to its broad-spectrum activity, stability, and versatility in formulation.[1]

Mechanism of Antimicrobial Action

The primary mode of action of benzyldimethyloctylammonium chloride, like other QACs, involves the disruption of microbial cell membranes.[3] The positively charged cationic head of the molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids and proteins.[2] This initial binding is followed by the penetration of the hydrophobic octyl chain into the lipid bilayer, leading to a loss of membrane integrity.[3]

This disruption of the cell membrane results in several detrimental effects for the microorganism:

  • Increased Permeability: The compromised membrane allows for the leakage of essential intracellular components, including ions like potassium, nucleotides, and metabolites.[3]

  • Enzyme Inhibition: The influx of the QAC and the altered intracellular environment can lead to the denaturation of critical enzymes and proteins, disrupting cellular metabolism.

  • Cell Lysis: In higher concentrations, the extensive membrane damage leads to the complete lysis and death of the microbial cell.

This multi-targeted mechanism of action makes it more difficult for microorganisms to develop resistance compared to antibiotics with specific cellular targets.

Caption: Mechanism of action of Benzyldimethyloctylammonium Chloride against microbial cells.

Antimicrobial Spectrum

Benzyldimethyloctylammonium chloride exhibits a broad spectrum of activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1] The following table provides a summary of reported Minimum Inhibitory Concentration (MIC) values for the closely related benzalkonium chloride (BAC), which often includes the C8 alkyl chain derivative, against common microorganisms.

MicroorganismTypeMIC Range (mg/L)
Staphylococcus aureusGram-positive Bacteria0.5 - 10
Pseudomonas aeruginosaGram-negative Bacteria15 - >500
Escherichia coliGram-negative Bacteria12 - 1000
Listeria monocytogenesGram-positive Bacteria0.63 - 30
Salmonella entericaGram-negative Bacteria32 - 256
Candida albicansFungus (Yeast)1 - 50
Aspergillus nigerFungus (Mold)10 - 100

Note: MIC values can vary depending on the specific strain, testing methodology, and formulation.

Formulation Considerations

The development of a stable and efficacious antimicrobial formulation requires careful consideration of several factors that can influence the performance of benzyldimethyloctylammonium chloride.

pH and Temperature

The antimicrobial activity of QACs is generally stable over a wide pH range, though efficacy tends to be greater in alkaline conditions.[4][5] Similarly, an increase in temperature can enhance the antimicrobial effect.[6]

Water Hardness and Inorganic Salts

The presence of divalent cations, such as those found in hard water, can potentially reduce the efficacy of some QACs by interacting with the surfactant molecules.[5] However, many modern formulations include chelating agents to mitigate this effect.[4] The presence of other inorganic salts can also influence the stability of the formulation.[2][7]

Interaction with Excipients
  • Anionic Surfactants: As a cationic surfactant, benzyldimethyloctylammonium chloride is incompatible with anionic surfactants, as they will form an inactive complex.[2][8]

  • Non-ionic and Amphoteric Surfactants: These are generally compatible and can be used to enhance the detergent and foaming properties of the formulation.

  • Polymers: Compatibility with various polymers used as thickeners or stabilizers should be evaluated on a case-by-case basis.

Presence of Organic Matter

The efficacy of QACs can be significantly reduced in the presence of organic matter, such as blood, serum, or soil.[9] The organic material can interact with and neutralize the QAC molecules, reducing their availability to act on microorganisms. Therefore, cleaning of surfaces prior to disinfection is a critical step.

Material Compatibility

Formulations containing benzyldimethyloctylammonium chloride are generally compatible with a wide range of materials, including stainless steel and many plastics. However, compatibility with specific polymers and metals should be confirmed during product development to avoid degradation of the packaging or application materials.[10]

Experimental Protocols

The following protocols are provided as a guide for the evaluation of antimicrobial formulations containing benzyldimethyloctylammonium chloride. These should be adapted based on the specific application and regulatory requirements.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used technique.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized suspension of the test microorganism. The MIC is determined after a specified incubation period.

Materials:

  • Benzyldimethyloctylammonium chloride stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized inoculum of the test microorganism (~5 x 10^5 CFU/mL)

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the benzyldimethyloctylammonium chloride formulation in the 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Principle: Following an MIC test, aliquots from the wells showing no visible growth are subcultured onto an agar medium without the antimicrobial agent. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable colonies.

Materials:

  • Completed MIC test plate

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips

  • Incubator

Procedure:

  • From each well of the MIC plate that shows no visible growth, transfer a small aliquot (e.g., 10 µL) to a fresh agar plate.

  • Streak the aliquot evenly across the surface of the agar.

  • Incubate the agar plates under the same conditions as the MIC test.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Critical Consideration: Neutralization. It is crucial to ensure that any residual benzyldimethyloctylammonium chloride carried over to the agar plate is neutralized to prevent continued antimicrobial activity, which would lead to an overestimation of its bactericidal effect. Common neutralizers for QACs include lecithin and polysorbate 80 (Tween 80), which can be incorporated into the agar medium.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

Principle: A standardized microbial suspension is exposed to a specific concentration of the antimicrobial agent. At various time points, aliquots are removed, neutralized, and plated to determine the number of viable microorganisms.

Materials:

  • Benzyldimethyloctylammonium chloride formulation

  • Standardized microbial suspension

  • Sterile broth medium

  • Sterile neutralizing broth (e.g., containing lecithin and Tween 80)

  • Sterile agar plates

  • Incubator and water bath/shaker

Procedure:

  • Add the benzyldimethyloctylammonium chloride formulation to a flask containing the standardized microbial suspension in broth to achieve the desired test concentration (e.g., 1x, 2x, 4x MIC).

  • At predetermined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 24 hours), withdraw an aliquot of the suspension.

  • Immediately transfer the aliquot to a tube containing neutralizing broth to stop the antimicrobial action.

  • Perform serial dilutions of the neutralized sample and plate onto agar plates.

  • Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time to generate a time-kill curve.

Evaluation of Synergistic Activity: The Checkerboard Assay

Combining benzyldimethyloctylammonium chloride with other antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects.[11] The checkerboard assay is a common method to quantify this.

Principle: Two antimicrobial agents are serially diluted in a two-dimensional array in a 96-well plate. The plate is then inoculated with the test microorganism, and the MIC of each agent alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

FIC Index Calculation:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Example of Synergistic Combination:

A study has shown synergistic activity between benzalkonium chloride and chlorocresol against Staphylococcus aureus and Enterococcus faecalis, with FIC indices of 0.5.[12]

Regulatory and Safety Considerations

Formulations containing benzyldimethyloctylammonium chloride are subject to regulatory oversight by agencies such as the U.S. Environmental Protection Agency (EPA) for surface disinfectants and the Food and Drug Administration (FDA) for antiseptics and food contact surface sanitizers.[4][13]

  • EPA: Registers disinfectant products and sets limits on the concentration of active ingredients for various applications. For example, some quaternary ammonium compounds are approved for use on food contact surfaces at concentrations up to 400 ppm without a final potable water rinse.[14]

  • FDA: Regulates antimicrobial agents used in products for human use, such as hand sanitizers and antiseptic washes.

It is imperative to consult the latest regulations from the relevant authorities for the intended application of the antimicrobial formulation.

Safety: Benzyldimethyloctylammonium chloride is harmful if swallowed and can cause severe skin burns and eye damage.[15] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling the concentrated compound.

Conclusion

Benzyldimethyloctylammonium chloride is a highly effective and versatile antimicrobial agent for use in a wide range of disinfectant and antiseptic formulations. A thorough understanding of its mechanism of action, antimicrobial spectrum, and formulation considerations is essential for the development of stable and efficacious products. The protocols outlined in these application notes provide a robust framework for the evaluation of its antimicrobial properties and the assessment of synergistic combinations. Adherence to proper safety and regulatory guidelines is paramount throughout the development and application process.

References

  • PubChem. Benzyldimethyloctylammonium chloride. National Center for Biotechnology Information. Available from: [Link]

  • Al-Adham, I. S., & Collier, P. J. (2014). Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens. Journal of Antimicrobial Chemotherapy, 69(5), 1259–1267. Available from: [Link]

  • Centers for Disease Control and Prevention. (2023). Regulatory Framework for Disinfectants and Sterilants. Available from: [Link]

  • U.S. Environmental Protection Agency. (2017). Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) Final Work Plan Registration Review. Available from: [Link]

  • Gautam, A., & Srivastava, S. (2013). Adsorption of the cationic surfactant benzyldimethylhexadecylammonium chloride at the silica-water interface and metal salt effects on the adsorption kinetics. The Journal of Physical Chemistry B, 117(3), 779–788. Available from: [Link]

  • U.S. Food and Drug Administration. (2013). Alkyl(c12-18)dimethylbenzylammonium chloride. Inventory of Food Contact Substances Listed in 21 CFR. Available from: [Link]

  • ResearchGate. (2025). Simultaneous determination of benzyldimethyloctylammonium chloride and benzyldimethyldodecylammonium chloride by CE-C4D. Available from: [Link]

  • American Cleaning Institute. Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. Available from: [Link]

  • Hashemian, S. M., & Zare, M. (2023). Stability of the emulsion during the injection of anionic and cationic surfactants in the presence of various salts. Scientific Reports, 13(1), 11385. Available from: [Link]

  • Federal Register. (2010). Residues of Quaternary Ammonium Compounds, N-Alkyl (C12-14) Dimethyl Ethylbenzyl Ammonium Chloride; Exemption from the Requirement of a Tolerance. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Evaluating the virucidal activity of four disinfectants against SARS-CoV-2. Available from: [Link]

  • ResearchGate. (2021). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Metal-containing and Related Polymers for Biomedical Applications. Available from: [Link]

  • ResearchGate. (2016). Surface Parameters and Biological Activity of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride Cationic Surfactants. Available from: [Link]

  • U.S. Environmental Protection Agency. Benzyl chloride. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles. Available from: [Link]

  • bioRxiv. (2021). Synergism vs Additivity - Defining the Interactions between Common Disinfectants. Available from: [Link]

  • Royal Society of Chemistry. (2020). Effect of disinfectant residual, pH, and temperature on microbial abundance in disinfected drinking water distribution systems. Environmental Science: Water Research & Technology. Available from: [Link]

  • U.S. Food and Drug Administration. (2025). Final Rules: Food Additives and Color Additives. Available from: [Link]

  • Food Safety Magazine. (2021). Sanitizers and Disinfectants: A Retail Food and Foodservice Perspective. Available from: [Link]

  • American Society for Microbiology. (2000). Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus. Applied and Environmental Microbiology, 66(5), 2099–2105. Available from: [Link]

  • Brieflands. (2015). Antibiotic Resistance Induction by Benzalkonium Chloride Exposure in Nosocomial Pathogens. Archives of Clinical Infectious Diseases, 10(4), e29749. Available from: [Link]

  • GPC Gateway. (2024). EPA Finalizes Test Methods for Disinfectant Residues on Hard Surfaces. Available from: [Link]

  • ResearchGate. (2021). Variation of MIC values (mg·L⁻¹) of benzalkonium chloride (BC),... Available from: [Link]

  • World Organisation for Animal Health. (2018). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • PubMed. (2021). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. Available from: [Link]

  • ResearchGate. (2018). Evaluation of ph stability, concentration and antimicrobial activity in commercial brands of sodium hypochlorite solution. Available from: [Link]

  • MDPI. (2021). Evaluating the Virucidal Activity of Disinfectants According to European Union Standards. Viruses, 13(4), 569. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance. Available from: [Link]

  • World Organisation for Animal Health. (2018). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • ResearchGate. (2021). Synergism vs Additivity - Defining the Interactions between Common Disinfectants. Available from: [Link]

  • U.S. Environmental Protection Agency. (2024). EPA Releases Finalized Test Methods for Measuring Disinfectant Residue Levels on Hard Surfaces. Available from: [Link]

Sources

Benzyldimethyloctylammonium Chloride: A Comprehensive Guide to its Application as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of benzyldimethyloctylammonium chloride as a phase transfer catalyst (PTC). It explores the underlying principles of phase transfer catalysis, offers detailed experimental protocols for key synthetic transformations, and provides insights into reaction optimization and troubleshooting.

Introduction to Phase Transfer Catalysis and the Role of Benzyldimethyloctylammonium Chloride

Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] This technique circumvents the low reactivity often observed in heterogeneous reaction mixtures by introducing a phase transfer agent, which transports a reactant from one phase to another, thereby enabling the reaction to proceed.[2] Quaternary ammonium salts, such as benzyldimethyloctylammonium chloride, are a prominent class of phase transfer catalysts.

The efficacy of benzyldimethyloctylammonium chloride stems from its amphiphilic nature. The molecule possesses a positively charged quaternary ammonium head, which is hydrophilic, and organic substituents (benzyl, dimethyl, and octyl groups) that confer lipophilicity. This dual character allows the catalyst to form an ion pair with an anionic reactant in the aqueous phase and transport it into the organic phase where the reaction with an organic-soluble substrate can occur.[3] The octyl group, in particular, provides substantial lipophilicity, enhancing the catalyst's solubility and efficiency in the organic phase.

The general mechanism, often referred to as the Starks' extraction mechanism, involves the following key steps[2]:

  • Anion Exchange: The quaternary ammonium cation (Q⁺) exchanges its initial counter-ion (e.g., chloride) for the reactant anion (Y⁻) at the aqueous-organic interface.

  • Phase Transfer: The newly formed lipophilic ion pair, [Q⁺Y⁻], migrates from the aqueous phase into the bulk organic phase.

  • Reaction: In the organic phase, the anion Y⁻, now poorly solvated and highly reactive, reacts with the organic substrate (RX) to form the desired product (RY).

  • Catalyst Regeneration: The quaternary ammonium cation, now paired with the leaving group anion (X⁻), returns to the aqueous phase to restart the catalytic cycle.

This catalytic cycle effectively eliminates the need for harsh reaction conditions or expensive, anhydrous, and often toxic polar apathetic solvents.[2]

Physicochemical Properties of Benzyldimethyloctylammonium Chloride

A thorough understanding of the catalyst's physical and chemical properties is paramount for its effective application and safe handling.

PropertyValueReference
CAS Number 959-55-7[4]
Molecular Formula C₁₇H₃₀ClN[4]
Molecular Weight 283.88 g/mol [4]
Appearance White solid or thick liquid[5]
Solubility Soluble in water and organic solvents.[6]
logP (Octanol-Water Partition Coefficient) 3.23[5]

Application Notes and Experimental Protocols

Benzyldimethyloctylammonium chloride is a versatile catalyst for a range of organic transformations. Below are detailed protocols for its application in key reactions, including Williamson ether synthesis, N-alkylation of indoles, and O-acylation of phenols.

Williamson Ether Synthesis: O-Alkylation of Phenols

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][8] Phase transfer catalysis significantly enhances the efficiency of this reaction, particularly when using solid bases like potassium carbonate.

Reaction Scheme:

Ar-OH + R-X + K₂CO₃ (solid) --(Benzyldimethyloctylammonium chloride)--> Ar-O-R + KX + KHCO₃

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (10 mmol), the alkyl halide (12 mmol), anhydrous potassium carbonate (20 mmol), and benzyldimethyloctylammonium chloride (0.5 mmol, 5 mol%).

  • Solvent Addition: Add 50 mL of a suitable organic solvent (e.g., toluene, acetonitrile, or dichloromethane). The choice of solvent can influence the reaction rate and should be selected based on the solubility of the reactants and the desired reaction temperature.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous NaOH solution (2 x 25 mL) to remove any unreacted phenol, followed by a wash with brine (25 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure ether.

N-Alkylation of Indoles

The N-alkylation of indoles is a fundamental transformation in the synthesis of many biologically active compounds and natural products.[10][11] Phase transfer catalysis provides a mild and efficient method for this reaction, avoiding the need for strong bases and anhydrous conditions.[12]

Reaction Scheme:

Indole + R-X + NaOH (aq) --(Benzyldimethyloctylammonium chloride)--> N-Alkylindole + NaX + H₂O

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the indole (10 mmol) and the alkylating agent (e.g., benzyl chloride, 11 mmol) in 40 mL of toluene.

  • Catalyst and Base Addition: Add benzyldimethyloctylammonium chloride (0.2 mmol, 2 mol%) to the mixture. Then, add 20 mL of a 50% (w/v) aqueous sodium hydroxide solution.[12]

  • Reaction Execution: Stir the biphasic mixture vigorously at 70-80 °C. Monitor the reaction's progress by TLC.[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with toluene (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (30 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure N-alkylated indole.

O-Acylation of Phenols

The O-acylation of phenols to produce esters is a valuable transformation in organic synthesis. Phase transfer catalysis offers a rapid and efficient alternative to traditional methods like the Schotten-Baumann reaction, often proceeding to completion in minutes at room temperature.[13]

Reaction Scheme:

Ar-OH + R-COCl + NaOH (aq) --(Benzyldimethyloctylammonium chloride)--> Ar-O-COR + NaCl + H₂O

Detailed Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the phenol (10 mmol) and the acyl chloride (10 mmol) in 20 mL of dichloromethane.

  • Catalyst and Base Addition: Add benzyldimethyloctylammonium chloride (1 mmol, 10 mol%) to the organic solution. In a separate beaker, prepare a 10% aqueous sodium hydroxide solution and add 20 mL to the reaction mixture.

  • Reaction Execution: Stir the biphasic mixture vigorously at 0°C for 5-10 minutes. The reaction is typically very fast and can be monitored by TLC.[13]

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 1 M HCl (20 mL), followed by water (20 mL), and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting ester is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Reaction Optimization and Catalyst Selection

The efficiency of a phase-transfer catalyzed reaction is influenced by several factors. Careful optimization of these parameters is crucial for achieving high yields and reaction rates.

Catalyst Structure and Concentration

The structure of the quaternary ammonium salt plays a critical role in its catalytic activity. Generally, catalysts with longer alkyl chains exhibit greater lipophilicity and are more effective at transferring anions into the organic phase.[3] For benzyldimethyloctylammonium chloride, the C8 octyl chain provides a good balance of lipophilicity for efficient catalysis in many systems. The catalyst loading is typically in the range of 1-10 mol%, and the optimal concentration should be determined empirically for each reaction.

Solvent Selection

The choice of the organic solvent is a critical parameter. Nonpolar, aprotic solvents like toluene and dichloromethane are commonly used. The solvent should effectively dissolve the organic substrate and the catalyst-anion ion pair, but have low miscibility with the aqueous phase.

Stirring Rate

In heterogeneous PTC systems, the rate of reaction is often dependent on the interfacial area between the two phases. Vigorous stirring is therefore essential to maximize the surface area and facilitate efficient transfer of the catalyst-anion complex.[14]

Effect of Water

The amount of water in the reaction can significantly impact the reaction rate. While an aqueous phase is necessary for dissolving the inorganic reactant, an excessive amount of water can lead to the hydration of the anion, making it less reactive and more difficult to transfer into the organic phase.[14] In some cases, using a saturated aqueous solution of the inorganic salt can be beneficial.[14]

Comparative Efficiency of Quaternary Ammonium Salts:

The following table provides a qualitative comparison of the catalytic efficiency of benzyldimethyloctylammonium chloride with other common quaternary ammonium salt catalysts.

CatalystStructureKey FeaturesTypical ApplicationsRelative Efficiency
Benzyldimethyloctylammonium Chloride [C₆H₅CH₂N(CH₃)₂C₈H₁₇]⁺Cl⁻Good balance of lipophilicity and hydrophilicity.Nucleophilic substitutions, alkylations.High
Tetrabutylammonium Bromide (TBAB) [(C₄H₉)₄N]⁺Br⁻Symmetrical, moderately lipophilic.General purpose PTC.[15]High
Benzyltriethylammonium Chloride (TEBAC) [C₆H₅CH₂N(C₂H₅)₃]⁺Cl⁻Less lipophilic than BDMOC.Often used in polymerizations.[15]Moderate to High
Aliquat 336 (Methyltrioctylammonium chloride) [CH₃N(C₈H₁₇)₃]⁺Cl⁻Highly lipophilic.Extraction of metal ions, reactions with highly lipophilic substrates.Very High

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion - Inefficient stirring.- Catalyst poisoning.- Insufficient catalyst loading.- Low reactivity of the substrate or nucleophile.- Increase the stirring speed to create a fine emulsion.- Ensure all reagents and solvents are free of impurities that could deactivate the catalyst.- Increase the catalyst concentration in increments (e.g., from 2 mol% to 5 mol%).- Increase the reaction temperature or switch to a more reactive alkylating agent (e.g., iodide instead of chloride).
Slow reaction rate - Poor solubility of the inorganic salt in the aqueous phase.- Inappropriate solvent choice.- Catalyst has low lipophilicity.- Use a more concentrated aqueous solution of the salt, or consider using a salt with a more soluble cation (e.g., potassium salt instead of sodium salt).[14]- Screen different organic solvents.- Switch to a more lipophilic catalyst, such as one with longer alkyl chains (e.g., Aliquat 336).
Formation of byproducts (e.g., from hydrolysis) - Reaction temperature is too high.- Prolonged reaction time.- Presence of excess water.- Lower the reaction temperature.- Monitor the reaction closely by TLC/GC and stop it once the starting material is consumed.- Use a minimal amount of water necessary to dissolve the inorganic salt.
Difficult phase separation - Formation of a stable emulsion.- Add a small amount of brine to the work-up to help break the emulsion.- Centrifuge the mixture to aid in phase separation.

Safety and Handling

Benzyldimethyloctylammonium chloride, like other quaternary ammonium compounds, requires careful handling.

  • Hazards: It is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[4] It is also very toxic to aquatic life.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity to aquatic life, do not discharge into drains or the environment.[8]

Visualization of Key Processes

Phase Transfer Catalytic Cycle

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start Q⁺Cl⁻ + Y⁻ org_start Q⁺Y⁻ + RX aq_start->org_start Phase Transfer aq_end Q⁺X⁻ aq_end->aq_start Anion Exchange org_end RY + Q⁺X⁻ org_start->org_end Reaction org_end->aq_end Phase Transfer caption Figure 1: The Phase Transfer Catalytic Cycle.

Caption: The catalytic cycle of a quaternary ammonium salt in a liquid-liquid phase transfer reaction.

Experimental Workflow for N-Alkylation of Indole

Workflow start Start: Combine Indole, Alkyl Halide, Catalyst, and Toluene add_base Add 50% aq. NaOH Solution start->add_base react Heat and Stir Vigorously (70-80°C) Monitor by TLC add_base->react workup Cool and Separate Phases react->workup extract Extract Aqueous Phase with Toluene workup->extract wash Wash Combined Organic Layers (Water and Brine) extract->wash dry Dry with Anhydrous MgSO₄ and Filter wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node End: Pure N-Alkylindole purify->end_node caption Figure 2: Workflow for N-Alkylation.

Caption: A step-by-step workflow for the N-alkylation of indole using phase transfer catalysis.

References

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

  • Google Patents. (1949). Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils. US2460793A.
  • Google Patents. (2007).
  • ChemBK. Lauryl Dimethyl Benzyl Ammonium Chloride. [Link]

  • PubChem. Benzyldimethyltetradecylammonium chloride. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • ResearchGate. (2021). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • PubChem. Benzyldimethyloctylammonium chloride. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Slideshare. (2018). Troubleshooting of Catalytic Reactors. [Link]

  • Google Patents. (2004).
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • ResearchGate. (2020). Physical properties of benzyl tri-methyl ammonium chloride based deep eutectic solvents and employment as catalyst. [Link]

  • ResearchGate. (2012). Effect of quaternary ammonium salt as a phase transfer catalyst for the microwave depolymerization of polyethylene terephthalate waste bottles. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]

  • RSC Publishing. (2015). In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water. [Link]

  • CORE. (2012). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. [Link]

  • NIH. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. [Link]

  • PubChem. Benzyldimethylstearylammonium chloride. [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Google Patents. (2012).
  • Oreate AI Blog. (2026). Understanding Phase Transfer Catalysts: Bridging Two Worlds in Chemistry. [Link]

  • University of Massachusetts. The Williamson Ether Synthesis. [Link]

  • PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]

Sources

Application Notes and Protocols for Benzyldimethyloctylammonium Chloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Versatile Cationic Excipient

Benzyldimethyloctylammonium chloride (BDAC), a quaternary ammonium compound (QAC) with a characteristic C8 alkyl chain, presents a compelling profile for multifaceted applications within advanced drug delivery systems. While its primary recognition lies in its antimicrobial and surfactant properties, its potential as a penetration enhancer, formulation stabilizer, and active solubilizing agent is increasingly drawing the attention of researchers and drug development professionals.[1][2] This guide is designed to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deep, mechanistic understanding and practical, field-proven protocols for the effective utilization of BDAC. Every protocol herein is constructed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Characteristics and Functional Profile of BDAC

A thorough understanding of the molecular and physical properties of Benzyldimethyloctylammonium chloride is fundamental to its rational application in drug delivery.

Table 1: Physicochemical Properties of Benzyldimethyloctylammonium Chloride

PropertyValueSource
Chemical Name N-Benzyl-N,N-dimethyloctan-1-aminium chloridePubChem CID 13740
Synonyms Benzalkonium chloride C8, C8-BACPubChem CID 13740
Molecular Formula C₁₇H₃₀ClNPubChem CID 13740
Molecular Weight 283.88 g/mol PubChem CID 13740
Appearance White to off-white powderSigma-Aldrich
Solubility Soluble in water, ethanol, and acetoneInferred from surfactant properties
Critical Micelle Concentration (CMC) Approximately 0.02% in PBS (for Benzalkonium Chloride)[3]

Core Functions in Drug Delivery Systems

BDAC's utility in pharmaceutical formulations is not monolithic; it serves several critical functions that can be harnessed to overcome various drug delivery challenges.

Penetration Enhancement: A Mechanistic Perspective

The primary barrier to topical and transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which is composed of corneocytes embedded in a lipid-rich matrix. As a cationic surfactant, BDAC can transiently and reversibly modulate the barrier function of the stratum corneum, thereby enhancing the penetration of co-administered active pharmaceutical ingredients (APIs).[1]

The mechanism of penetration enhancement by BDAC is believed to be multi-pronged:

  • Disruption of Intercellular Lipids: The lipophilic octyl (C8) chain of BDAC intercalates into the highly ordered lipid bilayers of the stratum corneum. This disrupts the tight packing of the lipids, increasing their fluidity and creating transient pores through which drug molecules can more readily diffuse.[1]

  • Interaction with Keratin: The cationic headgroup of BDAC can interact with the negatively charged keratin filaments within the corneocytes, leading to a conformational change in the protein structure. This can further contribute to the disruption of the stratum corneum's integrity.

  • Increased Hydration: As a surfactant, BDAC can increase the hydration of the stratum corneum, which can also facilitate drug permeation.

Diagram 1: Mechanism of BDAC as a Penetration Enhancer

cluster_0 Stratum Corneum Corneocyte_1 Corneocyte Corneocyte_2 Corneocyte Lipid_Bilayer Lipid Bilayer Increased_Permeability Increased Permeability Lipid_Bilayer->Increased_Permeability Creates Pores BDAC BDAC Molecule BDAC->Lipid_Bilayer Intercalation & Disruption Drug Drug Molecule Drug->Increased_Permeability Enhanced Diffusion

Caption: BDAC enhances skin penetration by disrupting the lipid bilayer of the stratum corneum.

Antimicrobial Preservation

Quaternary ammonium compounds are well-established for their broad-spectrum antimicrobial activity.[4] BDAC is effective against a wide range of bacteria, fungi, and viruses, making it a valuable preservative in multi-dose topical and ophthalmic formulations to prevent microbial contamination.

Surfactant and Emulsifying Agent

As an amphiphilic molecule, BDAC can act as a surfactant to stabilize emulsions and other dispersed systems. This is particularly useful in the formulation of microemulsions and nanoemulsions, where it can help to reduce interfacial tension between the oil and water phases, leading to the formation of stable, finely dispersed droplets.

Formulation Protocols

The following protocols are provided as a starting point for the development of drug delivery systems incorporating BDAC. Researchers should optimize these protocols based on the specific physicochemical properties of their API and the desired characteristics of the final formulation.

Protocol for Formulation of a Topical Gel with BDAC

Topical gels are a popular dosage form for dermatological applications. This protocol describes the preparation of a hydrogel incorporating BDAC as a penetration enhancer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Benzyldimethyloctylammonium chloride (BDAC)

  • Gelling agent (e.g., Carbopol 934, HPMC K15M)[2]

  • Co-solvent (e.g., Propylene glycol, Ethanol)

  • Neutralizing agent (e.g., Triethanolamine, if using Carbopol)

  • Purified water

Procedure:

  • Preparation of the Gel Base:

    • Disperse the gelling agent in purified water with constant stirring until a homogenous dispersion is formed. Allow the mixture to hydrate for at least 4 hours.[2]

    • If using Carbopol, add a neutralizing agent dropwise while stirring until the desired pH (typically 6.5-7.5) and viscosity are achieved.

  • Incorporation of API and BDAC:

    • In a separate vessel, dissolve the API and BDAC in a suitable co-solvent. Gentle heating may be applied if necessary to aid dissolution.

    • Slowly add the API-BDAC solution to the prepared gel base with continuous stirring until a uniform gel is obtained.

  • Final Adjustments:

    • Adjust the final weight of the formulation with purified water.

    • Check and adjust the pH of the final formulation if necessary.

Table 2: Example Formulation of a Topical Gel with BDAC

IngredientConcentration (% w/w)Function
API1.0Active Ingredient
BDAC0.5 - 2.0Penetration Enhancer
Carbopol 9341.5Gelling Agent
Propylene Glycol10.0Co-solvent, Humectant
Triethanolamineq.s. to pH 7.0Neutralizing Agent
Purified Waterq.s. to 100Vehicle
Protocol for Formulation of an Oil-in-Water (O/W) Nanoemulsion with BDAC

Nanoemulsions are thermodynamically stable, transparent or translucent systems of oil, water, and surfactant with droplet sizes typically in the range of 20-200 nm. They offer advantages for enhancing the solubility and bioavailability of poorly water-soluble drugs.

Materials:

  • Lipophilic API

  • Oil phase (e.g., Medium-chain triglycerides, Oleic acid)

  • Aqueous phase (Purified water)

  • Primary Surfactant (e.g., Tween 80)

  • Co-surfactant/Stabilizer (Benzyldimethyloctylammonium chloride - BDAC)

Procedure:

  • Preparation of the Oil Phase: Dissolve the lipophilic API in the selected oil.

  • Preparation of the Aqueous Phase: Dissolve the primary surfactant (Tween 80) and BDAC in purified water.

  • Formation of the Nanoemulsion:

    • Slowly add the oil phase to the aqueous phase under high-shear homogenization or ultrasonication.

    • Continue the homogenization process until a transparent or translucent nanoemulsion is formed.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Diagram 2: Nanoemulsion Formulation Workflow

Start Start Oil_Phase Prepare Oil Phase (API + Oil) Start->Oil_Phase Aqueous_Phase Prepare Aqueous Phase (Water + Surfactant + BDAC) Start->Aqueous_Phase Homogenize High-Shear Homogenization or Ultrasonication Oil_Phase->Homogenize Aqueous_Phase->Homogenize Nanoemulsion Nanoemulsion Formation Homogenize->Nanoemulsion Characterize Characterization (Size, PDI, Zeta Potential) Nanoemulsion->Characterize End End Characterize->End

Caption: A typical workflow for the preparation of an oil-in-water nanoemulsion.

Evaluation Protocols

Rigorous evaluation is critical to ensure the safety and efficacy of any drug delivery system. The following protocols provide a framework for assessing the performance of BDAC-containing formulations.

Protocol for Ex Vivo Skin Permeation Study using Franz Diffusion Cells

This protocol is designed to quantify the permeation of an API through an excised skin membrane, providing a measure of the penetration-enhancing effect of BDAC.

Materials and Equipment:

  • Franz diffusion cells

  • Excised skin (e.g., human cadaver skin, porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Test formulation (with and without BDAC)

  • Magnetic stirrer

  • Water bath or heating block

  • Analytical instrument for API quantification (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Thaw the excised skin at room temperature.

    • Carefully remove any subcutaneous fat.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) receptor medium and ensure no air bubbles are trapped beneath the skin.

  • Permeation Study:

    • Equilibrate the assembled cells for at least 30 minutes.

    • Apply a finite dose of the test formulation (with and without BDAC) to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis:

    • Analyze the collected samples for API concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area of skin at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

    • The Enhancement Ratio (ER) can be calculated as follows: ER = Jss (with BDAC) / Jss (without BDAC)

Diagram 3: Franz Diffusion Cell Setup

Caption: A schematic of a Franz diffusion cell for ex vivo skin permeation studies.

Protocol for In Vitro Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of BDAC, especially at the concentrations used for penetration enhancement. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the IC50 (half-maximal inhibitory concentration) of BDAC on relevant cell lines.

Materials and Equipment:

  • Human keratinocytes (e.g., HaCaT cell line)

  • Cell culture medium and supplements

  • BDAC stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the keratinocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the BDAC stock solution in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of BDAC. Include a vehicle control (medium without BDAC).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the BDAC concentration and determine the IC50 value. A study on human limbal stem cells reported an IC50 of 0.0002% for benzalkonium chloride in the context of mitochondrial O₂ consumption inhibition.[5] Another study on human corneal epithelial cells showed that concentrations less than 0.01% can induce cell growth arrest and death.[6]

Safety and Regulatory Considerations

While BDAC offers significant advantages, its use in pharmaceutical formulations requires careful consideration of its safety profile.

  • Skin Irritation: As a surfactant, BDAC has the potential to cause skin irritation, especially at higher concentrations and with prolonged exposure.[7] It is essential to conduct skin irritation studies to determine the safe concentration range for a given formulation.

  • Cytotoxicity: As demonstrated by the cytotoxicity assay protocol, BDAC can be toxic to cells at certain concentrations. The concentration used in a formulation should be carefully selected to maximize efficacy while minimizing toxicity.

  • Regulatory Status: Benzyldimethyloctylammonium chloride is a component of benzalkonium chloride, which is an approved preservative in many pharmaceutical products. However, its use as a penetration enhancer may require additional safety and efficacy data to support regulatory submissions.

Conclusion and Future Perspectives

Benzyldimethyloctylammonium chloride is a versatile excipient with significant potential in the design and development of advanced drug delivery systems. Its ability to function as a penetration enhancer, antimicrobial preservative, and surfactant makes it a valuable tool for formulators. However, a thorough understanding of its mechanisms of action and a careful evaluation of its safety profile are paramount to its successful application. Future research should focus on elucidating the precise relationship between the C8 alkyl chain length and penetration enhancement, as well as exploring its application in novel drug delivery platforms for a wider range of therapeutic agents.

References

  • MALDI-TOF imaging analysis of benzalkonium chloride penetration in ex vivo human skin. (2024). Journal of Mass Spectrometry.
  • Formulation and Evaluation of Microemulsion Based Topical Hydrogel Containing Lornoxicam. (2014). Journal of Applied Pharmaceutical Science.
  • In vitro genotoxicity and cytotoxicity of benzalkonium chloride. (2006). Toxicology in Vitro.
  • Analysis of benzalkonium chloride and its homologs: HPLC versus HPCE. (1998). Journal of Pharmaceutical and Biomedical Analysis.
  • Skin Permeation Enhancement in Aqueous Solution: Correlation with Equilibrium Enhancer Concentration and Octanol/water Partition Coefficient. (2014). Pharmaceutical Research.
  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2024).
  • CHEMICAL PENETRATION ENHANCERS FOR TRANSDERMAL DRUG DELIVERY SYSTEM. (2018). Journal of Drug Delivery & Therapeutics.
  • Effect of Chemical Enhancers in Transdermal Permeation of Alfuzosin Hydrochloride. (2012). Indian Journal of Pharmaceutical Sciences.
  • Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Str
  • Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs. (2019). Scientific Reports.
  • Benzalkonium chloride contact derm
  • Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro. (1990).
  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. (2019). Chemical Research in Toxicology.
  • Skin tissue sample collection, sample homogenization, and analyte extraction strategies for liquid chromatographic mass spectrometry quantification of pharmaceutical compounds. (2020).
  • Influence of alkyl chain length of benzalkonium chloride on acute corneal epithelial toxicity. (2012). Cornea.
  • Benzyl Benzoate-Loaded Microemulsion for Topical Applications: Enhanced Dermatokinetic Profile and Better Delivery Promises. (2015). AAPS PharmSciTech.
  • HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent Technologies.
  • Assessment of the toxic effect of benzalkonium chloride on human limbal stem cells. (2023). Scientific Reports.
  • Toxicity of benzalkonium chloride on human corneal epithelial cells in vitro. (2009).
  • Influence of Alkyl Chain Length of Benzalkonium Chloride on Acute Corneal Epithelial Toxicity. (2012). Cornea.
  • A Single RP-LC Method for the Determination of Benzalkonium Chloride and Its Potential Impurities in Benzalkonium Chloride Raw Material. (2012).

Sources

Application Notes and Protocols for the Use of Benzyldimethyloctylammonium Chloride in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Stabilization - A New Role for a Classic Surfactant

Benzyldimethyloctylammonium chloride (BDOC), a quaternary ammonium salt, is a well-established cationic surfactant known for its antimicrobial and phase-transfer catalysis properties.[1][] However, the unique amphiphilic architecture of BDOC—a hydrophilic quaternary ammonium head and a hydrophobic tail composed of both an octyl chain and a benzyl group—positions it as a highly versatile and influential agent in the field of nanotechnology. Its role transcends simple colloidal stabilization, actively directing the nucleation and growth of nanoparticles to achieve desired morphologies and functionalities.

This guide provides an in-depth exploration of BDOC's function in nanoparticle synthesis. Moving beyond a mere list of steps, we will delve into the mechanistic rationale behind its use, offering detailed, self-validating protocols for researchers, scientists, and drug development professionals. We will explore its application in the synthesis of both anisotropic gold nanostructures and spherical nanoparticles, and discuss critical considerations for their subsequent use in biomedical applications.

Physicochemical Properties and Critical Safety Data

A thorough understanding of the reagent's properties is foundational to any successful synthesis. BDOC is a solid, water-soluble compound whose characteristics are pivotal to its function.

PropertyValueSource
IUPAC Name benzyl-dimethyl-octylazanium;chloridePubChem[3]
CAS Number 959-55-7PubChem[3]
Molecular Formula C₁₇H₃₀ClNPubChem[3]
Molecular Weight 283.9 g/mol PubChem[3]
Appearance White to colorless solid/Dry PowderChem-Impex, PubChem[1][3]
Solubility Soluble in water and ethanolBenchChem[4]

⚠️ Critical Safety & Handling Information

As a potent surfactant and biocide, BDOC requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, BDOC presents several hazards.[3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H400: Very toxic to aquatic life.

Handling Protocol:

  • Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) before use and follow all institutional safety guidelines.

Mechanism of Action: The Dual Role of BDOC in Nanocrystal Growth

BDOC's efficacy in nanoparticle synthesis stems from its dual functionality: it acts as both a growth-directing agent through micellar templating and as a source of counter-ions that influence crystalline facet growth. This is particularly evident in the synthesis of complex nanostructures like gold nanostars.[5]

  • Micellar Templating: As a surfactant, BDOC self-assembles into micelles in aqueous solutions above its Critical Micelle Concentration (CMC). When used in conjunction with other surfactants like cetyltrimethylammonium bromide (CTAB), BDOC can lower the overall CMC of the system. This leads to the rapid formation of micellar structures that serve as soft templates, guiding the deposition of metal atoms and favoring the growth of specific nanoparticle shapes.[5]

  • Anisotropic Growth Induction: The chloride (Cl⁻) counter-ion provided by BDOC plays a crucial role. In gold nanoparticle synthesis, for example, Cl⁻ ions can selectively adsorb onto specific crystallographic facets of a growing gold nanocrystal seed.[5] This preferential adsorption, often in synergy with other ions like silver (Ag⁺), blocks growth on certain facets while allowing it on others, leading to the formation of anisotropic shapes with sharp branches, such as nanostars.[5]

BDOC_Mechanism cluster_solution Aqueous Solution cluster_nanoparticle Nanoparticle Growth BDOC BDOC Monomers Micelle Micellar Template (Growth Guiding) BDOC->Micelle Self-assembles (above CMC) Cl_ion Chloride Ions (Cl⁻) (Facet Blocking) BDOC->Cl_ion Dissociates Seed Nanoparticle Seed (e.g., Au Seed) Micelle->Seed Provides growth template Cl_ion->Seed Selectively adsorbs on facets Anisotropic_NP Anisotropic Nanoparticle (e.g., Gold Nanostar) Seed->Anisotropic_NP Anisotropic Growth

Caption: Mechanism of BDOC in anisotropic nanoparticle synthesis.

Protocol 1: Synthesis of Anisotropic Gold Nanostars (AuNS)

This protocol is adapted from methodologies that utilize a binary surfactant system to create gold nanostars, leveraging BDOC for its unique properties in directing anisotropic growth.[5]

Objective: To synthesize gold nanostars with sharp, pointed branches, exhibiting a Localized Surface Plasmon Resonance (LSPR) peak in the near-infrared (NIR) region.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Benzyldimethyloctylammonium chloride (BDOC)

  • Cetyltrimethylammonium bromide (CTAB)

  • Silver nitrate (AgNO₃)

  • L-Ascorbic acid (AA)

  • Sodium borohydride (NaBH₄), ice-cold

  • Deionized (DI) water (18.2 MΩ·cm)

Experimental Workflow:

Caption: Workflow for the synthesis of Gold Nanostars.

Step-by-Step Methodology:

Part A: Synthesis of Gold Nanoparticle Seeds (≈3-5 nm)

  • Prepare a 0.25 M CTAB solution by dissolving CTAB in DI water.

  • In a 20 mL scintillation vial, add 5 mL of the 0.25 M CTAB solution.

  • To this, add 50 µL of 0.05 M HAuCl₄ solution.

  • While stirring vigorously, rapidly inject 300 µL of a freshly prepared, ice-cold 0.01 M NaBH₄ solution.

  • The solution will turn a brownish-yellow color, indicating the formation of seed nanoparticles.

  • Continue stirring for 2 minutes, then age the seed solution at 28°C for at least 30 minutes before use.

Part B: Synthesis of Gold Nanostars (Growth Phase)

  • Prepare the growth solution in a 50 mL flask. Add the following in order under gentle stirring:

    • 9.5 mL of DI water.

    • 500 µL of 0.05 M HAuCl₄.

    • 200 µL of 0.1 M BDOC solution.

    • 1 mL of 0.2 M CTAB solution.

    • 150 µL of 0.01 M AgNO₃ solution.

  • Add 250 µL of 0.1 M ascorbic acid. The solution will turn from yellow to colorless as Au³⁺ is reduced to Au¹⁺.

  • Immediately inject 12 µL of the aged gold seed solution (from Part A) into the growth solution.

  • The solution color will gradually change over 5-10 minutes, typically to a bluish-grey, indicating the formation of nanostars.

  • Allow the reaction to proceed for at least 2 hours at 28°C to ensure complete growth.

Part C: Purification and Characterization

  • Purify the nanostar solution by centrifugation at 8,000 rpm for 15 minutes.

  • Carefully decant the supernatant, which contains excess reactants and smaller spherical nanoparticles.

  • Resuspend the pellet in DI water. Repeat the centrifugation and resuspension step at least twice to ensure adequate purification.

  • Characterization:

    • UV-Vis Spectroscopy: Acquire the spectrum from 400-1100 nm. Expect a primary LSPR peak between 700-900 nm, indicative of anisotropic structures. A smaller shoulder peak around 520 nm may be present from residual spherical particles.

    • Transmission Electron Microscopy (TEM): Verify the star-like morphology with a central core and multiple sharp branches.

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI).

Protocol 2: Synthesis of Spherical Silver Nanoparticles (AgNP)

This protocol is an adapted chemical reduction method, proposing the use of BDOC as a primary stabilizing agent to prevent aggregation and control particle size.

Objective: To synthesize stable, monodisperse spherical silver nanoparticles with a characteristic surface plasmon resonance peak around 400-420 nm.

Materials:

  • Silver nitrate (AgNO₃)

  • Benzyldimethyloctylammonium chloride (BDOC)

  • Sodium borohydride (NaBH₄), ice-cold

  • Deionized (DI) water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • In a 100 mL flask, prepare a 50 mL solution of 0.05 mM BDOC in DI water. Stir vigorously at room temperature.

  • Add 250 µL of 10 mM AgNO₃ to the BDOC solution.

  • Prepare a fresh, ice-cold 2 mM NaBH₄ solution.

  • Using a syringe pump for controlled addition, add 1.5 mL of the NaBH₄ solution to the AgNO₃/BDOC mixture at a rate of 60 mL/hr under vigorous stirring.

  • The solution will immediately turn a bright yellow color, indicating the formation of spherical silver nanoparticles.

  • Continue stirring for 30 minutes after the addition is complete to ensure the reaction goes to completion and the particles are well-stabilized.

  • Purification:

    • Due to their smaller size, AgNPs may require higher centrifugation speeds (e.g., 14,000 rpm for 30 minutes).

    • Decant the supernatant and resuspend the pellet in DI water. Repeat twice.

  • Characterization:

    • UV-Vis Spectroscopy: A single, sharp absorption peak between 400-420 nm is characteristic of spherical AgNPs. The peak's sharpness correlates with a narrow size distribution.

    • TEM: Confirm the spherical morphology and measure the core diameter of the nanoparticles.

    • Zeta Potential: The BDOC-capped nanoparticles should exhibit a positive zeta potential, confirming the presence of the cationic surfactant on the surface and indicating good colloidal stability.

Application in Drug Development & Cytotoxicity Considerations

Nanoparticles synthesized with BDOC possess a cationic surface charge, which can be advantageous for drug delivery applications. This positive charge can enhance interaction with negatively charged cell membranes, potentially improving cellular uptake.

However, this inherent advantage is coupled with a critical challenge: cytotoxicity . Quaternary ammonium compounds, including BDOC, are known for their membrane-disrupting and biocidal activities, which can lead to toxicity in mammalian cells.[6][7]

Key Considerations for Researchers:

  • Thorough Purification: It is imperative to remove all excess, unbound BDOC from the nanoparticle suspension. Multiple centrifugation and washing steps are mandatory.

  • Cytotoxicity Assays: Before any cell-based or in-vivo studies, the cytotoxicity of the final, purified nanoparticle formulation must be rigorously evaluated using standard assays (e.g., MTT, MTS, LDH assays) on relevant cell lines.

  • Dose-Dependent Effects: Toxicity is often dose-dependent. Determine the concentration at which the nanoparticles exhibit efficacy without causing significant cell death.

  • Surface Modification: For in-vivo applications, it may be necessary to further modify the surface of BDOC-capped nanoparticles with biocompatible polymers like polyethylene glycol (PEG) to shield the cationic charge and reduce non-specific toxicity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Broad, multiple peaks in UV-Vis spectrum Polydisperse sample; nanoparticle aggregation.- Ensure vigorous and consistent stirring. - Check the freshness and concentration of the reducing agent (NaBH₄). - Optimize the concentration of BDOC; too little may lead to incomplete stabilization.
No characteristic nanoparticle peak Reaction failed; precursor degradation.- Use fresh precursor (HAuCl₄, AgNO₃) and reducing agent solutions. - Verify the pH of the reaction medium if applicable.
Nanoparticle pellet hard to resuspend Irreversible aggregation.- Increase the concentration of the stabilizing agent (BDOC). - Reduce the centrifugation speed/time. - Ensure purification is done promptly after synthesis.
LSPR peak of AuNS is not in NIR region Incorrect aspect ratio; insufficient branch growth.- Verify the concentration of AgNO₃ and BDOC, as both influence anisotropic growth. - Ensure the seed solution is properly aged and active. - Check the purity of the ascorbic acid.

References

  • Benzyldimethyloctylammonium chloride | C17H30ClN | CID 13740. PubChem, National Center for Biotechnology Information. [Link]

  • Gold nanoparticles for the quantification of very low levels of poly-diallyldimethylammonium chloride in river water. Analytical Methods, Royal Society of Chemistry. [Link]

  • Gold nanostars: Benzyldimethylammonium chloride-assisted synthesis, plasmon tuning, SERS and catalytic activity. PubMed, National Library of Medicine. [Link]

  • Development of gold plasmonic nanoparticles for detection of polydiallyldimethylammonium chloride at Umgeni water treatment plants: An optimised study and case application. National Institutes of Health. [Link]

  • Recent Development of Nanomaterials for Transdermal Drug Delivery. National Center for Biotechnology Information. [Link]

  • Silver nanoparticles: synthesis, characterisation and biomedical applications. National Center for Biotechnology Information. [Link]

  • Polymeric Gel Systems Cytotoxicity and Drug Release as Key Features for their Effective Application in Various Fields of Addressed Pharmaceuticals Delivery. PubMed Central, National Library of Medicine. [Link]

  • Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field. MDPI. [Link]

  • Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. PubMed Central, National Library of Medicine. [Link]

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. ResearchGate. [Link]

  • CN106946717A - Benzalkonium chloride monomer synthesis technique.
  • Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid. National Center for Biotechnology Information. [Link]

  • Magnetic nanoparticles: synthesis, functionalization, and applications in bioimaging and magnetic energy storage. National Center for Biotechnology Information. [Link]

  • Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Nanomaterials for Application in Cost-Effective Electrochemical Devices. MDPI. [Link]

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanobiotechnology. [Link]

  • "SYNTHESIS AND STABILIZATION OF GOLD NANOPARTICLES FROM CHLORIDE AND CY" by Kathryn Ariela Bozer. Digital Commons @ Montana Tech. [Link]

  • Improvement of the Antioxidant and Antitumor Activities of Benzimidazole-Chitosan Quaternary Ammonium Salt on Drug Delivery Nanogels. MDPI. [Link]

  • Silver Nanoparticles: Synthesis, Structure, Properties and Applications. MDPI. [Link]

  • Assembly of Bio-Nanoparticles for Double Controlled Drug Release. PLOS One. [Link]

  • Magnetic Nanoparticles in Medicine: A Review of Synthesis Methods and Important Characteristics. Oriental Journal of Chemistry. [Link]

  • Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Chemistry. [Link]

  • Magnetic Marvels: Comparative synthesis and characterization of multifaceted nanoscale magnetic particles for innovative applications. Walsh Medical Media. [Link]

  • Synthesis and Stabilization of Gold Nanoparticles Using Water-Soluble Synthetic and Natural Polymers. MDPI. [Link]

  • Barcoded Nanoparticles for Precision Cancer Medicine (by Prof. Avi Schroeder, Technion). YouTube. [Link]

  • In Vivo Study of Entero- and Hepatotoxicity of Silver Nanoparticles Stabilized with Benzyldimethyl-[3-myristoylamine)-propyl]ammonium Chloride (Miramistin) to CBF1 Mice upon Enteral Administration. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Application of Various Bimetallic Nanoparticles. MDPI. [Link]

  • Green synthesis of silver silver chloride (Ag/AgCl) nanoparticles using macadamia nutshell xylan extract, characterization and evaluation of its antibacterial activity. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Evaluation of Silver Nanoparticle-Loaded Carboxymethyl Chitosan with Sulfobetaine Methacrylate Hydrogel Nanocomposites for Biomedical Applications. MDPI. [Link]

  • Ionic liquids as capping agents of silver nanoparticles. Part II: Antimicrobial and cytotoxic study. Open Chemistry. [Link]

  • Synthesis, Characterization and Biomedical Applications of Nanoparticles. ResearchGate. [Link]

Sources

Application Notes and Protocols for Studying Membrane Interactions with Benzyldimethyloctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Probe for Membrane Biophysics and Drug Development

Benzyldimethyloctylammonium chloride (BDMOAC) is a quaternary ammonium compound (QAC) characterized by a positively charged nitrogen atom, a benzyl group, two methyl groups, and an eight-carbon octyl chain.[1][2] This amphipathic structure, possessing both a hydrophilic cationic headgroup and a hydrophobic tail, makes BDMOAC a potent surfactant and an invaluable tool for researchers studying the intricate world of biological membranes.[1] Its interactions with lipid bilayers serve as a model for understanding a wide range of phenomena, from antimicrobial action to the mechanisms of drug delivery and cytotoxicity.[3][4]

This guide provides a comprehensive overview of the principles and methodologies for utilizing BDMOAC in membrane interaction studies. We will delve into the mechanistic underpinnings of its action and provide detailed, field-proven protocols for assessing membrane permeabilization and investigating protein-lipid interactions. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively employ BDMOAC as a probe to dissect complex membrane-related processes.

Physicochemical Properties of Benzyldimethyloctylammonium Chloride

A thorough understanding of the physicochemical properties of BDMOAC is crucial for designing and interpreting membrane interaction experiments.

PropertyValue/DescriptionSignificance in Membrane StudiesSource
Molecular Formula C₁₇H₃₀ClNDefines the elemental composition.[2]
Molecular Weight 283.88 g/mol Essential for preparing solutions of known molarity.
Form PowderIndicates the physical state at standard conditions.
Amphipathicity Cationic headgroup and hydrophobic octyl tailThis dual nature drives its insertion into and interaction with the lipid bilayer.[3][1]
Critical Micelle Concentration (CMC) Varies with conditions (e.g., ionic strength, temperature)The concentration at which BDMOAC monomers self-assemble into micelles. Below the CMC, it primarily exists as monomers that interact with membranes. Above the CMC, both monomers and micelles can interact, potentially leading to membrane solubilization.[5][6]

Mechanism of Membrane Interaction: A Two-Fold Assault

The interaction of BDMOAC with a lipid bilayer is a multi-step process driven by both electrostatic and hydrophobic forces. This understanding is fundamental to interpreting experimental outcomes.

  • Electrostatic Attraction: The negatively charged surface of most biological membranes (due to the presence of anionic phospholipids like phosphatidylserine) attracts the positively charged quaternary ammonium headgroup of BDMOAC.[7] This initial binding concentrates the BDMOAC molecules at the membrane interface.

  • Hydrophobic Insertion and Disruption: Following the initial electrostatic interaction, the hydrophobic octyl tail of BDMOAC inserts itself into the nonpolar core of the lipid bilayer.[3] This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to a decrease in membrane integrity.[8] At lower concentrations, this can result in increased membrane fluidity and the formation of transient pores. At higher concentrations, particularly above the CMC, BDMOAC can act as a detergent, solubilizing the membrane into mixed micelles.[9]

p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid ib + p5 Phospholipid p6 Phospholipid b1 + b1->p2 1. Electrostatic Attraction b2 + b2->p4 b3 + ip1 Disrupted Phospholipid ip2 Disrupted Phospholipid ip3 Disrupted Phospholipid leakage Leakage of Intracellular Contents ip3->leakage Pore Formation/ Permeabilization ip4 Disrupted Phospholipid

Caption: Mechanism of BDMOAC interaction with a lipid bilayer.

Application 1: Assessing Membrane Permeabilization using Liposome Leakage Assays

A primary application of BDMOAC is to induce and study membrane permeabilization. Liposomes, artificial vesicles composed of a lipid bilayer, are excellent model systems for this purpose.[7][10] The encapsulation of a fluorescent dye within these liposomes allows for a quantitative measure of membrane disruption.[11]

Principle of the Liposome Leakage Assay

A self-quenching concentration of a fluorescent dye is encapsulated within liposomes. Under these conditions, the fluorescence is minimal. When BDMOAC disrupts the liposome membrane, the dye leaks out into the surrounding buffer, becomes diluted, and its fluorescence is de-quenched, resulting in a measurable increase in fluorescence intensity.[10][12] The rate and extent of this fluorescence increase are directly proportional to the membrane permeabilization caused by BDMOAC.

Protocol: Calcein Leakage Assay

This protocol details a robust method for measuring membrane permeabilization using the fluorescent dye calcein.[7][13]

Materials:

  • Benzyldimethyloctylammonium chloride (BDMOAC)

  • Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) for negatively charged liposomes)

  • Calcein

  • Sephadex G-50 or similar size-exclusion chromatography resin

  • Chloroform

  • HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Triton X-100 (10% v/v solution)

  • Rotary evaporator

  • Liposome extrusion system with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer or fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm)

Step-by-Step Methodology:

  • Liposome Preparation: a. Dissolve the desired lipids in chloroform in a round-bottom flask. b. Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 1 hour to remove residual solvent. c. Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in HEPES buffer) by vortexing vigorously. This will form multilamellar vesicles (MLVs).[7] d. Subject the MLV suspension to at least five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency. e. Extrude the liposome suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) to produce unilamellar vesicles (LUVs) of a defined size.[11]

  • Removal of Unencapsulated Calcein: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with HEPES buffer. b. Apply the liposome suspension to the top of the column. c. Elute the liposomes with HEPES buffer. The liposomes, being larger, will elute in the void volume, while the smaller, unencapsulated calcein molecules will be retained and elute later. Collect the turbid fractions containing the liposomes.

  • Calcein Leakage Measurement: a. Dilute the calcein-loaded liposomes in HEPES buffer to a suitable concentration in a cuvette or a 96-well plate. b. Record the baseline fluorescence (F₀) for a few minutes to ensure a stable signal. c. Add the desired concentration of BDMOAC to the liposome suspension and mix quickly. d. Monitor the increase in fluorescence intensity (F) over time until a plateau is reached. e. After the experiment, add Triton X-100 to a final concentration of 0.1% (v/v) to completely lyse the liposomes and release all encapsulated calcein. Record the maximum fluorescence (F_max).[12]

  • Data Analysis: a. Calculate the percentage of calcein leakage at a given time point (t) using the following equation: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100

Causality Behind Experimental Choices:

  • Choice of Lipids: A mixture of zwitterionic (POPC) and anionic (POPG) lipids mimics the charge of many biological membranes and facilitates the initial electrostatic attraction of the cationic BDMOAC.

  • Extrusion: This step ensures a homogenous population of liposomes with a defined size, which is critical for reproducible results.[11]

  • Triton X-100: This non-ionic detergent is used to establish the 100% leakage point, providing a crucial reference for data normalization.[12]

start Start lipid_film 1. Prepare Lipid Film (Rotary Evaporation) start->lipid_film hydration 2. Hydrate with Calcein (Forms MLVs) lipid_film->hydration freeze_thaw 3. Freeze-Thaw Cycles hydration->freeze_thaw extrusion 4. Extrusion (Forms LUVs) freeze_thaw->extrusion sec 5. Size-Exclusion Chromatography (Remove free calcein) extrusion->sec measurement 6. Fluorescence Measurement (Baseline, add BDMOAC, monitor) sec->measurement lysis 7. Add Triton X-100 (Determine F_max) measurement->lysis analysis 8. Data Analysis (% Leakage Calculation) lysis->analysis end End analysis->end

Caption: Workflow for the calcein leakage assay.

Application 2: Investigating Protein-Lipid Interactions

BDMOAC can also be employed to study how the presence of a surfactant affects protein-lipid interactions. This is particularly relevant in drug formulation and for understanding how membrane-active compounds might influence the function of membrane proteins.

Principle of the Liposome Co-sedimentation Assay

This assay is used to determine if a protein of interest binds to lipid vesicles and how this binding is affected by BDMOAC. The principle is based on the differential sedimentation of large liposomes and smaller, soluble proteins during centrifugation.[1] If a protein binds to the liposomes, it will be found in the pellet along with the liposomes after centrifugation. If it does not bind, it will remain in the supernatant.

Protocol: Liposome Co-sedimentation Assay

Materials:

  • Protein of interest (purified)

  • Liposomes (prepared as described in the calcein leakage assay, but hydrated with buffer instead of calcein)

  • Benzyldimethyloctylammonium chloride (BDMOAC)

  • HEPES buffer (or other suitable buffer for the protein)

  • Ultracentrifuge with appropriate rotors

  • SDS-PAGE equipment and reagents (e.g., Coomassie Brilliant Blue stain)

  • Densitometer or gel imaging system

Step-by-Step Methodology:

  • Incubation: a. In separate microcentrifuge tubes, prepare the following mixtures: i. Protein alone ii. Liposomes alone iii. Protein + Liposomes iv. Protein + Liposomes + BDMOAC (at a desired concentration, e.g., below CMC) b. Incubate the mixtures at room temperature (or a temperature suitable for the protein's stability) for 30-60 minutes to allow for binding to occur.

  • Centrifugation: a. Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the liposomes and any associated proteins.[1]

  • Sample Collection and Analysis: a. Carefully collect the supernatant from each tube. b. Resuspend the pellet in an equal volume of buffer. c. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. d. Stain the gel with Coomassie Brilliant Blue and visualize the protein bands.

  • Data Analysis: a. Quantify the intensity of the protein bands in the supernatant and pellet fractions using densitometry. b. Compare the distribution of the protein between the supernatant and pellet in the different experimental conditions. An increase in the protein in the pellet fraction in the presence of liposomes indicates binding. A change in this distribution upon addition of BDMOAC reveals its influence on the protein-lipid interaction.

Causality Behind Experimental Choices:

  • Ultracentrifugation: This is necessary to efficiently pellet the liposomes, which are relatively small and have a density close to that of the buffer.[1]

  • SDS-PAGE Analysis: This is a standard and robust method for separating proteins by size and quantifying their relative amounts in different fractions.

  • Controls: The "protein alone" and "liposomes alone" samples are crucial controls to ensure that the protein does not pellet on its own and that the liposomes do not interfere with the protein detection method.

Conclusion: A Powerful Tool with Broad Applications

Benzyldimethyloctylammonium chloride is more than just a simple surfactant; it is a powerful molecular tool for dissecting the complexities of membrane biology. The protocols outlined in this guide provide a solid foundation for researchers to quantify membrane permeabilization and probe the nuances of protein-lipid interactions. By understanding the underlying mechanisms and carefully controlling experimental parameters, scientists can leverage BDMOAC to gain valuable insights into fundamental biological processes and to advance the development of new therapeutic strategies.

References

  • Anonymous. (n.d.). Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family. Retrieved from [Link]

  • Anonymous. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. Bio-protocol, 11(10), e4029. [Link]

  • Anonymous. (2023). Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation. RSC Publishing. Retrieved from [Link]

  • Anonymous. (2020). Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein. Bio-protocol, 10(14), e3690. [Link]

  • Teixeira-Santos, R., et al. (2011). Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens. Journal of Antimicrobial Chemotherapy, 66(5), 1046-1052. [Link]

  • Anonymous. (2020). Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. PubMed. Retrieved from [Link]

  • Pérez-Gil, J., et al. (1993). Tryptophan fluorescence study on the interaction of pulmonary surfactant protein A with phospholipid vesicles. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1169(3), 279-286. [Link]

  • Osanai, H., et al. (2013). A study of the interaction of drugs with liposomes with isothermal titration calorimetry. Journal of Biophysical Chemistry, 4(1), 11-21. [Link]

  • Ben-Salah, A., et al. (2023). Effect of Surfactants on Reverse Osmosis Membrane Performance. Membranes, 13(3), 304. [Link]

  • Anonymous. (n.d.). Coupling quaternary ammonium surfactants to the surface of liposomes improves both antibacterial efficacy and host cell biocompatibility. ResearchGate. Retrieved from [Link]

  • Le-Dévéhat, F., et al. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. Analytical Methods, 9(19), 2848-2855. [Link]

  • Anonymous. (n.d.). Mechanistic Studies on Surfactant-Induced Membrane Permeability Enhancement. ResearchGate. Retrieved from [Link]

  • Zieliński, R. (2002). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C. Journal of Colloid and Interface Science, 249(2), 433-438. [Link]

  • Falconer, R. J., et al. (2021). Applications of isothermal titration calorimetry in pure and applied research from 2016 to 2020. Journal of Thermal Analysis and Calorimetry, 147, 1-18. [Link]

  • Düsterwald, K. M., et al. (2018). Biophysical models reveal the relative importance of transporter proteins and impermeant anions in chloride homeostasis. eLife, 7, e37645. [Link]

  • Jolliffe, K. A., et al. (2024). Uncovering the potent antimicrobial activity of squaramide based anionophores – chloride transport and membrane disruption. Chemical Science, 15(1), 169-178. [Link]

  • Pansu, R., et al. (2021). Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles. ACS Omega, 6(25), 16335-16343. [Link]

  • Stansfeld, P. J., et al. (2015). Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation. Methods in Molecular Biology, 1271, 3-23. [Link]

  • Osanai, H., et al. (2013). A study of the interaction of drugs with liposomes with isothermal titration calorimetry. Scientific Research Publishing. Retrieved from [Link]

  • Düsterwald, K. M., et al. (2018). Biophysical models reveal the relative importance of transporter proteins and impermeant anions in chloride homeostasis. eLife. Retrieved from [Link]

  • Anonymous. (n.d.). A Single‐Molecule Liposome Assay for Membrane Permeabilization. PMC. Retrieved from [Link]

  • Anonymous. (2016). METHODS TO ASSESS SKIN BARRIER INTEGRITY: EFFECTS OF CLEANSING PRODUCTS. Plastic Surgery Key. Retrieved from [Link]

  • Anonymous. (n.d.). Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. NIH. Retrieved from [Link]

  • Gaset, A., et al. (2015). Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery. Molecular Membrane Biology, 32(4), 101-115. [Link]

  • Anonymous. (n.d.). Benzyldimethyloctylammonium chloride. PubChem. Retrieved from [Link]

  • Lee, A. C., et al. (2000). Mechanistic studies on surfactant-induced membrane permeability enhancement. Journal of Pharmaceutical Sciences, 89(5), 606-615. [Link]<606::aid-jps6>3.0.co;2-z

  • Valstar, A. (2000). Protein-Surfactant Interactions. Diva-Portal.org. Retrieved from [Link]

  • Pérez-Gil, J., et al. (1993). Tryptophan fluorescence study on the interaction of pulmonary surfactant protein A with phospholipid vesicles. PubMed Central. Retrieved from [Link]

  • Castelletto, V., et al. (2013). Interaction between a Cationic Surfactant-like Peptide and Lipid Vesicles and Its Relationship to Antimicrobial Activity. Langmuir, 29(12), 4045-4053. [Link]

  • Anonymous. (n.d.). Investigating the Molecular-Level Influence of Surfactants on Polyamide Reverse Osmosis Membrane Formation. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Zana, R., et al. (1981). Fluorescence probe studies of the interactions between poly(oxyethylene) and surfactant micelles and microemulsion droplets in aqueous solutions. The Journal of Physical Chemistry, 85(24), 3703-3707. [Link]

  • Anonymous. (n.d.). Biophysical Characterization of LTX-315 Anticancer Peptide Interactions with Model Membrane Platforms: Effect of Membrane Surface Charge. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]

  • Anonymous. (2021, February 18). Concept 01: Recap & introduction to lipid-protein interactions [Video]. YouTube. [Link]

  • Chen, Y., et al. (2024). Fabricating Zein-OSA Starch Complexes as Multifunctional Carriers for Carrot Oil. Foods, 13(2), 263. [Link]

  • Anonymous. (n.d.). Isothermal titration calorimetry of DOPC liposomes with Aβ-(1–40). A and.... ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Efficacy Testing of Benzyldimethyloctylammonium Chloride-Based Disinfectants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Benzyldimethyloctylammonium Chloride

Benzyldimethyloctylammonium chloride (BDMOAC) is a potent antimicrobial agent belonging to the class of quaternary ammonium compounds (QACs). Its molecular structure, characterized by a positively charged quaternary nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a C8 octyl chain, imparts the amphiphilic properties essential for its biocidal activity.[1] This cationic surfactant is widely incorporated into disinfectant formulations for use in pharmaceutical, clinical, and industrial settings due to its broad-spectrum efficacy against bacteria and some viruses and fungi.[2][3]

The primary mechanism of action for BDMOAC, like other QACs, involves the disruption of microbial cell membranes.[4][5] The process is initiated by the electrostatic attraction between the positively charged nitrogen head of the BDMOAC molecule and the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[5][6][7] Following this initial binding, the hydrophobic octyl tail penetrates the lipid bilayer, causing a disorganization of the membrane structure. This leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell lysis and death.[5][6][7]

Caption: Molecular structure of Benzyldimethyloctylammonium chloride (C17H30ClN).

Caption: Mechanism of Action of BDMOAC on a Bacterial Cell.

cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) Lipid1 Lipid Head DisruptedMembrane Disrupted Membrane Lipid1->DisruptedMembrane 3. Membrane Disorganization Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head BDMOAC BDMOAC Molecule (Cationic Head & Hydrophobic Tail) CellWall Negatively Charged Cell Wall BDMOAC->CellWall 1. Electrostatic Attraction CellWall->Lipid1 2. Hydrophobic Tail Penetration Cytoplasm Cytoplasmic Leakage CellLysis Cell Lysis Cytoplasm->CellLysis 5. Cell Death DisruptedMembrane->Cytoplasm 4. Leakage of Contents

Core Principles of Efficacy Testing

Demonstrating the efficacy of a disinfectant containing BDMOAC is a regulatory requirement and essential for ensuring product quality.[8] Efficacy testing protocols are designed to evaluate the disinfectant's ability to kill microorganisms under conditions that simulate its intended use. Key variables that must be controlled and validated include:

  • Contact Time: The duration the disinfectant must remain wet on a surface to achieve the required level of microbial kill.[3][9][10][11]

  • Concentration: The "use-dilution" of the disinfectant product must be proven effective.[12]

  • Interfering Substances (Soil Load): The presence of organic matter (e.g., blood, serum) can reduce the efficacy of QACs by reacting with the active ingredient or by providing a physical barrier.[13][14][15] Standardized tests often include conditions with and without a soil load (e.g., bovine serum albumin) to challenge the disinfectant's performance.[15][16]

  • Surface Type: Disinfectant performance can vary on different materials (e.g., stainless steel, plastic). Testing should be conducted on surfaces representative of the intended use environment.

  • Neutralization: A critical step in any efficacy test is the complete inactivation of the disinfectant's active ingredient at the end of the contact time. This ensures that the test measures the killing action only during the specified period and prevents residual disinfectant from inhibiting microbial growth in the recovery medium, which could lead to false-positive efficacy results.[17][18]

Protocol 1: Quantitative Surface Test (Based on EN 13697)

The EN 13697 is a quantitative, non-porous surface test used to evaluate the bactericidal and/or fungicidal activity of chemical disinfectants.[19][20][21] This method is highly relevant for products intended for use in food, industrial, domestic, and institutional areas.[21]

Objective: To determine if a BDMOAC-based disinfectant achieves a pre-defined logarithmic (log) reduction of a microbial population on a stainless steel surface within a specified contact time.

Passing Criteria (Typical):

  • Bactericidal activity: ≥ 4-log reduction

  • Fungicidal/Yeasticidal activity: ≥ 3-log reduction

ParameterConditionRationale
Test Organisms Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus hirae, Escherichia coliRepresentative Gram-positive and Gram-negative bacteria commonly found in target environments.
Test Surface Stainless steel discsA common, non-porous material used in many industries, providing a standardized surface.
Contact Time 1 to 60 minutes (typically 5 or 15 min)Must be validated and should reflect the product's label claims and practical application.[10]
Temperature 18-25°CSimulates typical room temperature conditions of use.
Interfering Substance Clean conditions: 0.3 g/L Bovine Serum Albumin (BSA). Dirty conditions: 3.0 g/L BSA.Simulates the presence of low and high levels of organic soil, which can inactivate QACs.[15][16]
Step-by-Step Methodology:
  • Preparation of Materials:

    • Prepare the BDMOAC disinfectant to its specified use-dilution using hard water.

    • Culture the test microorganisms to the required concentration (typically 1.5 - 5.0 x 10^8 CFU/mL for bacteria).

    • Prepare the interfering substance solution (e.g., 3.0 g/L BSA for dirty conditions).

    • Prepare a validated neutralizing solution (e.g., D/E Neutralizing Broth). The neutralizer must be proven to inactivate BDMOAC without being toxic to the test organisms.[22][23]

  • Inoculation of Carriers:

    • Mix the microbial suspension with the interfering substance solution.

    • Pipette a defined volume (e.g., 50 µL) of this mixture onto the center of a sterile stainless steel disc.

    • Dry the inoculated discs in an incubator (e.g., 37°C) until the inoculum is completely dry, forming a microbial film.[21]

  • Disinfectant Application:

    • Place a dried, inoculated disc into a sterile container.

    • Add a defined volume (e.g., 100 µL) of the use-dilution BDMOAC disinfectant directly onto the dried inoculum.

    • Start a timer for the pre-determined contact time (e.g., 5 minutes). Ensure the entire film is covered.

  • Neutralization and Recovery:

    • At the end of the contact time, transfer the disc into a tube containing a specific volume (e.g., 10 mL) of validated neutralizing broth. This step immediately stops the antimicrobial action of the BDMOAC.[21]

    • Vortex or sonicate the tube to recover the surviving microorganisms from the surface of the disc.

  • Enumeration and Calculation:

    • Perform serial dilutions of the neutralized solution.

    • Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).

    • Incubate the plates (e.g., at 37°C for 24-48 hours).

    • Count the number of colony-forming units (CFU) on the plates.

    • Calculate the log reduction achieved by the disinfectant compared to control carriers treated with a saline solution instead of the disinfectant.

Caption: Workflow for the EN 13697 Quantitative Surface Test.

A 1. Prepare Inoculum (Microbe + Soil Load) B 2. Inoculate & Dry Stainless Steel Disc A->B C 3. Apply BDMOAC Disinfectant (Start Contact Time) B->C D 4. Transfer to Neutralizer (End Contact Time) C->D E 5. Recover Survivors (Vortex/Sonicate) D->E F 6. Serial Dilution & Plating E->F G 7. Incubate & Count CFU F->G H 8. Calculate Log Reduction G->H Start Start: Select Disinfectant (BDMOAC-based) Select_Neutralizer Select Potential Neutralizer (e.g., D/E Broth, Letheen Broth) Start->Select_Neutralizer Validate_Toxicity Validate Neutralizer Toxicity: Inoculate Neutralizer with low CFU. Does it permit growth? Select_Neutralizer->Validate_Toxicity Validate_Efficacy Validate Neutralizer Efficacy: Mix Disinfectant + Neutralizer, then inoculate with low CFU. Does it permit growth? Validate_Toxicity->Validate_Efficacy No (Growth Occurs) Fail_Toxicity FAIL: Neutralizer is toxic. Select a different neutralizer. Validate_Toxicity->Fail_Toxicity Yes (No Growth) Fail_Efficacy FAIL: Neutralizer is ineffective. Select a different neutralizer or increase concentration. Validate_Efficacy->Fail_Efficacy No (No Growth) Pass PASS: Neutralizer is Validated. Proceed with Disinfectant Efficacy Test. Validate_Efficacy->Pass Yes (Growth Occurs) Fail_Toxicity->Select_Neutralizer Fail_Efficacy->Select_Neutralizer

References

  • Pharma Beginners. (2020, October 10). Disinfectants & Sanitizer Efficacy Testing Protocol. [Link]

  • Therapeutic Goods Administration. (2021, December). TGA instructions for disinfectant testing. [Link]

  • Kawalek, A., et al. (2023). Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria. mBio, National Institutes of Health. [Link]

  • Cannon, C. L., et al. (2019). Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. ACS Omega, National Institutes of Health. [Link]

  • Microbac Laboratories. (2022, April 28). Disinfectant Efficacy Testing Study Design & Data Interpretation for the U.S. EPA. YouTube. [Link]

  • Zhang, Y., et al. (2020). Comparison of three neutralizing broths for environmental sampling of low levels of Listeria monocytogenes desiccated on stainless steel surfaces and exposed to quaternary ammonium compounds. International Journal of Food Microbiology, National Institutes of Health. [Link]

  • U.S. Environmental Protection Agency. (2023, February 21). ATMP MB-05-17 AOAC Use Dilution Method for Testing Disinfectants. [Link]

  • STERIS Life Sciences. (2019, February 7). Best Practices for Disinfectant Validation in Cleanrooms. [Link]

  • Ali, S., et al. (2023). Contact time has limited impact on the efficacy of disinfectant towelettes when tested under conditions reflective of realistic use. Antimicrobial Resistance & Infection Control, National Institutes of Health. [Link]

  • Costa, S. S., et al. (2013). The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2001, May 11). US EPA, OPP Microbiology Laboratory SOP: MB-05-02, AOAC Use-Dilution Method for Testing Disinfectants. [Link]

  • Hreljac, I., et al. (2024). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. RSC Advances. [Link]

  • Ecolab. (2020, April 3). A Review of Efficacy Testing of Disinfectants. [Link]

  • Al-Sofiani, M., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, National Institutes of Health. [Link]

  • IVAMI. (n.d.). EN 13697: 2023. Quantitative textile surface test for the evaluation of bactericidal and/or fungicidal activity of chemical disinfectants. [Link]

  • Microbac Laboratories. (n.d.). Disinfectant Qualification Efficacy Testing for the Pharmaceutical and Biopharmaceutical Industries. [Link]

  • Microbial Investigations Switzerland. (2024, July 30). The Critical Role of Contact Time on Disinfectant Efficacy. [Link]

  • Neogen. (2018, August 20). D/E Neutralizing Broth with Tween (NCM0047), Technical Specification Sheet. [Link]

  • ResearchGate. (n.d.). Antibacterial activity/log reduction calculated for both Staphylococcus aureus strains accordingly to ISO 22196:2011. [Link]

  • CEN. (2022, September). DRAFT prEN 13697. [Link]

  • Microbial Investigations Switzerland. (n.d.). AOAC Use-Dilution test (955.14, 955.15, 955.17, and 964.02). [Link]

  • Dunn, L., et al. (2018). Effects of bovine serum albumin on light activated antimicrobial surfaces. Photochemical & Photobiological Sciences. [Link]

  • Liofilchem. (2014, December 22). D/E Neutralizing Broth. [Link]

  • Galié, L., et al. (2019). Efficacy of a Next Generation Quaternary Ammonium Chloride Sanitizer on Staphylococcus and Pseudomonas Biofilms and Practical Application in a Food Processing Environment. Applied Microbiology. [Link]

  • U.S. Environmental Protection Agency. (2017, September 21). Neutralization Confirmation Procedure for Products Evaluated with the AOAC Use Dilution Method (UDM), the AOAC Germicidal Spray. [Link]

  • PDA Midwest Chapter. (2023, May 2). Disinfectant Efficacy Testing. [Link]

  • Pharmaceutical Guidance. (2024, May 16). PROTOCOL FOR THE VALIDATION OF DISINFECTION / SANITIZATION AGENTS. [Link]

  • Macquarie University. (2022, September 9). Mild Positive Pressure Improves the Efficacy of Benzalkonium Chloride against Staphylococcus aureus Biofilm. [Link]

  • ResearchGate. (n.d.). General mechanism of action of quaternary ammonium salts (QAS). [Link]

  • Labplas. (n.d.). How to choose your neutralizing solution. [Link]

  • A3P. (n.d.). Disinfectant Wet Contact Time : A Refresher. [Link]

  • ResearchGate. (2021, August). White paper on disinfectant efficacy testing. [Link]

  • iTeh Standards. (n.d.). EN 13697:2023 - Surface Test for Chemical Disinfectants on Non-Porous. [Link]

  • Microchem Laboratory. (n.d.). AOAC Use Dilution Test (AOAC 955.14; 955.15; 964.02). [Link]

  • Contec Inc. (2018, February 16). The importance of contact time and visible wetness to ensure effective disinfection. [Link]

  • PubMed. (2020, January 5). Inhibition of Staphylococcus aureus and Pseudomonas aeruginosa biofilms by quatsomes in low concentrations. [Link]

  • Viroxy. (n.d.). EN 13697:2015+A1:2019. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for AOAC Use Dilution Method for Testing Disinfectants. [Link]

  • SciSpace. (n.d.). Interaction of quaternary ammonium ionic liquids and bacterial cell membrane. [Link]

  • PubMed. (n.d.). Evaluation of organic load-related efficacy changes in antiseptic solutions used in hospitals. [Link]

  • Grinholc, M., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Pathogens, National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Effects of bovine serum albumin on light activated antimicrobial surfaces. [Link]

Sources

Application Notes and Protocols for Benzyldimethyloctylammonium Chloride as a Biocide in Water Treatment

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Benzyldimethyloctylammonium chloride (BDMOAC) as a biocide in water treatment studies. This document offers in-depth insights into its mechanism of action, practical application protocols, and key considerations for its effective use.

Introduction to Benzyldimethyloctylammonium Chloride (BDMOAC)

Benzyldimethyloctylammonium chloride, a member of the quaternary ammonium compound (QAC) family, is a potent cationic surfactant with broad-spectrum antimicrobial properties.[1][2] It is widely utilized as a biocide in various industrial and commercial applications, including water treatment, for the effective control of bacteria, fungi, and algae.[1][2] Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic cationic head, allows it to effectively interact with and disrupt microbial cell membranes.[3]

Physicochemical Properties of BDMOAC
PropertyValueSource
Chemical Formula C₁₇H₃₀ClN
Molecular Weight 283.88 g/mol
Appearance White to colorless solid/powder[1]
Solubility Soluble in water[1]
CAS Number 959-55-7

Mechanism of Biocidal Action

The primary mechanism of action of BDMOAC is the disruption of microbial cell membranes.[3] As a cationic surfactant, the positively charged quaternary nitrogen atom in the BDMOAC molecule is attracted to the negatively charged components of the microbial cell surface.[3]

Caption: Workflow for MIC determination.

Protocol for Determining Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of a biocide that results in a 99.9% kill of the initial microbial population. [4][5] Procedure:

  • Perform MIC Test: Follow the MIC protocol as described above.

  • Subculturing: After determining the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spread each aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • Reading Results: The MBC is the lowest concentration of BDMOAC that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁶ CFU/mL, the MBC plate should have ≤ 10 colonies).

Protocol for Evaluating Efficacy Against Biofilms

Biofilms present a significant challenge in water systems as they are more resistant to biocides than their planktonic counterparts. [6]This protocol assesses the ability of BDMOAC to both inhibit biofilm formation and eradicate established biofilms.

Materials:

  • Sterile 96-well, flat-bottomed microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (30%)

  • Other materials as listed in the MIC protocol

Procedure for Biofilm Inhibition Assay:

  • Follow steps 1-5 of the MIC protocol in a flat-bottomed 96-well plate.

  • After incubation, carefully aspirate the planktonic cells from each well.

  • Wash the wells gently three times with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature. [7]6. Remove the crystal violet solution and wash the wells again with PBS.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.

  • Quantify the biofilm biomass by measuring the absorbance at 570 nm using a microplate reader. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of BDMOAC that shows a significant reduction in biofilm formation compared to the positive control.

Procedure for Biofilm Eradication Assay:

  • Grow biofilms in a 96-well plate by inoculating with the test microorganism and incubating for 24-48 hours to allow for biofilm formation.

  • After incubation, remove the planktonic cells and wash the wells with PBS.

  • Add fresh growth medium containing serial dilutions of BDMOAC to the wells with the established biofilms.

  • Incubate for a further 24 hours.

  • Follow steps 2-8 of the Biofilm Inhibition Assay to quantify the remaining biofilm. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of BDMOAC that results in a significant reduction of the pre-formed biofilm.

Safety, Handling, and Environmental Considerations

Safety and Handling:

  • BDMOAC is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling BDMOAC.

  • Work in a well-ventilated area.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Environmental Fate:

  • BDMOAC is very toxic to aquatic life.

  • Prevent release into the environment. All waste containing BDMOAC must be disposed of in accordance with local, state, and federal regulations.

References

  • Cousins, C. M., & Clegg, L. F. L. (1956). The effect of water hardness and temperature on water sterilization by mixtures of detergents and quaternary ammonium compounds. Journal of Applied Bacteriology, 19(2), 250-256.
  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
  • PubChem. (n.d.). Benzyldimethyloctylammonium chloride. Retrieved from [Link]

  • Ridenour, G. M., & Armbruster, E. H. (1948). Some factors affecting the properties of quaternary ammonium compounds as sanitizers.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2020). Management of Legionella in Water Systems.
  • RSSL. (2023, March 20). Disinfectant Efficacy: Getting the Temperature Right. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • B&V Chemicals. (n.d.). Biocide Sensitivity Analysis. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dimethyl benzyl cetylammonium chloride.
  • Chem-Impex. (n.d.). Benzyldimethyloctylammonium chloride. Retrieved from [Link]

  • Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. Antimicrobial agents and chemotherapy, 51(1), 296–306.
  • Semantic Scholar. (n.d.). THE EFFECT OF WATER HARDNESS AND TEMPERATURE ON WATER STERILIZATION BY MIXTURES OF DETERGENTS AND QUATERNARY AMMONIUM COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effectiveness of Disinfectants Used in Cooling Towers against Legionella pneumophila. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Benzalkonium Chloride? Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dimethyl benzyl cetylammonium chloride.
  • ResearchGate. (n.d.). (PDF) Literature review - Efficacy of various disinfectants against Legionella in water systems. Retrieved from [Link]

  • CQM Group. (n.d.). Legionella: Case Studies. Retrieved from [Link]

  • Frontiers. (2024, April 2). Evaluating disinfectant efficacy on mixed biofilms comprising Shiga toxigenic Escherichia coli, lactic acid bacteria, and spoilage microorganisms. Retrieved from [Link]

  • PubChem. (n.d.). Benzyldimethyloctylammonium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The effect of water hardness and temperature on water sterilization by mixtures of detergent and quaternary ammonium compounds. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Sanosil. (n.d.). Case study: Successful Legionella control with Sanosil. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Emerging Technologies Review: Water Reuse Systems for Cooling Tower Applications. Retrieved from [Link]

  • WCTI. (n.d.). effective use of recycled water in cooling towers with new green technology. Retrieved from [Link]

  • PubMed Central. (2023, April 28). Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Benzyldimethyloctylammonium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzyldimethyloctylammonium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this versatile quaternary ammonium compound. This guide offers troubleshooting protocols and in-depth scientific explanations to empower you in your experimental endeavors.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of benzyldimethyloctylammonium chloride.

Q1: Why is my benzyldimethyloctylammonium chloride not dissolving in my organic solvent?

A1: The insolubility of benzyldimethyloctylammonium chloride, a quaternary ammonium salt (QAS), in a specific organic solvent is often due to a mismatch in polarity. As an ionic compound, it possesses a charged cationic head and a nonpolar tail, giving it surfactant properties.[1] Its solubility is a delicate balance between the solvation of its ionic and nonpolar parts. If the solvent is too nonpolar (e.g., hexane), it cannot effectively solvate the charged quaternary ammonium group. Conversely, if the solvent is highly polar, it may not adequately solvate the nonpolar octyl and benzyl groups.

Q2: I've observed that the solubility of benzyldimethyloctylammonium chloride decreases with longer alkyl chain analogs. Why is this?

A2: This is a common observation with quaternary ammonium salts. As the length of the alkyl chains increases, the van der Waals forces between the molecules become stronger.[2] This increased intermolecular attraction requires more energy to overcome for the solvent to surround the individual molecules, thus leading to lower solubility in a given solvent.

Q3: Can I simply heat the mixture to improve solubility?

A3: Increasing the temperature is a viable strategy to enhance the solubility of many solid compounds, including benzyldimethyloctylammonium chloride.[3][4] Heat provides the necessary energy to overcome the lattice energy of the solid and promotes the dissolution process. However, be mindful of the boiling point of your solvent and the thermal stability of other components in your formulation. For benzyldimethyloctylammonium chloride, decomposition can occur at elevated temperatures.[5]

Q4: Are there any visual indicators that my benzyldimethyloctylammonium chloride is not fully dissolved?

A4: Yes, several visual cues can indicate incomplete dissolution. These include:

  • A cloudy or hazy appearance: This suggests the presence of finely dispersed, undissolved particles.

  • Visible solid particles: These may be settled at the bottom of the container or suspended in the solvent.

  • Formation of a gel or viscous liquid: This can occur at high concentrations where the compound may form micelles or other aggregated structures instead of a true molecular solution.

II. Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed experimental protocols to systematically address and resolve solubility issues with benzyldimethyloctylammonium chloride.

Protocol 1: Systematic Solvent Screening

The principle of "like dissolves like" is fundamental. This protocol guides you through a systematic approach to identify a suitable solvent system.

Experimental Workflow:

Caption: Workflow for Systematic Solvent Screening.

Step-by-Step Methodology:
  • Prepare a Solvent Panel: Select a range of organic solvents with varying polarities. A suggested panel is provided in the table below.

  • Small-Scale Testing: In separate vials, add a small, pre-weighed amount of benzyldimethyloctylammonium chloride (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.

  • Agitation: Vigorously mix each vial using a vortex mixer or magnetic stirrer for a set period (e.g., 5-10 minutes) at room temperature.

  • Observation: Visually inspect each vial for signs of dissolution. Note your observations in a lab notebook.

Data Presentation: Solvent Properties Table
SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
Hexane0.11.8969Very nonpolar; good for dissolving the alkyl tail.
Toluene2.42.38111Moderately nonpolar; can solvate both nonpolar and aromatic parts.
Chloroform4.14.8161Can interact with the charged head group.
Ethyl Acetate4.46.0277Moderate polarity.
Acetone5.120.756Polar aprotic solvent.
Ethanol5.224.578Polar protic solvent; can hydrogen bond.
Methanol6.632.765Highly polar protic solvent.
Dimethyl Sulfoxide (DMSO)7.246.7189Highly polar aprotic; excellent solvent for many salts.[2]
Protocol 2: The Co-Solvent Approach

If a single solvent is ineffective, a mixture of solvents, or a co-solvent system, can provide the necessary balance of polar and nonpolar characteristics to achieve dissolution.[6]

Experimental Workflow:

Caption: Workflow for the Co-Solvent Approach.

Step-by-Step Methodology:
  • Identify Potential Co-solvents: Based on the results from Protocol 1, select a nonpolar solvent that showed some interaction with the compound and a polar solvent in which salts are typically soluble. For example, a toluene/methanol or chloroform/ethanol mixture.

  • Prepare Co-solvent Ratios: Prepare a series of mixtures of the two selected solvents in varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 by volume).

  • Conduct Solubility Tests: Repeat the small-scale solubility test as described in Protocol 1 for each co-solvent mixture.

  • Determine the Optimal Ratio: Identify the co-solvent ratio that provides the best solubility for your desired concentration.

Protocol 3: The Influence of the Counter-Ion

The chloride counter-ion in benzyldimethyloctylammonium chloride can be exchanged for a different anion to significantly alter the compound's physical properties, including its solubility.[2] Larger, bulkier, and more charge-diffuse counter-ions can weaken the ionic interactions in the solid state, making it easier for the compound to dissolve in organic solvents.

Experimental Workflow:

Caption: Workflow for Counter-Ion Exchange.

Step-by-Step Methodology:
  • Choose a New Counter-Ion: Select a salt containing a counter-ion known to enhance solubility in organic solvents. Examples include tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or bis(trifluoromethanesulfonyl)imide (NTf₂⁻).[2]

  • Dissolve Reactants: Dissolve benzyldimethyloctylammonium chloride in a suitable solvent (e.g., water or a polar organic solvent). In a separate container, dissolve a salt of the new counter-ion (e.g., sodium tetrafluoroborate) in the same solvent.

  • Mix and React: Combine the two solutions. A precipitation of the less soluble salt (in this case, likely sodium chloride) may occur, driving the reaction forward.

  • Isolate the Product: Separate the newly formed benzyldimethyloctylammonium salt from the reaction mixture, for example, by filtration to remove the precipitated byproduct, followed by removal of the solvent.

  • Purify and Characterize: Purify the product (e.g., by recrystallization) and confirm its identity and purity using appropriate analytical techniques (e.g., NMR, mass spectrometry).

  • Test Solubility: Evaluate the solubility of the new salt in your target organic solvent using the methods described in Protocol 1.

III. Concluding Remarks

Overcoming the solubility challenges of benzyldimethyloctylammonium chloride in organic solvents is achievable through a systematic and informed approach. By understanding the underlying chemical principles and methodically exploring solvent systems, co-solvents, and the influence of the counter-ion, researchers can successfully formulate solutions for a wide range of applications. This guide provides a robust framework for troubleshooting, but always remember to consult the safety data sheet for all chemicals and use appropriate personal protective equipment.

IV. References

  • Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega. [Link]

  • Benzyldimethyloctylammonium chloride. Chem-Impex. [Link]

  • Quaternary ammonium cation. Wikipedia. [Link]

  • Benzyldimethyloctylammonium chloride | C17H30ClN | CID 13740. PubChem. [Link]

  • Benzyldimethylstearylammonium chloride | C27H50N.Cl | CID 31204. PubChem. [Link]

  • Micellization of decyldimethylbenzylammonium chloride at various temperatures studied by densitometry and conductivity. ResearchGate. [Link]

  • Properties of the Quaternary Ammonium Salts with Novel Counterions. ResearchGate. [Link]

  • The method of removing quaternary ammonium salt. Google Patents.

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • Investigation: The effect of temperature on solubility. Academia.edu. [Link]

  • Method for removing quaternary salt. Google Patents.

  • Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. MDPI. [Link]

  • How does the temperature of water affect the solubility of ammonium chloride? Quora. [Link]

  • SALTING-IN BY QUATERNARY AMMONIUM SALTS. Canadian Science Publishing. [Link]

  • The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. PMC - NIH. [Link]

  • Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics. [https://www.xylemanalytics.com/media/wysiwyg/analytics/applications/ titration/wissensdatenbank/pharma/AP_Titration_of_quaternary_Ammonium_compounds_in_desinfectants_en.pdf]([Link] titration/wissensdatenbank/pharma/AP_Titration_of_quaternary_Ammonium_compounds_in_desinfectants_en.pdf)

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

Sources

Technical Support Center: Stability of Benzyldimethyloctylammonium Chloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzyldimethyloctylammonium chloride (BDMOAC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of BDMOAC in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot challenges in your experiments.

Benzyldimethyloctylammonium chloride is a versatile quaternary ammonium compound (QAC) widely used for its surfactant and antimicrobial properties in various applications, from personal care products to pharmaceutical formulations.[1] Understanding its stability in aqueous solutions is critical for ensuring product efficacy, safety, and shelf-life.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of benzyldimethyloctylammonium chloride in aqueous solutions.

Q1: What are the primary factors that can affect the stability of an aqueous BDMOAC solution?

The stability of benzyldimethyloctylammonium chloride in an aqueous solution can be influenced by several factors:

  • pH: Extreme pH values, particularly alkaline conditions, can promote the degradation of quaternary ammonium compounds.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV light may induce photodegradation.

  • Presence of Oxidizing Agents: Strong oxidizers can lead to the chemical degradation of the molecule.

  • Compatibility with Other Excipients: Interactions with other components in a formulation can impact stability.

Q2: What are the typical signs of degradation in a BDMOAC solution?

Degradation of your benzyldimethyloctylammonium chloride solution may be indicated by:

  • A noticeable change in the physical appearance of the solution, such as discoloration or precipitation.

  • A decrease in the concentration of the active ingredient over time, as determined by analytical methods like HPLC or LC-MS.[2]

  • A shift in the pH of the solution.

  • The appearance of new peaks in your chromatogram, corresponding to degradation products.

  • A loss of antimicrobial efficacy.

Q3: How should I properly store my aqueous BDMOAC solutions to ensure maximum stability?

For optimal stability, aqueous solutions of benzyldimethyloctylammonium chloride should be stored at room temperature, protected from light, in a tightly sealed container.[3] It is also advisable to use buffers to maintain a stable pH if the formulation is sensitive to pH changes.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with benzyldimethyloctylammonium chloride.

Problem 1: I'm observing a rapid decrease in the concentration of my BDMOAC standard solution. What could be the cause?

Possible Causes and Solutions:

  • Improper Storage: Your standard solution might be exposed to light or high temperatures.

    • Solution: Store your standard solutions in amber vials or wrap them in aluminum foil to protect from light. Keep them at a controlled room temperature or refrigerated, depending on the recommended storage conditions for your specific material.[3]

  • pH Instability: The pH of your aqueous solution might be drifting to an alkaline range, accelerating degradation.

    • Solution: Prepare your standard solutions in a buffered solvent system to maintain a stable pH.

  • Microbial Contamination: Although BDMOAC is an antimicrobial agent, at very low concentrations or in the presence of resistant microbes, degradation can occur.

    • Solution: Prepare solutions using sterile water and handle them under aseptic conditions.

Problem 2: My HPLC analysis shows unexpected peaks that are not present in the reference standard. What do these peaks represent?

Possible Causes and Solutions:

  • Degradation Products: The new peaks are likely degradation products of benzyldimethyloctylammonium chloride.

    • Solution: To confirm this, you can perform a forced degradation study on a known BDMOAC sample.[2] Expose the sample to stress conditions such as acid, base, heat, oxidation, and light. Analyze the stressed samples by HPLC or LC-MS to see if the unknown peaks match the degradation products formed under these conditions. Common degradation products of similar compounds include benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid.[4][5]

Problem 3: The results of my antimicrobial efficacy test are inconsistent, even with freshly prepared solutions. What could be the issue?

Possible Causes and Solutions:

  • Interaction with Formulation Components: Other ingredients in your formulation could be interacting with and neutralizing the BDMOAC.

    • Solution: Investigate the compatibility of BDMOAC with all other excipients in your formulation. Anionic surfactants, for example, can form complexes with cationic QACs, reducing their efficacy.

  • Adsorption to Surfaces: Quaternary ammonium compounds can adsorb to certain types of container surfaces, such as glass, which can lower the effective concentration in the solution.

    • Solution: It is recommended to use polypropylene or other inert plastic containers for the preparation and storage of QAC solutions to minimize adsorption.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of Benzyldimethyloctylammonium Chloride

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of your analytical method.

Materials:

  • Benzyldimethyloctylammonium chloride reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of BDMOAC in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a solution of BDMOAC in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of BDMOAC in 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Keep a solid sample of BDMOAC in an oven at 105°C for 24 hours.

    • Dissolve the sample in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of BDMOAC to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed BDMOAC solution), using a validated stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: HPLC Method for Quantification of Benzyldimethyloctylammonium Chloride

This is a general HPLC method that can be optimized for your specific application.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and a buffer solution (e.g., phosphate buffer, pH 5.0) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 25°C

Procedure:

  • Prepare a stock solution of the BDMOAC reference standard.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare your samples by diluting them to fall within the calibration range.

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve and determine the concentration of BDMOAC in your samples.

Data Presentation

Table 1: Summary of Forced Degradation Results for a Typical Benzalkonium Chloride

The following table provides an example of the expected stability of a benzalkonium chloride (a class of compounds including BDMOAC) under various stress conditions.

Stress ConditionReagentDurationTemperatureDegradation Observed
Acid Hydrolysis0.1 M HCl24 hours60°CModerate
Base Hydrolysis0.1 M NaOH24 hours60°CSignificant
Oxidation3% H₂O₂24 hoursRoom TempModerate
Thermal-24 hours105°CMinor
PhotolyticUV light24 hoursRoom TempMinor

This table is illustrative and actual degradation will depend on the specific experimental conditions.

Visualizations

Diagram 1: Potential Biodegradation Pathway of Benzyldimethyloctylammonium Chloride

G BDMOAC Benzyldimethyloctylammonium Chloride BDMA Benzyldimethylamine BDMOAC->BDMA C-N Bond Cleavage BMA Benzylmethylamine BDMA->BMA Demethylation BA Benzylamine BMA->BA Demethylation BZH Benzaldehyde BA->BZH Deamination BZA Benzoic Acid BZH->BZA Oxidation Further Further Degradation BZA->Further

Caption: Proposed biodegradation pathway for benzyldimethylalkylammonium compounds.[4][5]

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected Peaks in HPLC Chromatogram Check_Standard Analyze Freshly Prepared Reference Standard Start->Check_Standard Peaks_Present Peaks Still Present? Check_Standard->Peaks_Present Standard_Degraded Reference Standard is Degraded. Prepare a Fresh Standard. Peaks_Present->Standard_Degraded Yes Forced_Degradation Perform Forced Degradation Study on Standard Peaks_Present->Forced_Degradation No Compare_Peaks Compare Retention Times of Unexpected Peaks with Forced Degradation Samples Forced_Degradation->Compare_Peaks Match_Found Peaks Match Degradation Products? Compare_Peaks->Match_Found Identify_Degradation Peaks are Degradation Products. Investigate Cause of Sample Degradation (Storage, etc.). Match_Found->Identify_Degradation Yes No_Match Peaks are Likely Impurities from Sample Matrix or Contamination. Match_Found->No_Match No

Caption: A logical workflow for troubleshooting the appearance of unknown peaks in HPLC analysis.

References

  • Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug.
  • UC Agriculture and Natural Resources. (2023). Do QAC sanitizers remain stable after dilution? Retrieved from [Link]

  • Hibbs, M. R., et al. (2017). The effect of water on the stability of quaternary ammonium groups for anion exchange membrane fuel cell applications. ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. PubMed Central, 15(1), 1-21.
  • Nguyen, T. H., et al. (2023). Simultaneous determination of benzyldimethyloctylammonium chloride and benzyldimethyldodecylammonium chloride by CE-C4D. Vietnam Journal of Food Control, 6(3), 235-242.
  • ResearchGate. (n.d.). Stability of quaternary ammonium compounds (QACs) at various... Retrieved from [Link]

  • PubChem. (n.d.). Benzyldimethyltetradecylammonium chloride. Retrieved from [Link]

  • PubChem. (n.d.). Benzyldimethyloctylammonium chloride. Retrieved from [Link]

  • Tonder, M., et al. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. PubMed, 94(1), 11-18.
  • ResearchGate. (n.d.). Biodegradation and Toxicity of Alkyl Benzyl Dimethyl Ammonium Chloride in a Mixed Aerobic Culture. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Retrieved from [Link]

  • ACS Publications. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Retrieved from [Link]

  • European Medicines Agency. (2017). Questions and answers on benzalkonium chloride used as an excipient in medicinal products for human use. Retrieved from [Link]

  • PubMed Central. (2019). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Benzyldimethyloctylammonium Chloride Concentration for Bactericidal Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing bactericidal assays using benzyldimethyloctylammonium chloride (BAC-C8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this potent quaternary ammonium compound (QAC). Here, we will address common challenges and frequently asked questions to ensure the accuracy and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is benzyldimethyloctylammonium chloride (BAC-C8) and how does it kill bacteria?

Benzyldimethyloctylammonium chloride is a cationic surfactant and a member of the quaternary ammonium compound family.[1][2] It is widely used for its antimicrobial properties in various applications, including disinfectants and sanitizers.[1][3]

The bactericidal mechanism of BAC-C8 is primarily due to its ability to disrupt bacterial cell membranes.[4][5][6] The positively charged head of the molecule interacts with the negatively charged components of the bacterial cell surface, while its hydrophobic octyl chain penetrates the lipid bilayer.[4][6] This dual interaction leads to the disorganization of the cell membrane, causing leakage of essential intracellular contents and ultimately leading to cell death.[5]

Q2: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] In contrast, the Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7] While the MIC indicates bacteriostatic (growth-inhibiting) activity, the MBC demonstrates bactericidal (killing) activity.

Q3: What are the typical starting concentrations for BAC-C8 in a bactericidal assay?

The effective concentration of BAC-C8 can vary significantly depending on the bacterial species being tested. Generally, Gram-positive bacteria are more susceptible to quaternary ammonium compounds than Gram-negative bacteria.[5] A sensible starting point for determining the MIC would be to test a broad range of concentrations, for example, from 1 µg/mL to 1024 µg/mL, using a two-fold serial dilution. The MBC is then determined by sub-culturing from the wells of the MIC assay that show no visible growth.

Q4: Which standard guidelines should I follow for bactericidal assays?

For conducting and interpreting antimicrobial susceptibility tests, including bactericidal assays, it is highly recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10] Specifically, CLSI document M26 provides detailed methods for determining the bactericidal activity of antimicrobial agents.[11] Additionally, the ASTM E2315 standard guide offers a framework for assessing antimicrobial activity using a time-kill procedure, which can be adapted for evaluating BAC-C8.[12][13][14]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with BAC-C8.

Issue 1: Inconsistent or non-reproducible MBC results.

Possible Causes and Solutions:

  • Inoculum Preparation: The density of the initial bacterial inoculum is critical. A higher bacterial load may require a higher concentration of BAC-C8 to achieve a bactericidal effect. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, as recommended by CLSI guidelines.

  • Incomplete Neutralization: Residual BAC-C8 carried over from the MBC plate to the agar plate can inhibit growth, leading to a falsely low MBC value. It is crucial to use an effective neutralizer in your agar plates. Common neutralizers for quaternary ammonium compounds include lecithin and polysorbate 80 (Tween 80).

  • Binding of BAC-C8: Quaternary ammonium compounds can be adsorbed by various materials, such as cotton and some plastics.[15] This can reduce the effective concentration of BAC-C8 in your assay. Use appropriate labware and avoid materials that may interfere with the compound.

Issue 2: The MBC value is significantly higher than the MIC value.

Possible Causes and Solutions:

  • Bacterial Tolerance: Some bacteria may exhibit tolerance to BAC-C8, meaning they are inhibited but not effectively killed by the compound at concentrations near the MIC. An MBC:MIC ratio greater than or equal to 32 may indicate tolerance.

  • Biofilm Formation: If bacteria form biofilms in the assay wells, they can be significantly more resistant to antimicrobial agents. Visually inspect the wells for any signs of biofilm. Using specific biofilm-dispersing agents in your assay, if appropriate for your research question, can help mitigate this.

  • Experimental Conditions: Factors such as pH, temperature, and the composition of the growth medium can influence the activity of BAC-C8.[16] Ensure these parameters are consistent across all experiments. For instance, the efficacy of BAC-C8 can be affected by the presence of organic matter, which can neutralize its activity.

Issue 3: No bactericidal activity is observed even at high concentrations of BAC-C8.

Possible Causes and Solutions:

  • Bacterial Resistance: The test organism may possess intrinsic or acquired resistance mechanisms to quaternary ammonium compounds.[17] These can include efflux pumps that actively remove the compound from the cell, or alterations in the cell membrane structure.[17]

  • Compound Inactivation: The presence of interfering substances in the test system can inactivate BAC-C8. For example, anionic compounds can neutralize the cationic BAC-C8. The presence of oils or fats can also reduce its efficacy by sequestering the compound at the oil-water interface.[18]

  • Incorrect Compound Preparation: Ensure that the BAC-C8 stock solution is prepared correctly and has not degraded. It is advisable to prepare fresh stock solutions for each experiment.

Data Summary Table: Factors Influencing BAC-C8 Efficacy
FactorEffect on BAC-C8 EfficacyRecommendations
Inoculum Density Higher density may require higher concentrations.Standardize inoculum to 0.5 McFarland.
Organic Matter Can neutralize BAC-C8, reducing its activity.Use a defined medium with minimal organic load.
pH Activity can vary with pH.[16]Maintain a consistent pH throughout the assay.
Temperature Higher temperatures can increase efficacy.[5][16]Standardize incubation temperature (e.g., 35-37°C).
Presence of Anions Can neutralize the cationic BAC-C8.Avoid anionic detergents or other interfering substances.
Material Adsorption Can be adsorbed by cotton and some plastics.[15]Use non-binding labware (e.g., polypropylene).
Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a generalized procedure and should be adapted based on the specific microorganism and laboratory conditions. It is based on the principles outlined in CLSI guidelines.

Materials:

  • Benzyldimethyloctylammonium chloride (BAC-C8)

  • Test microorganism

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[19]

  • Mueller-Hinton Agar (MHA) or other appropriate solid medium

  • Sterile 96-well microtiter plates

  • Sterile tubes for dilution

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • MIC Determination (Broth Microdilution):

    • Prepare a serial two-fold dilution of BAC-C8 in MHB in a 96-well plate.

    • The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (inoculum without BAC-C8) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of BAC-C8 that shows no visible growth.

  • MBC Determination:

    • From each well that shows no visible growth in the MIC assay, take a 10-20 µL aliquot.

    • Spot-plate the aliquot onto an MHA plate.

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Workflow Diagrams
Standard MBC Assay Workflow

MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_bac Prepare BAC-C8 Serial Dilutions inoculate Inoculate Wells prep_bac->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate (16-20h) inoculate->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Troubleshooting Logic for High MBC Values

Troubleshooting_High_MBC action_node action_node start High MBC:MIC Ratio? check_neutralizer Effective Neutralizer Used? start->check_neutralizer check_biofilm Biofilm Formation? check_neutralizer->check_biofilm Yes action_neutralizer Incorporate Lecithin/ Polysorbate 80 check_neutralizer->action_neutralizer No check_resistance Intrinsic/Acquired Resistance? check_biofilm->check_resistance No action_biofilm Use Biofilm Dispersing Agents/Modify Assay check_biofilm->action_biofilm Yes action_resistance Consider Alternative Antimicrobials check_resistance->action_resistance Likely

Caption: Troubleshooting logic for unexpectedly high MBC values.

References

  • Chem-Impex. Benzyldimethyloctylammonium chloride. [Link]

  • MDPI. Inhibitive Properties of Benzyldimethyldodecylammonium Chloride on Microbial Corrosion of 304 Stainless Steel in a Desulfovibrio desulfuricans-Inoculated Medium. [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Wikipedia. Benzalkonium chloride. [Link]

  • YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • PubMed. Suppressive Mechanism of Benzalkonium Chloride-Bactericidal Activity in the Presence of Oil. [Link]

  • PubChem. Benzyltrimethylammonium chloride. [Link]

  • Oreate AI Blog. The Mechanism Behind Benzalkonium Chloride's Bactericidal Action. [Link]

  • GlobalSpec. CLSI M26 - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. [Link]

  • National Institutes of Health. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. [Link]

  • PubChem. Benzyldimethyloctylammonium chloride. [Link]

  • PubMed. Efficacy of alkyl dimethyl benzyl ammonium chloride on suppression of Physalospora vaccinii in laboratory assays. [Link]

  • ResearchGate. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. [Link]

  • BMG Labtech. The minimum bactericidal concentration of antibiotics. [Link]

  • ResearchGate. Simultaneous determination of benzyldimethyloctylammonium chloride and benzyldimethyldodecylammonium chloride by CE-C4D. [Link]

  • PubMed Central. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • MDPI. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ASTM International. Assessment of Antimicrobial Activity Using a Time-Kill Procedure. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • ASM Journals. Quaternary Ammonium Biocides: Efficacy in Application. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microbe Investigations. ASTM E2315 Antimicrobial Activity Testing. [Link]

  • PubMed Central. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. [Link]

  • PLOS One. Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride. [Link]

  • Regulations.gov. Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. [Link]

  • Scribd. Assessment of Antimicrobial Activity Using A Time-Kill Procedure. [Link]

  • ACS Omega. Integrating Alkali Lignin into Electrospun PET Nanofibers for Enhanced Viral Protection in Respiratory Masks. [Link]

  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • IHS Markit. ASTM E2315-03 - Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. [Link]

  • Accugen Labs. ASTM E2315 Kill Time Antimicrobial Testing Laboratories. [Link]

Sources

Technical Support Center: Purification of Synthesized Benzyldimethyloctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzyldimethyloctylammonium chloride (BDMOAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this quaternary ammonium compound. Our goal is to equip you with the expertise to achieve high-purity BDMOAC for your research and development needs.

Understanding the Synthesis and Potential Impurities

Benzyldimethyloctylammonium chloride is typically synthesized via the quaternization of N,N-dimethyloctylamine with benzyl chloride.[1][2] While the reaction is generally straightforward, the crude product is often contaminated with unreacted starting materials, byproducts, and impurities from the reagents themselves. Achieving high purity is critical for downstream applications, as these impurities can interfere with experimental results and compromise product quality.[3]

Common Impurities:

  • Unreacted Starting Materials: N,N-dimethyloctylamine and benzyl chloride.

  • Byproducts of Benzyl Chloride: Benzaldehyde, benzyl alcohol, and dibenzyl ether are common impurities found in commercial benzyl chloride and can persist in the final product.[3][4]

  • Side-Reaction Products: Over-alkylation products or products from reactions with impurities.

The purification strategy you choose will depend on the nature and quantity of these impurities. Below, we provide a troubleshooting guide and detailed protocols for the most effective purification techniques.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of benzyldimethyloctylammonium chloride in a question-and-answer format.

Recrystallization Issues

Q1: My synthesized benzyldimethyloctylammonium chloride won't crystallize. What should I do?

A1: Difficulty in crystallization is a common issue, often due to the presence of impurities that inhibit lattice formation or the selection of an inappropriate solvent system.

  • Troubleshooting Steps:

    • Ensure Purity of Starting Materials: Impurities in your N,N-dimethyloctylamine or benzyl chloride can carry through to your final product and hinder crystallization. Consider purifying your starting materials before synthesis.[5]

    • Solvent System Optimization: A good recrystallization solvent should dissolve the compound when hot but not when cold. For quaternary ammonium salts like BDMOAC, a mixture of a polar and a non-polar solvent is often effective. A recommended starting point is a mixture of ethyl acetate and acetonitrile.[6]

    • Induce Crystallization: If your compound remains an oil, you can try to induce crystallization by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution.[7]

      • Seeding: Introduce a small crystal of pure BDMOAC to the supersaturated solution to act as a nucleation site.[7]

      • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your product.

Q2: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. The compound melts before it dissolves, forming an oil.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the "good" (more polar) solvent to the hot solution to ensure the compound fully dissolves before cooling.[8]

    • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling out.

    • Change the Solvent System: If the issue persists, you may need to select a different solvent system with a lower boiling point or one in which your compound is more soluble at elevated temperatures.

Chromatography Challenges

Q3: My benzyldimethyloctylammonium chloride is streaking on the silica gel column. What is causing this?

A3: Streaking of quaternary ammonium salts on silica gel is a common problem due to their ionic nature, which leads to strong interactions with the acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Use a Different Stationary Phase: Alumina is a good alternative to silica gel for the purification of basic and ionic compounds as it is less acidic.[9] Reversed-phase (C18) chromatography can also be effective.

    • Modify the Mobile Phase:

      • Add a Competitive Base: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase can help to saturate the acidic sites on the silica gel and reduce streaking.

      • Use a Polar Mobile Phase: A more polar solvent system, such as a gradient of methanol in dichloromethane, can help to elute the highly polar quaternary ammonium salt more effectively.

Q4: I am having trouble separating my product from unreacted N,N-dimethyloctylamine by column chromatography. What can I do?

A4: N,N-dimethyloctylamine is a basic compound and can also interact with the stationary phase, leading to co-elution with your product.

  • Troubleshooting Steps:

    • Liquid-Liquid Extraction Pre-purification: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic N,N-dimethyloctylamine will be protonated and move to the aqueous layer, while your quaternary ammonium salt will remain in the organic layer.

    • Optimize Chromatography Conditions: If chromatography is still necessary, using a gradient elution from a non-polar to a more polar solvent system can help to improve the separation.

General Purity Concerns

Q5: How can I remove residual benzyl chloride from my final product?

A5: Benzyl chloride is a reactive and toxic compound that should be removed from the final product.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction is complete, wash the reaction mixture with an aqueous solution of a weak base like sodium bicarbonate. This will help to hydrolyze any remaining benzyl chloride to the more water-soluble benzyl alcohol, which can then be removed by extraction.[10]

    • Reaction with an Amine: If your product is stable to amines, you can add a small amount of a primary or secondary amine (e.g., diethylamine) to the reaction mixture after the quaternization is complete. The amine will react with the excess benzyl chloride to form a more polar benzamide, which can be easily separated by extraction or chromatography.[1]

Q6: What are the best analytical techniques to assess the purity of my benzyldimethyloctylammonium chloride?

A6: A combination of techniques is often best for a comprehensive purity assessment.

  • Recommended Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your product and identifying the presence of proton-containing impurities.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of your product and detecting even small amounts of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a buffer is a good starting point.[11][12]

    • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of your product and to identify unknown impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude BDMOAC that is mostly pure and needs a final polishing step.

Materials:

  • Crude benzyldimethyloctylammonium chloride

  • Ethyl acetate

  • Acetonitrile

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude BDMOAC in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the impurities while keeping the product minimally soluble.

  • Slowly add hot acetonitrile dropwise while heating and stirring until the BDMOAC just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization appears complete at room temperature, cool the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for crude BDMOAC containing significant amounts of unreacted starting materials or other byproducts.

Materials:

  • Crude benzyldimethyloctylammonium chloride

  • Alumina (activated, neutral) or Silica Gel (if mobile phase is modified)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA, optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Dry pack the column with alumina.

    • Wet the column with the initial, least polar mobile phase (e.g., 100% DCM).

  • Prepare the Sample:

    • Dissolve the crude BDMOAC in a minimal amount of the initial mobile phase.

    • Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of alumina and then carefully adding this to the top of the column.[1]

  • Elution:

    • Begin eluting with 100% DCM.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., 1%, 2%, 5%, 10% MeOH in DCM). If using silica gel, add 0.5% TEA to the mobile phase mixtures.

  • Fraction Collection:

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflows

The following diagrams illustrate the decision-making process for choosing a purification strategy and the general workflow for each technique.

Purification Strategy Decision Tree

PurificationStrategy Start Crude BDMOAC Purity_Check Assess Purity (TLC/NMR) Start->Purity_Check High_Purity High Purity (>90%) Purity_Check->High_Purity High Low_Purity Low Purity (<90%) Purity_Check->Low_Purity Low Recrystallization Recrystallization High_Purity->Recrystallization Extraction Liquid-Liquid Extraction (remove basic/acidic impurities) Low_Purity->Extraction Final_Product Pure BDMOAC Recrystallization->Final_Product Chromatography Column Chromatography Extraction->Chromatography Chromatography->Final_Product

Caption: Decision tree for selecting a purification strategy for BDMOAC.

Recrystallization Workflow

RecrystallizationWorkflow A Dissolve Crude Product in Minimal Hot Solvent B Cool Slowly to Room Temperature A->B C Induce Crystallization (if necessary) B->C D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: General workflow for the recrystallization of BDMOAC.

Column Chromatography Workflow

ChromatographyWorkflow A Prepare Column (Alumina or Silica) B Load Sample (Wet or Dry) A->B C Elute with Gradient Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions (TLC/HPLC) D->E F Combine Pure Fractions E->F G Remove Solvent F->G

Caption: General workflow for column chromatography purification of BDMOAC.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >98%60-90%Simple, scalable, good for final polishing.Can be inefficient for highly impure samples, risk of "oiling out".
Column Chromatography >99%50-80%High resolution for complex mixtures.More time-consuming, requires more solvent, can be difficult to scale up.
Liquid-Liquid Extraction Pre-purification stepHighEfficient removal of acidic or basic impurities.Not a standalone method for high purity, requires multiple extractions.

References

  • PubChem. Benzyldimethyloctylammonium chloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (2005). Method for producing alkyldimethylbenzylammonium chlorides. EP1505058A1.
  • Reddit. (2023). Quaternary ammonium salt purification. r/Chempros. [Link]

  • Chem-Impex. Benzyldimethyloctylammonium chloride. [Link]

  • Google Patents. (2005). Method for production of alkyldimethyl(benzyl)ammonium chlorides. RU2245328C2.
  • PubMed Central. (2019). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. [Link]

  • Google Patents. (2007). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. US7268256B2.
  • PubMed. (2004). Analysis of benzyldimethyldodecylammonium bromide in chemical disinfectants by liquid chromatography and capillary electrophoresis. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Google Patents. (2001).
  • University of Colorado Boulder. Column Chromatography Procedures. [Link]

  • ResearchGate. (2022). 223 questions with answers in RECRYSTALLISATION | Science topic. [Link]

  • YouTube. (2023). Performing Column Chromatography. [Link]

  • Separation Science. HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. [Link]

  • Google Patents. (1964).
  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • YouTube. (2022). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Agilent. (2018). Mobile Phase Optimization in SEC Method Development. [Link]

  • PubChem. Benzyl chloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • MDPI. (2022). Mechanism of Selective Extraction and Separation of Vanadium and Aluminum from Oxalic Acid Leachate of Shale: Experimental Investigation and DFT Calculations. [Link]

  • ResearchGate. (2014). Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride. [Link]

Sources

Benzyldimethyloctylammonium Chloride (BDMOAC) Compatibility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldimethyloctylammonium chloride (BDMOAC), a quaternary ammonium compound (QAC), is a cationic surfactant with broad-spectrum antimicrobial and surface-active properties.[1] Its efficacy in pharmaceutical and other formulations is highly dependent on its compatibility with other ingredients. This guide provides a technical framework for identifying and resolving common compatibility issues encountered during product development.

Part 1: Core Principles of BDMOAC Compatibility

The key to understanding BDMOAC's compatibility lies in its molecular structure. As a quaternary ammonium salt, it possesses a permanent positive charge, regardless of the solution's pH.[2] This cationic nature is the primary driver of its interactions with other formulation components.

The Dominance of Ionic Interactions

The most significant compatibility challenges arise from electrostatic interactions between the positively charged BDMOAC and anionic (negatively charged) ingredients. These interactions can lead to the formation of insoluble ion pairs, resulting in precipitation, loss of clarity, and a reduction in the antimicrobial and surfactant efficacy of BDMOAC.

Part 2: Troubleshooting Common Formulation Issues

This section provides a systematic approach to diagnosing and resolving compatibility problems.

Scenario: Haze, Precipitation, or Phase Separation

Observation: Upon mixing BDMOAC with another ingredient, the solution becomes hazy, forms a precipitate, or separates into distinct layers.

Primary Suspect: Incompatibility with an anionic component.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting precipitation in BDMOAC formulations.

Experimental Protocol: Visual Compatibility Assessment
  • Prepare Stock Solutions: Create individual solutions of BDMOAC and the suspected interacting ingredient(s) in the desired solvent.

  • Test Matrix: In clear vials, mix the BDMOAC solution with each of the other ingredient solutions in various ratios, bracketing the intended final concentrations.

  • Controls: Prepare vials containing only the BDMOAC solution and only the other ingredient solution as controls.

  • Observation: Visually inspect the mixtures against both black and white backgrounds immediately after mixing and at predetermined time points (e.g., 1, 4, and 24 hours). Look for any signs of turbidity, precipitation, or phase separation.

  • Documentation: Meticulously record all observations.

Scenario: Reduced Antimicrobial Efficacy

Observation: The formulation exhibits lower-than-expected antimicrobial activity, even in the absence of visible precipitation.

Potential Causes:

  • Micellar Entrapment: High concentrations of non-ionic surfactants can form micelles that encapsulate the BDMOAC molecules, reducing the concentration of free, active BDMOAC available to interact with microorganisms.

  • Interaction with Non-ionic Polymers: Some non-ionic polymers can also interact with and partially inactivate QACs.

Troubleshooting Steps:

  • Formulation Review: Identify any components, particularly non-ionic surfactants and polymers, that are present in high concentrations.

  • Antimicrobial Efficacy Testing (AET): Conduct AET on the final formulation as well as on simplified versions to pinpoint the interfering excipient.

  • Critical Micelle Concentration (CMC) Determination: The CMC of a surfactant solution can be determined by monitoring changes in physical properties like surface tension or conductivity as a function of concentration.[3] The presence of other ingredients can influence the CMC of BDMOAC.

Part 3: Frequently Asked Questions (FAQs)

Q1: Is BDMOAC compatible with anionic surfactants like sodium lauryl sulfate (SLS)?

A1: No. BDMOAC is a cationic surfactant and will react with anionic surfactants like SLS. This interaction forms an insoluble complex, leading to precipitation and the deactivation of both surfactants.

Q2: Can I formulate BDMOAC with non-ionic surfactants?

A2: Generally, yes. BDMOAC is compatible with most non-ionic surfactants (e.g., polysorbates, alcohol ethoxylates). However, at high concentrations, non-ionic surfactants can decrease the antimicrobial efficacy of BDMOAC through micellar entrapment. Efficacy testing of the final formulation is essential.

Q3: How does pH affect the stability of BDMOAC formulations?

A3: BDMOAC itself is stable across a broad pH range.[4] However, the pH of the formulation can affect the ionization state of other ingredients. For example, anionic polymers like carbomers are more likely to be ionized and interact with BDMOAC at neutral to alkaline pH. Lowering the pH may reduce this interaction.

Q4: What are the common incompatibilities with polymers?

A4: BDMOAC is incompatible with most anionic polymers, such as carbomers, xanthan gum, and sodium alginate. It is generally compatible with cationic and non-ionic polymers like hydroxyethylcellulose and methylcellulose.

Q5: Are there concerns with high electrolyte concentrations?

A5: Yes, high concentrations of electrolytes (salts) can decrease the solubility of BDMOAC in aqueous solutions, a phenomenon known as "salting out." This can lead to precipitation or reduced stability.[5]

Compatibility Summary Table
Ingredient ClassExamplesCompatibility with BDMOACRationale for Incompatibility
Anionic Surfactants Sodium Lauryl Sulfate (SLS), Sodium Dodecylbenzene SulfonateIncompatible Formation of insoluble ion pairs.
Cationic Surfactants Cetrimonium Chloride, Benzalkonium ChlorideCompatible Both are positively charged.
Non-ionic Surfactants Polysorbates, Alcohol Ethoxylates, PoloxamersGenerally Compatible Potential for reduced efficacy at high concentrations.
Amphoteric Surfactants Cocamidopropyl BetainepH-Dependent Can be cationic, anionic, or zwitterionic depending on pH.
Anionic Polymers Carbomers, Xanthan Gum, AlginatesIncompatible Electrostatic interaction leading to complexation.
Cationic & Non-ionic Polymers Polyquaternium-10, HydroxyethylcelluloseGenerally Compatible Minimal electrostatic interaction.
Electrolytes Sodium Chloride, Calcium ChlorideConcentration-Dependent High concentrations can cause "salting out".

Part 4: Advanced Analytical Techniques for Compatibility Assessment

For complex formulations or to gain a deeper understanding of interactions, the following techniques are valuable:

  • Zeta Potential Analysis: This technique measures the surface charge of particles in a dispersion. A significant change in zeta potential upon the addition of BDMOAC can indicate a strong interaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of free BDMOAC in a solution, which is particularly useful for assessing interactions that do not result in visible precipitation.[6]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of molecules. This can provide detailed thermodynamic data on the interaction between BDMOAC and other formulation components.

References

  • Chem-Impex. (n.d.). Benzyldimethyloctylammonium chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyldimethyloctylammonium chloride. PubChem. Retrieved from [Link]

  • Ferreira, C., et al. (2023). Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination. PMC. Retrieved from [Link]

  • Wu, L., et al. (2019). Chloride Ion Conducting Polymer Electrolytes Based on Cross-linked PMMA-PP14Cl-PP14TFSI Ion Gel. International Journal of Electrochemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 17 | Analytical and Testing Methods for Surfactants. Retrieved from [Link]

  • Alfa Chemistry. (2025, March 12). Surfactant Performance Testing: Everything You Need to Know! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of quaternary ammonium compounds (QACs) at various.... Retrieved from [Link]

  • Taylor, K. C., et al. (2025, August 5). Surfactant Properties of Alkylbenzyldimethylammonium Chloride Oilfield Corrosion Inhibitors. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. Retrieved from [Link]

  • Intertek. (n.d.). Surfactant Analysis. Retrieved from [Link]

  • MDPI. (2025, January 14). Unravelling Lithium Interactions in Non-Flammable Gel Polymer Electrolytes: A Density Functional Theory and Molecular Dynamics Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 28). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. Retrieved from [Link]

  • ResearchGate. (2025, October 26). Chloride Ion Conducting Polymer Electrolytes Based on Cross-linked PMMA-PP14Cl-PP14TFSI Ion Gels for Chloride Ion Batteries. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Benzyldimethyloctylammonium Chloride Activity Through pH Adjustment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzyldimethyloctylammonium chloride (BDMOAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of BDMOAC in your experiments. Here, we move beyond simple protocols to explain the scientific principles governing the activity of this quaternary ammonium compound (QAC), ensuring your experimental design is both robust and reliable.

Understanding the Critical Role of pH

Benzyldimethyloctylammonium chloride is a cationic surfactant with potent antimicrobial properties. Its mechanism of action relies on the electrostatic interaction between the positively charged quaternary ammonium head and the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. While the positive charge on the nitrogen atom of BDMOAC is permanent and not directly affected by pH, the overall antimicrobial efficacy of your formulation is significantly influenced by the pH of the solution. This is due to pH-dependent changes in the target microbial cell surface and the stability of the formulation itself.

This guide will walk you through the nuances of pH adjustment for optimal BDMOAC activity and help you troubleshoot common issues that may arise during your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is the optimal pH for the antimicrobial activity of benzyldimethyloctylammonium chloride?

The optimal pH for the antimicrobial activity of benzyldimethyloctylammonium chloride and other quaternary ammonium compounds (QACs) is generally in the neutral to slightly alkaline range (pH 7.0 to 10.0) .

Causality Behind this Recommendation:

The enhanced efficacy in this pH range is primarily attributed to the increased negative charge on the surface of microbial cells under neutral to alkaline conditions. This heightened negative charge strengthens the electrostatic attraction between the cationic BDMOAC and the anionic components of the cell membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This stronger binding facilitates the disruption of the cell membrane, leading to a more potent antimicrobial effect.[1]

For the closely related benzalkonium chloride, studies have shown a marked increase in germicidal action around pH 9.0, with the greatest potency observed at a pH of 10.0.[2] While the activity of these compounds is not drastically reduced at neutral pH, optimizing towards a slightly alkaline condition can significantly enhance their performance.

Data Summary: pH and Antimicrobial Efficacy

pH RangeExpected BDMOAC ActivityRationale
Acidic (pH < 6.0) ModerateReduced negative charge on microbial surfaces may lessen electrostatic attraction.
Neutral (pH 6.0 - 8.0) GoodEffective baseline activity.
Alkaline (pH 8.0 - 10.0) Optimal Increased negative charge on microbial surfaces enhances electrostatic attraction and subsequent membrane disruption.[1][2]
Strongly Alkaline (pH > 10.0) Potentially ReducedRisk of decreased stability of the QAC and other formulation components.[3]
FAQ 2: I've adjusted the pH of my BDMOAC solution and now I see precipitation. What is happening and how can I fix it?

Precipitation upon pH adjustment of a BDMOAC solution is a common issue that can arise from several factors, most notably buffer incompatibility or exceeding the solubility limit of BDMOAC under the specific solution conditions.

Troubleshooting Steps:

  • Identify Potential Incompatibilities:

    • Anionic Surfactants and Salts: Benzyldimethyloctylammonium chloride is a cationic surfactant. If your formulation contains anionic surfactants (e.g., sodium dodecyl sulfate - SDS) or high concentrations of certain anionic salts, they can form an insoluble complex with the cationic BDMOAC, leading to precipitation.[4][5][6] This is a common cause of inactivation for QACs.

    • Buffer Choice: Certain buffers can interact with QACs. While phosphate buffers have been used successfully in some analytical methods with BDMOAC at acidic pH, at higher concentrations and alkaline pH, the potential for interaction and precipitation increases.

  • Review Your Buffer System:

    • If you are using a phosphate buffer and observing precipitation, consider switching to a non-anionic buffer system like TRIS (tris(hydroxymethyl)aminomethane) or HEPES for pH ranges between 7 and 9. However, be aware that TRIS can have specific interactions with proteins, so its suitability is application-dependent.[1][2][7]

  • Consider the Order of Addition:

    • When preparing your solution, it is often best to dissolve the BDMOAC in deionized water first, before adding the buffer components. Adjust the pH of the final solution gradually.

  • Solubility Enhancement:

    • If the issue is related to the intrinsic solubility of BDMOAC at a specific pH, you might consider the use of co-solvents. Small amounts of ethanol or other polar solvents can sometimes increase the solubility of QACs. However, this must be compatible with your experimental system.

Experimental Workflow for Troubleshooting Precipitation:

Caption: Troubleshooting workflow for precipitation in BDMOAC solutions.

FAQ 3: Can I use any buffer to adjust the pH of my BDMOAC solution?

No, careful selection of the buffer is crucial to avoid inactivation of the benzyldimethyloctylammonium chloride.

Key Considerations for Buffer Selection:

  • Avoid Anionic Buffers where possible: As a cationic surfactant, BDMOAC can interact with and be precipitated by anionic buffer components, especially at high concentrations. While phosphate buffers have been used, they may pose a risk of precipitation depending on the concentration and pH.

  • Consider TRIS and other "Good's" Buffers: Buffers like TRIS and HEPES are generally more compatible with cationic compounds. However, it is essential to be aware of any potential interactions these buffers may have with other components in your system, such as proteins.[1][2][7]

  • Ionic Strength: High ionic strength in your buffer can sometimes reduce the antimicrobial efficacy of QACs by shielding the electrostatic interactions between the BDMOAC and the microbial cell surface.

Recommended Buffer Systems for BDMOAC Solutions:

BufferUseful pH RangeConsiderations
Phosphate 5.8 - 8.0Widely used, but potential for precipitation with BDMOAC at higher concentrations and alkaline pH.[8]
TRIS 7.5 - 9.0Generally good compatibility with cationic compounds. May interact with certain proteins.[1][2][7]
HEPES 6.8 - 8.2A zwitterionic buffer that is often a good choice for biological experiments.
Borate 8.0 - 10.2Can be used for alkaline pH ranges, but check for compatibility with your specific application.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a 1% (w/v) BDMOAC Stock Solution

This protocol describes the preparation of a 1% (w/v) stock solution of benzyldimethyloctylammonium chloride in a TRIS buffer at pH 9.0.

Materials:

  • Benzyldimethyloctylammonium chloride (powder, ≥96.0% purity)[9]

  • TRIS base (Tris(hydroxymethyl)aminomethane)

  • Deionized water

  • 1 M Hydrochloric acid (HCl) for pH adjustment

  • Calibrated pH meter

  • Sterile glassware

Procedure:

  • Prepare the TRIS Buffer (0.1 M, pH 9.0):

    • Dissolve 12.11 g of TRIS base in approximately 800 mL of deionized water.

    • While stirring, slowly add 1 M HCl to adjust the pH to 9.0.

    • Bring the final volume to 1 L with deionized water.

    • Sterilize by autoclaving or filtration.

  • Prepare the 1% BDMOAC Stock Solution:

    • Weigh 1.0 g of benzyldimethyloctylammonium chloride powder.

    • In a sterile beaker, add the BDMOAC powder to approximately 80 mL of the prepared 0.1 M TRIS buffer (pH 9.0).

    • Stir gently with a magnetic stirrer until the powder is completely dissolved. Avoid vigorous stirring that may cause excessive foaming.

    • Once dissolved, transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of the TRIS buffer and add the rinsing to the volumetric flask.

    • Bring the final volume to 100 mL with the 0.1 M TRIS buffer (pH 9.0).

    • Store the stock solution in a sterile, tightly sealed container at room temperature, protected from light.

Logical Relationship of pH Adjustment Protocol:

G cluster_buffer Buffer Preparation cluster_bdmoac BDMOAC Solution Preparation A Dissolve TRIS base in dH2O B Adjust pH to 9.0 with HCl A->B C Bring to final volume B->C E Dissolve BDMOAC in prepared buffer C->E Use prepared buffer D Weigh BDMOAC powder D->E F Bring to final volume with buffer G G F->G Final Stock Solution

Caption: Workflow for preparing a pH-adjusted BDMOAC stock solution.

Concluding Remarks

As a Senior Application Scientist, I encourage you to approach your experiments with a foundational understanding of the chemical principles at play. The antimicrobial efficacy of benzyldimethyloctylammonium chloride is not solely dependent on its concentration but is intricately linked to the pH and composition of your formulation. By carefully selecting your buffer system and optimizing the pH to a neutral or slightly alkaline range, you can significantly enhance the activity of this potent antimicrobial agent. Always remember that a self-validating protocol, where the rationale for each step is understood, is the cornerstone of reproducible and reliable scientific research.

References

  • Simultaneous determination of benzyldimethyloctylammonium chloride and benzyldimethyldodecylammonium chloride by CE-C4D. ResearchGate. [Link]

  • Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization. PubMed. [Link]

  • The method for preparing alkyl dimethyl benzyl ammonium chloride.
  • Interaction between quaternary compounds and anionic surfactants - foam enhancement and stabilization and preferred foaming antimicrobial compositions.
  • Anionic Surfactants and Surfactant Ionic Liquids with Quaternary Ammonium Counterions. ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Resurveying the Tris buffer solution: The specific interaction between tris(hydroxymethyl)aminomethane and lysozyme. ResearchGate. [Link]

  • Interaction of adsorbed polymers with supported cationic bilayers. RSC Publishing. [Link]

  • Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. Journal of APPLIED BIOMEDICINE. [Link]

  • Interaction between antimicrobial quaternary compounds and anionic surfactants.
  • Optimizing Drug Solubility. Contract Pharma. [Link]

  • Use of benzyldimethyl[3-(stearinoylamino)propyl] ammonium chloride as an antibacterial and/or antiseptic agent and method of its obtaining.
  • Compatibility Investigation of Cationic Surfactants with Anionic Species. MDPI. [Link]

  • Insight into the stability of poly(diallydimethylammoniumchloride) and polybrene poly cationic coatings in capillary electrophoresis. PubMed. [Link]

  • Resurveying the Tris buffer solution: the specific interaction between tris(hydroxymethyl)aminomethane and lysozyme. PubMed. [Link]

  • Interaction Between Cationic and Anionic Surfactants: Detergency and Foaming Properties of Mixed Systems. ResearchGate. [Link]

  • Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization. ResearchGate. [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PubMed Central. [Link]

Sources

Technical Support Center: Preventing Precipitation of Benzyldimethyloctylammonium Chloride in Complex Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyldimethyloctylammonium Chloride (BDMOAC). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing and troubleshooting precipitation issues when working with BDMOAC in complex experimental systems. As a cationic surfactant with valuable antimicrobial properties, understanding its behavior in intricate biological media is crucial for experimental success.[1] This guide provides in-depth, evidence-based solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is benzyldimethyloctylammonium chloride (BDMOAC) and why is it used?

A1: Benzyldimethyloctylammonium chloride (BDMOAC) is a quaternary ammonium compound that functions as a cationic surfactant.[1] Its amphipathic nature, with a positively charged hydrophilic head and a hydrophobic tail, allows it to disrupt microbial membranes, making it an effective antimicrobial agent. It is often used in various formulations for its biocidal and stabilizing properties.[1]

Q2: I observed a cloudy precipitate after adding BDMOAC to my cell culture medium. What could be the cause?

A2: Precipitation of BDMOAC in complex media, such as cell culture medium, is a common issue that can arise from several factors. The most probable causes include:

  • Interaction with Anionic Components: Complex media are rich in negatively charged molecules like proteins (e.g., albumin in fetal bovine serum), anionic polymers, and phosphate ions from buffers (e.g., PBS). The cationic head of BDMOAC can form insoluble ionic complexes with these components.

  • High Ionic Strength: The presence of salts in buffers and media can decrease the solubility of surfactants, a phenomenon known as "salting out."[2] This can lead to the aggregation and precipitation of BDMOAC molecules.

  • pH Shifts: Changes in the pH of the medium can alter the surface charge of proteins and other molecules, influencing their interaction with the cationic BDMOAC and potentially leading to precipitation.

  • Temperature Fluctuations: Substantial changes in temperature can affect the solubility of BDMOAC and the stability of media components, sometimes resulting in precipitation.

Q3: Can the order of reagent addition affect the precipitation of BDMOAC?

A3: Absolutely. The order of mixing is a critical parameter. Concentrated BDMOAC coming into direct contact with a high concentration of anionic components in your media can create localized areas of supersaturation, leading to immediate precipitation. It is often recommended to dilute the BDMOAC in a smaller volume of a suitable buffer or water before adding it to the bulk of the complex medium with gentle agitation.

Troubleshooting Guides

Problem 1: Precipitation of BDMOAC in Cell Culture Media (e.g., DMEM, RPMI-1640) Supplemented with Fetal Bovine Serum (FBS)

Root Cause Analysis:

Cell culture media like DMEM and RPMI-1640 are complex mixtures of salts, amino acids, vitamins, and glucose.[1][3] When supplemented with FBS, they become rich in proteins, with albumin being a major component. The positively charged BDMOAC molecules can electrostatically interact with the negatively charged domains of albumin and other anionic proteins in FBS, leading to the formation of insoluble protein-surfactant complexes and subsequent precipitation.

Solutions:

1. Optimization of BDMOAC Concentration:

  • Recommendation: Empirically determine the maximum concentration of BDMOAC that remains soluble in your specific cell culture medium formulation (including the percentage of FBS).

  • Protocol: Prepare serial dilutions of BDMOAC in your complete cell culture medium. Incubate under your standard cell culture conditions (e.g., 37°C, 5% CO2) and observe for any signs of precipitation over a relevant time course (e.g., 24-48 hours).

2. Use of a Non-ionic Surfactant as a Stabilizer:

  • Mechanism: Non-ionic surfactants, such as Polysorbate 80 (Tween 80), can help to prevent the precipitation of cationic surfactants.[4] They can form mixed micelles with BDMOAC, effectively shielding the positive charge and reducing its interaction with anionic components in the medium.

  • Protocol:

    • Prepare a stock solution of sterile Polysorbate 80 (e.g., 1% w/v) in water or a suitable buffer.

    • Before adding BDMOAC to your cell culture medium, add Polysorbate 80 to the medium at a low, non-cytotoxic concentration (typically in the range of 0.01% to 0.1% v/v).

    • Gently mix the medium containing Polysorbate 80.

    • Slowly add the desired amount of BDMOAC to the medium while stirring.

3. Gradual Addition and Dilution:

  • Rationale: Avoiding high local concentrations of BDMOAC can prevent the initial nucleation of precipitates.

  • Workflow:

    • Dilute the concentrated BDMOAC stock solution in a small volume of basal medium (without FBS).

    • Add this diluted BDMOAC solution dropwise to the complete medium (containing FBS) under constant, gentle agitation.

DOT Diagram: Precipitation Mechanism and Prevention

G cluster_problem Precipitation Mechanism cluster_solution Prevention Strategy BDMOAC BDMOAC (+) Anionic Anionic Media Components (-) (e.g., Proteins, Phosphates) BDMOAC->Anionic Electrostatic Interaction Precipitate Insoluble Complex (Precipitate) Anionic->Precipitate BDMOAC_S BDMOAC (+) Tween80 Non-ionic Surfactant (Tween 80) BDMOAC_S->Tween80 Forms MixedMicelle Stabilized Mixed Micelle Tween80->MixedMicelle Anionic_S Anionic Media Components (-) MixedMicelle->Anionic_S Reduced Interaction StableSolution Stable Solution Anionic_S->StableSolution

Caption: Mechanism of BDMOAC precipitation and its prevention using a non-ionic surfactant.

Problem 2: BDMOAC Precipitation in High Salt Buffers (e.g., Phosphate-Buffered Saline - PBS)

Root Cause Analysis:

High concentrations of salts, such as those found in PBS (which contains sodium chloride and phosphates), can reduce the solubility of ionic surfactants like BDMOAC.[5][6] The salt ions compete with the surfactant molecules for hydration, leading to surfactant aggregation and precipitation. This is particularly relevant when preparing concentrated stock solutions of BDMOAC in saline buffers.

Solutions:

1. Lowering the Ionic Strength of the Buffer:

  • Recommendation: If experimentally permissible, reduce the salt concentration of the buffer. Alternatively, prepare the BDMOAC stock solution in deionized water and add it to the final buffered solution.

  • Consideration: Ensure that the final ionic strength of the experimental solution is compatible with the biological system under investigation.

2. pH Adjustment:

  • Mechanism: The solubility of some quaternary ammonium compounds can be influenced by pH. While BDMOAC is a strong electrolyte and its charge is not pH-dependent, the charge of other buffer components can be. In phosphate buffers, the equilibrium between dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) is pH-dependent.

  • Recommendation: While the optimal pH for the action of some quaternary ammonium compounds is reported to be alkaline, for solubility in phosphate buffers, a slightly acidic to neutral pH (around 6-7) might be more favorable to reduce interactions with divalent phosphate ions.[7] It is advisable to test the solubility of BDMOAC in your buffer at different pH values within the experimentally acceptable range.

3. Temperature Control:

  • Observation: The solubility of many substances, including some quaternary ammonium salts, can be temperature-dependent.

  • Recommendation: For concentrated stock solutions that may precipitate upon cooling, gentle warming and agitation can help redissolve the compound before use.[2] However, for long-term storage, consult the manufacturer's recommendations, as elevated temperatures can degrade some formulations.

DOT Diagram: Troubleshooting Workflow for BDMOAC in High Salt Buffers

G Start Precipitation Observed in High Salt Buffer Check_Ionic_Strength Is high ionic strength necessary? Start->Check_Ionic_Strength Lower_Salt Lower salt concentration or use water for stock Check_Ionic_Strength->Lower_Salt No Check_pH Can pH be adjusted? Check_Ionic_Strength->Check_pH Yes Stable Stable Solution Lower_Salt->Stable Adjust_pH Test solubility at different pH values (e.g., pH 6-7.4) Check_pH->Adjust_pH Yes Consider_Temp Consider Temperature Effects Check_pH->Consider_Temp No Adjust_pH->Stable Warm_Agitate Gentle warming and agitation before use Consider_Temp->Warm_Agitate Warm_Agitate->Stable

Caption: Decision-making workflow for addressing BDMOAC precipitation in high salt buffers.

Quantitative Data Summary

ParameterObservationImplication for BDMOAC StabilityReference
Ionic Strength High salt concentrations ("salting out") decrease surfactant solubility.High salt buffers like PBS can induce precipitation.[2]
pH The action of some quaternary ammonium compounds is optimal at alkaline pH, but solubility in phosphate buffers may be better at slightly acidic to neutral pH.The pH of the medium can influence interactions with other charged molecules.[7]
Temperature Lower temperatures can decrease the efficacy of some quaternary ammonium compounds at lower concentrations.Temperature can affect solubility; gentle warming may redissolve precipitates.
Non-ionic Surfactants Polysorbate 80 is used to solubilize and stabilize proteins, preventing aggregation.Can be used to form mixed micelles and stabilize BDMOAC in complex media.[4]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of BDMOAC in Cell Culture Medium
  • Prepare a sterile, concentrated stock solution of BDMOAC in sterile, deionized water (e.g., 10 mg/mL).

  • Dispense your complete cell culture medium (e.g., DMEM + 10% FBS) into a series of sterile tubes.

  • Create a serial dilution of the BDMOAC stock solution directly into the medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Include a control tube with no BDMOAC.

  • Gently vortex each tube to ensure thorough mixing.

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).

  • Visually inspect for precipitation or turbidity at regular intervals (e.g., 1, 4, 8, 24, and 48 hours) against a dark background.

  • The highest concentration that remains clear throughout the observation period is the maximum soluble concentration under those conditions.

Protocol 2: Stabilizing BDMOAC in a Protein Solution with Polysorbate 80
  • Prepare a sterile 1% (w/v) stock solution of Polysorbate 80 in deionized water.

  • To your protein solution (e.g., bovine serum albumin in PBS), add the Polysorbate 80 stock solution to achieve a final concentration of 0.05% (v/v). Mix gently by inverting the tube.

  • Prepare a working solution of BDMOAC at 10 times the desired final concentration in the same buffer as the protein solution.

  • Slowly add the BDMOAC working solution to the protein solution containing Polysorbate 80 while gently vortexing.

  • Incubate at the desired experimental temperature and observe for any signs of precipitation compared to a control sample without Polysorbate 80.

References

  • ResearchGate. When we use DMEM, RPMI 1640 to the cell culture and How to find which is the best for culture?. [Link]

  • Google Patents.
  • SciELO. Action of benzalkonium chloride in different pH. [Link]

  • ResearchGate. Action of benzalkonium chloride in different pH. [Link]

  • Springer. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. [Link]

  • ACS Publications. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. [Link]

  • ResearchGate. How can I remove Tween-80 (500 ug / mL) from a protein solution (about 1 mg / mL)?. [Link]

  • ResearchGate. Thermal Stability and Flammability of Several Quaternary Ammonium Ionic Liquids. [Link]

  • G-Biosciences. The Role of Tween 80 in Protein Solubilization and Stabilization. [Link]

  • ResearchGate. What is the best culture conditions (Culture medium, FBS percentage, L-Glutamine concentration, ...) to culturing of the multiple myeloma cells?. [Link]

  • Wikipedia. Phosphate-buffered saline. [Link]

  • PubMed. Effect of Cold Temperature on Germicidal Efficacy of Quaternary Ammonium Compound, lodophor, and Chlorine on Listeria. [Link]

  • Protocol Online. Polysorbate 80 (Tween 80) removal. [Link]

  • ResearchGate. How to adapt the cells from RPMI TO DMEM medium?. [Link]

  • PubMed. Matrix precipitation: a general strategy to eliminate matrix interference for pharmaceutical toxic impurities analysis. [Link]

  • SciELO. Action of benzalkonium chloride in different pH. [Link]

  • PubMed Central. Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination. [Link]

  • ResearchGate. Thermal stability of quaternary ammonium hexafluorophosphates and halides. [Link]

Sources

Technical Support Center: Quantifying Benzyldimethyloctylammonium Chloride in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of benzyldimethyloctylammonium chloride (BDOC) in environmental matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this quaternary ammonium compound (QAC). Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the accuracy and reliability of your results.

Introduction to the Challenge

Benzyldimethyloctylammonium chloride, a member of the benzalkonium chloride (BAC) family, is widely used as a disinfectant and biocide.[1] Its cationic and surfactant properties, which make it an effective antimicrobial agent, also present significant analytical challenges.[2] When released into the environment, BDOC can partition into various environmental compartments, including water, soil, and sediment. Accurately quantifying BDOC in these complex matrices is crucial for environmental risk assessment and monitoring. The primary hurdles in its analysis include its strong interaction with matrix components, leading to poor recovery and significant matrix effects during instrumental analysis.[3][4]

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the quantification of BDOC in environmental samples.

Q1: I am experiencing low recovery of BDOC from my water samples during Solid-Phase Extraction (SPE). What are the likely causes and how can I troubleshoot this?

A1: Low recovery in SPE is a frequent problem when analyzing cationic surfactants like BDOC. The primary reasons often revolve around the choice of sorbent, improper conditioning, or an unsuitable elution solvent.

  • Sorbent Selection: BDOC is a cationic compound, which means it can strongly interact with negatively charged surfaces.

    • Expert Insight: While standard reversed-phase sorbents like C18 can be used, their interaction with BDOC is primarily based on the hydrophobicity of its octyl and benzyl groups.[5] However, in complex matrices, this interaction may not be sufficient for good retention, or conversely, the compound may be too strongly retained. A more robust approach is to use a mixed-mode sorbent that combines reversed-phase and cation-exchange mechanisms. Polymeric sorbents, such as those based on polystyrene-divinylbenzene (PS-DVB), can also offer good retention for non-polar compounds.[6] For highly polar analytes, multi-functional polymer-based sorbents can enhance retention through hydrophilic interactions.[6]

  • Improper Conditioning and Equilibration: The sorbent bed must be properly wetted and equilibrated to ensure consistent interaction with the analyte.

    • Causality: Failure to condition the sorbent with an organic solvent (like methanol) followed by equilibration with reagent water can lead to channeling, where the sample passes through the cartridge without adequate interaction with the sorbent.

  • Elution Solvent: The elution solvent must be strong enough to disrupt the interactions between BDOC and the sorbent.

    • Expert Insight: For reversed-phase sorbents, a high percentage of organic solvent is necessary. For mixed-mode cation-exchange sorbents, the pH of the elution solvent is critical. The addition of a competing cation or adjusting the pH to neutralize the charge on the sorbent can significantly improve elution efficiency. A common approach is to use an acidified organic solvent, such as methanol with a small percentage of formic or acetic acid.

Q2: My LC-MS/MS chromatograms for soil extracts show significant signal suppression for BDOC. What is causing this and how can I mitigate it?

A2: Signal suppression, a common matrix effect in LC-MS/MS, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][7]

  • Mechanism of Matrix Effect: Co-eluting matrix components can compete with the analyte for ionization, leading to a reduced analyte signal.[4] This is particularly problematic in complex matrices like soil, which are rich in organic matter and other co-extractives.

  • Mitigation Strategies:

    • Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before instrumental analysis. For soil samples, this can be achieved through a more rigorous cleanup step after the initial extraction. Dispersive solid-phase extraction (dSPE) with sorbents like C18 or graphitized carbon black (GCB) can effectively remove non-polar interferences and pigments.[8]

    • Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from the majority of the matrix components is crucial. This can involve adjusting the gradient profile, changing the mobile phase composition, or using a different type of analytical column.[9]

    • Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples.[10] This ensures that the standards and samples experience similar levels of signal suppression or enhancement.

    • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated BDOC) is the most reliable way to correct for matrix effects. The internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

Q3: Can I use the QuEChERS method for extracting BDOC from soil and sediment? What modifications are necessary?

A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis in food matrices, can be adapted for the extraction of QACs from soil and sediment.[8][11] However, some modifications are necessary to account for the different matrix characteristics and the cationic nature of BDOC.

  • Initial Extraction: The standard QuEChERS extraction with acetonitrile and salting-out with magnesium sulfate and sodium chloride is a good starting point. For dry soil samples, a pre-wetting step with water is often necessary to improve extraction efficiency.[12]

  • dSPE Cleanup: The choice of dSPE sorbent is critical for removing interferences from soil extracts.

    • Expert Insight: A combination of primary secondary amine (PSA) and C18 sorbents is often effective. PSA helps in removing organic acids and polar interferences, while C18 removes non-polar interferences. For soils with high organic matter content, graphitized carbon black (GCB) can be added to remove pigments and other organic compounds, but caution is advised as it can also retain planar analytes.

  • pH Adjustment: Given that BDOC is a cationic compound, the pH of the extraction and cleanup steps can influence its recovery. Maintaining a slightly acidic pH can help to keep the compound in its ionized form and improve its partitioning into the aqueous phase during the initial extraction.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental workflows.

Troubleshooting Solid-Phase Extraction (SPE) for BDOC in Water Samples
Problem Potential Cause Troubleshooting Steps & Explanations
Low Recovery Inappropriate Sorbent Choice For the cationic BDOC, a mixed-mode cation-exchange sorbent is often superior to a standard C18 sorbent. The dual retention mechanism (hydrophobic and ionic) provides better retention from complex aqueous matrices.
Sorbent Bed Drying Out Ensure the sorbent bed does not go dry after the conditioning and equilibration steps and before sample loading. A dry sorbent bed can lead to poor interaction with the analyte.
Inefficient Elution Increase the organic content of the elution solvent. For cation-exchange sorbents, use an acidified eluent (e.g., 1-5% formic acid in methanol) to disrupt the ionic interaction and elute the positively charged BDOC.
Poor Reproducibility Inconsistent Flow Rate Use a vacuum manifold or a positive pressure system to maintain a consistent flow rate during sample loading, washing, and elution. A consistent flow rate ensures uniform interaction time between the sample and the sorbent.[13]
Sample Overload If the concentration of BDOC or other matrix components is very high, the sorbent capacity might be exceeded. Try diluting the sample or using a larger SPE cartridge.[13]
Contaminated Blanks Carryover Thoroughly wash the SPE manifold and glassware between samples. Run a blank solvent through the system to check for any residual contamination.
Leaching from SPE Cartridge Pre-wash the SPE cartridge with the elution solvent before the conditioning step to remove any potential contaminants from the sorbent material.
Troubleshooting QuEChERS for BDOC in Soil and Sediment
Problem Potential Cause Troubleshooting Steps & Explanations
Low Extraction Efficiency Insufficient Sample Hydration For dry soil or sediment samples, add a specific amount of water and allow the sample to hydrate for at least 30 minutes before adding the extraction solvent. This improves the partitioning of the analyte from the solid matrix into the solvent.[4]
Inadequate Shaking/Vortexing Ensure vigorous shaking or vortexing during the extraction and cleanup steps to facilitate the partitioning of the analyte and the interaction with the dSPE sorbents.
High Matrix Effects Ineffective dSPE Cleanup Optimize the combination and amount of dSPE sorbents. For soils with high organic matter, a combination of PSA, C18, and GCB may be necessary. Perform a comparative study with different sorbent combinations to find the most effective cleanup for your specific soil type.
Co-extraction of Lipids For sediments or soils with high lipid content, a dSPE sorbent specifically designed for lipid removal (e.g., Z-Sep) can be beneficial.
Analyte Loss during dSPE Strong Adsorption to dSPE Sorbent GCB can sometimes irreversibly adsorb planar molecules. If you suspect analyte loss, try reducing the amount of GCB or replacing it with an alternative sorbent.

Experimental Protocols

Protocol 1: SPE of BDOC from Wastewater Effluent

This protocol is a starting point and should be optimized for your specific wastewater matrix.

  • Sample Preparation:

    • Filter the water sample (e.g., 100 mL) through a 0.45 µm glass fiber filter.

    • If necessary, adjust the pH of the sample to ~6-7.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation-exchange SPE cartridge (e.g., 200 mg, 6 mL).

    • Condition the cartridge with 5 mL of methanol, followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of reagent water to remove polar interferences.

    • Wash the cartridge with 5 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the BDOC from the cartridge with 2 x 4 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS Extraction of BDOC from Soil

This protocol is a general guideline and should be validated for your specific soil type.

  • Sample Preparation:

    • Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add 5 mL of reagent water and vortex for 1 minute. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

Diagram 1: Solid-Phase Extraction (SPE) Workflow for BDOC in Water

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Reagent Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash (Reagent Water) Load->Wash1 Wash2 5. Wash (10% Methanol) Wash1->Wash2 Elute 6. Elute (Acidified Methanol) Wash2->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: A typical SPE workflow for extracting BDOC from water samples.

Diagram 2: QuEChERS Workflow for BDOC in Soil

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_final Final Analysis Soil Soil Sample Hydrate Hydration (if needed) Soil->Hydrate AddSolvent Add Acetonitrile Hydrate->AddSolvent AddSalts Add QuEChERS Salts AddSolvent->AddSalts Shake Shake Vigorously AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Aliquot Take Aliquot of Supernatant Centrifuge1->Aliquot Add_dSPE Add to dSPE Tube (MgSO₄, PSA, C18) Aliquot->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: A modified QuEChERS workflow for extracting BDOC from soil samples.

Diagram 3: The Concept of Matrix Effects in LC-MS

Matrix_Effects cluster_ideal Ideal Condition (Solvent) cluster_real Real Condition (Matrix) Analyte_ideal Analyte IonSource_ideal Ion Source Analyte_ideal->IonSource_ideal Signal_ideal Strong Signal IonSource_ideal->Signal_ideal Analyte_real Analyte IonSource_real Ion Source Analyte_real->IonSource_real Matrix Matrix Components Matrix->IonSource_real Signal_real Suppressed Signal IonSource_real->Signal_real

Caption: Illustration of ion suppression due to matrix effects in LC-MS.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of QACs in environmental samples. Note that these values can vary depending on the specific matrix, instrumentation, and method optimization.

Method Matrix Analyte Recovery (%) Limit of Quantification (LOQ) Reference
SPE-LC-MS/MSSeawaterDodecylbenzyldimethylammonium chloride80-105Low ng/L
SPE-LC-MS/MSHuman Serum/UrineC8-BAC (BDOC)61-1290.006–1.40 ng/mL[3]
QuEChERS-LC-MS/MSSoilAromatic and Aliphatic QACsup to 53Not specified[8][11]
QuEChERS-UPLC-MS/MSDairy ProductsQACs91.2-1150.4-14.5 µg/kg[13]

References

  • LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PubMed Central. Available at: [Link]

  • QuEChERS: a simple extraction for monitoring quaternary ammonium biocide pollution in soils and antimicrobial resistance. Royal Society of Chemistry. Available at: [Link]

  • Simultaneous determination of benzyldimethyloctylammonium chloride and benzyldimethyldodecylammonium chloride by CE-C4D. ResearchGate. Available at: [Link]

  • Determination of quaternary ammonium compounds in seawater samples by solid-phase extraction and liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PubMed Central. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. Available at: [Link]

  • Identification of alkyl dimethylbenzylammonium surfactants in water samples by solid-phase extraction followed by ion trap LC/MS and LC/MS/MS. USGS Publications Warehouse. Available at: [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Labcompare. Available at: [Link]

  • Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Comparison of different solid phase extraction sorbents for the qualitative assessment of dissolved organic nitrogen in freshwater samples using FT-ICR-MS. ResearchGate. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. Available at: [Link]

  • Optimization of soil-based QuEChERS extraction and comparative assessment of analytical efficiency by physicochemical characteristics of pesticides. PubMed. Available at: [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. Available at: [Link]

  • QuEChERS: a simple extraction for monitoring quaternary ammonium biocide pollution in soils and antimicrobial resistance. PubMed. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Solid Phase Extraction Troubleshooting. ResearchGate. Available at: [Link]

  • Development of LC-MS/MS Methods for the Analysis of Chiral and Achiral Pharmaceuticals and Metabolites in Aqueous Environmental. Diva-Portal.org. Available at: [Link]

  • Titrimetric methods for determining cationic surfactants. Science and Pharmacy. Available at: [Link]

  • Optimization of soil-based QuEChERS extraction and comparative assessment of analytical efficiency by physicochemical characteristics of pesticides. ResearchGate. Available at: [Link]

  • Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. MDPI. Available at: [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Spectrum of Benzyldimethyloctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of the antimicrobial spectrum of benzyldimethyloctylammonium chloride (BDOC), a prominent member of the quaternary ammonium compound (QAC) family. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of BDOC against other common antimicrobial agents, supported by established experimental data and standardized protocols. Our objective is to furnish a comprehensive resource that not only presents data but also elucidates the scientific rationale behind the validation methodologies.

Introduction to Benzyldimethyloctylammonium Chloride (BDOC)

Benzyldimethyloctylammonium chloride is a cationic surfactant widely utilized for its potent antimicrobial, and preservative properties.[1][2] As a QAC, its molecular structure, featuring a positively charged nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a C8 octyl chain, is central to its biocidal activity. This structure facilitates its interaction with and disruption of microbial cell membranes. BDOC is a key active ingredient in a diverse range of products, including disinfectants, sanitizers, and personal care items.[1]

The efficacy of QACs is influenced by the length of the n-alkyl chain, with C12-C14 derivatives often exhibiting the greatest biocidal activity.[3][4] However, BDOC, with its C8 chain, offers a unique balance of antimicrobial efficacy and favorable physical-chemical properties, such as solubility.

Mechanism of Action: A Multi-Faceted Assault on Microbes

The primary mechanism of action for BDOC and other QACs is the disruption of microbial cell membranes.[3] This process can be broken down into several key stages:

  • Adsorption and Electrostatic Interaction: The positively charged cationic head of the BDOC molecule is attracted to the negatively charged components of the microbial cell surface.

  • Binding and Penetration: Hydrophobic interactions between the octyl chain of BDOC and the lipid bilayer of the cell membrane facilitate its penetration into the membrane.[5]

  • Membrane Disorganization: The insertion of BDOC molecules disrupts the highly organized structure of the lipid bilayer, leading to a loss of membrane integrity.[3][5]

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential cytoplasmic constituents, such as potassium ions and nucleotides.[5]

  • Enzyme Inhibition and Protein Denaturation: Disruption of the membrane can also lead to the inactivation of membrane-bound enzymes crucial for cellular processes like respiration and metabolism.[3]

This multi-targeted assault ultimately results in cell death.

Figure 1. Mechanism of Action of Quaternary Ammonium Compounds BDOC BDOC (Cationic Head) CellSurface Negatively Charged Microbial Cell Surface BDOC->CellSurface Electrostatic Attraction Membrane Lipid Bilayer CellSurface->Membrane Hydrophobic Interaction Disruption Membrane Disorganization Membrane->Disruption Penetration & Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Figure 1. Mechanism of Action of Quaternary Ammonium Compounds

Comparative Antimicrobial Spectrum

BDOC exhibits a broad spectrum of activity against a wide range of microorganisms.[1][6] The following tables provide a comparative overview of the efficacy of BDOC and other common antimicrobial agents. The data presented is a synthesis of findings from various studies and should be interpreted within the context of specific experimental conditions.

Table 1: Antibacterial Spectrum

MicroorganismBenzyldimethyloctylammonium Chloride (BDOC)Didecyldimethylammonium Chloride (DDAC)Hydrogen PeroxideEthanol (70%)
Staphylococcus aureus (Gram-positive)+++++++++++
Enterococcus faecalis (Gram-positive)++++++++++
Escherichia coli (Gram-negative)+++++++++
Pseudomonas aeruginosa (Gram-negative)++++++++

Legend: +++ Highly Effective, ++ Moderately Effective, + Effective

Note: The efficacy of QACs can be influenced by factors such as the presence of organic matter and water hardness.[7] DDAC, a twin-chain QAC, is often considered to have a higher tolerance to organic soiling compared to single-chain QACs like those in the benzalkonium chloride family.[7]

Table 2: Antifungal and Virucidal Spectrum

MicroorganismBenzyldimethyloctylammonium Chloride (BDOC)GlutaraldehydeSodium Hypochlorite
Candida albicans (Yeast)++++++++
Aspergillus brasiliensis (Mold)+++++++
Enveloped Viruses (e.g., Influenza)++++++++
Non-enveloped Viruses (e.g., Norovirus)++++++

Legend: +++ Highly Effective, ++ Moderately Effective, + Limited/Variable Efficacy

Note: While QACs are effective against many fungi and enveloped viruses, their activity against non-enveloped viruses and bacterial spores is generally considered to be lower than that of strong oxidizing agents like sodium hypochlorite or glutaraldehyde.[3][8][9]

Experimental Validation: Protocols and Methodologies

To ensure the scientific integrity of antimicrobial efficacy claims, standardized testing methodologies must be employed. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14][15] The broth microdilution method is a widely used technique for determining the MIC.[16][17]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of BDOC in a suitable solvent.

  • Serial Dilution: Perform a two-fold serial dilution of the BDOC stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[14]

  • Result Interpretation: The MIC is the lowest concentration of BDOC at which there is no visible growth (turbidity).[17]

Figure 2. Broth Microdilution MIC Assay Workflow Stock Prepare BDOC Stock Solution Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculation Inoculate Plate Dilution->Inoculation Inoculum Prepare Standardized Inoculum Inoculum->Inoculation Incubation Incubate 16-20h at 35°C Inoculation->Incubation Result Determine MIC (No Visible Growth) Incubation->Result

Caption: Figure 2. Broth Microdilution MIC Assay Workflow

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[18][19] It is determined as a subsequent step to the MIC assay.

Protocol: MBC Assay

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

  • Plating: Spread the aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of BDOC that results in a ≥99.9% reduction in the initial inoculum count.[19]

Conclusion

Benzyldimethyloctylammonium chloride is a versatile and effective broad-spectrum antimicrobial agent. Its primary mechanism of action, the disruption of cell membrane integrity, makes it a valuable component in a wide array of disinfectant and sanitizing formulations. While it demonstrates excellent efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungi and enveloped viruses, its performance against non-enveloped viruses and bacterial spores is more limited compared to potent oxidizing agents.

The selection of an appropriate antimicrobial agent should always be guided by a thorough understanding of the target microorganisms and the specific application. The standardized protocols provided in this guide offer a robust framework for the in-house validation and comparison of BDOC and other antimicrobial technologies, ensuring both scientific rigor and regulatory compliance.

References

  • ResearchGate. (2025). Simultaneous determination of benzyldimethyloctylammonium chloride and benzyldimethyldodecylammonium chloride by CE-C4D. Retrieved from [Link]

  • Teixeira-Santos, R., et al. (2011). Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens. Journal of Antimicrobial Chemotherapy, 66(5), 1046-1052. Retrieved from [Link]

  • Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products. Retrieved from [Link]

  • PubChem. (n.d.). Benzyltrimethylammonium chloride. Retrieved from [Link]

  • ResearchGate. (2023). Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination. Retrieved from [Link]

  • Cybersecurity and Infrastructure Security Agency. (n.d.). Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubChem. (n.d.). Benzyldimethyltetradecylammonium chloride. Retrieved from [Link]

  • MDPI. (2018). Biocidal Agents Used for Disinfection Can Enhance Antibiotic Resistance in Gram-Negative Species. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Antibacterial efficacy of quaternary ammonium compounds (QACs) against Enterococcus faecalis in endodontic infections: a systematic review and meta-analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2018). Could we use an alternative antibacterial agent within topical solution without from the benzalkonium chloride?. Retrieved from [Link]

  • Center for Biofilm Engineering. (n.d.). Testing Surface Disinfectants. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2024). Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). How to improve the chemical disinfection of contaminated surfaces by viruses, bacteria and fungus?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Disinfectant Efficacy Test. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of antimicrobial efficacy of a quaternary ammonium compound-based disinfectant on copper alloy (CuZn23AlCo). Retrieved from [Link]

  • BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Microbac Laboratories. (n.d.). Disinfectant Qualification Efficacy Testing for the Pharmaceutical and Biopharmaceutical Industries. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Investigation of biocidal efficacy of commercial disinfectants used in public, private and workplaces during the pandemic event of SARS-CoV-2. Retrieved from [Link]

  • Cybersecurity and Infrastructure Security Agency. (n.d.). DISINFECTANT PRODUCT ALTERNATIVES WARNING. Retrieved from [Link]

  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Benz Softwash. (2025). Beware: Not all biocides are as effective as Benz Bio Cleanze. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • STERIS Life Sciences. (2019). Best Practices for Disinfectant Validation in Cleanrooms. Retrieved from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • STERIS AST. (n.d.). Disinfectant Efficacy Testing. Retrieved from [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • American Cleaning Institute. (2022). Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance. Retrieved from [Link]

  • ResearchGate. (2025). Microbial biofilm metabolization of benzalkonium compounds (benzyl dimethyl dodecyl ammonium & benzyl dimethyl tetradecyl ammonium chloride). Retrieved from [Link]

Sources

Navigating the Maze of Microbial Defenses: A Comparative Guide to Cross-Resistance with Benzyldimethyloctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against microbial pathogens, the emergence of resistance is a critical and ever-present challenge. The extensive use of biocides, such as the quaternary ammonium compound (QAC) benzyldimethyloctylammonium chloride, in various clinical, industrial, and consumer products has raised concerns about the potential for co-selection of antibiotic-resistant strains. This guide, designed for the scientific community, provides an in-depth analysis of cross-resistance phenomena associated with benzyldimethyloctylammonium chloride. By synthesizing experimental data and outlining robust testing methodologies, we aim to equip researchers with the knowledge to better understand and mitigate the risks of antimicrobial resistance.

The Action of Benzyldimethyloctylammonium Chloride and the Genesis of Resistance

Benzyldimethyloctylammonium chloride, a member of the quaternary ammonium compound family, exerts its antimicrobial effect primarily by disrupting microbial cell membranes. The positively charged nitrogen atom in its structure interacts with the negatively charged components of the bacterial cell envelope, leading to a cascade of events that compromise membrane integrity and ultimately result in cell death.

However, bacteria have evolved sophisticated mechanisms to counteract the effects of such biocides. Exposure, particularly at sub-lethal concentrations, can drive the selection of resistant populations. The primary mechanisms implicated in resistance to QACs, and by extension, cross-resistance to other antimicrobials, include:

  • Efflux Pumps: These are membrane-spanning protein complexes that actively transport a wide range of substrates, including biocides and antibiotics, out of the bacterial cell. Overexpression of these pumps is a common mechanism of resistance.

  • Alterations in the Cell Envelope: Changes to the composition and structure of the outer membrane in Gram-negative bacteria, or the cell wall in Gram-positive bacteria, can reduce the uptake of biocides.

  • Biofilm Formation: Bacteria encased in a self-produced matrix of extracellular polymeric substances (biofilms) exhibit increased tolerance to a variety of antimicrobial agents. The biofilm matrix can act as a physical barrier, and the physiological state of the bacteria within the biofilm contributes to their reduced susceptibility.

The following diagram illustrates the key pathways leading to cross-resistance initiated by exposure to benzyldimethyloctylammonium chloride.

Cross_Resistance_Mechanisms cluster_exposure Exposure to Benzyldimethyloctylammonium Chloride cluster_mechanisms Bacterial Resistance Mechanisms cluster_outcomes Resistance Outcomes BAC Benzyldimethyloctylammonium Chloride Efflux Efflux Pump Overexpression BAC->Efflux Induces CellWall Cell Envelope Alteration BAC->CellWall Selects for Biofilm Biofilm Formation BAC->Biofilm Promotes QAC_Resistance Reduced Susceptibility to QACs Efflux->QAC_Resistance Antibiotic_Resistance Cross-Resistance to Antibiotics Efflux->Antibiotic_Resistance Broad Substrate Specificity CellWall->QAC_Resistance CellWall->Antibiotic_Resistance Reduced Permeability Biofilm->QAC_Resistance Biofilm->Antibiotic_Resistance General Tolerance

Caption: Mechanisms of cross-resistance induced by benzyldimethyloctylammonium chloride.

Comparative Efficacy and Cross-Resistance: A Data-Driven Overview

Understanding the potential for cross-resistance requires a quantitative assessment of the impact of biocide exposure on antibiotic susceptibility. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key metric in this evaluation. The following tables summarize experimental data on the MICs of benzalkonium chloride (a closely related and extensively studied QAC) and select antibiotics against common bacterial pathogens, including strains with acquired resistance.

Table 1: MIC of Benzalkonium Chloride Against Key Bacterial Pathogens

MicroorganismStrainMIC of Benzalkonium Chloride (µg/mL)Reference
Pseudomonas aeruginosaNCIMB 10421 (Wild-Type)25[1]
Pseudomonas aeruginosaAdapted Strain>350[1]
Staphylococcus aureusClinical Isolates≤2 - 64[2]
Escherichia coliK-12 (Wild-Type)~15[1]
Escherichia coliAdapted Strain92[1]
Klebsiella pneumoniaeMultidrug-Resistant Isolatesup to 64[3]

Table 2: Documented Cross-Resistance Between Benzalkonium Chloride and Antibiotics

MicroorganismBiocide AdaptationAntibioticFold Increase in MICReference
Pseudomonas aeruginosaBenzalkonium ChlorideCiprofloxacin256[1]
Escherichia coliBenzalkonium ChlorideChloramphenicol>10[4][5]
Klebsiella pneumoniaeBenzalkonium ChlorideCephalosporinsSignificant Association[3]

Experimental Protocols for Assessing Cross-Resistance

To facilitate further research in this critical area, we provide detailed, step-by-step methodologies for determining MIC and evaluating antimicrobial interactions. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of benzyldimethyloctylammonium chloride and comparator antibiotics against a bacterial isolate.

Materials:

  • Benzyldimethyloctylammonium chloride stock solution (sterile)

  • Antibiotic stock solutions (sterile)

  • 96-well microtiter plates (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) (sterile)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution (at twice the desired highest final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antimicrobial), and well 12 serves as a sterility control (no inoculum).

  • Inoculate the Plate:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • Alternatively, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the sterility control.

Self-Validation:

  • Growth Control: Well 11 should show distinct turbidity, confirming the viability of the inoculum and suitability of the growth medium.

  • Sterility Control: Well 12 should remain clear, indicating no contamination of the medium or the plate.

  • Reproducibility: Perform the assay in triplicate to ensure the consistency of the results.

Protocol 2: Checkerboard Assay for Assessing Antimicrobial Interactions

The checkerboard assay is a method to determine if the combination of two antimicrobial agents results in synergy, additivity, antagonism, or indifference.

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of benzyldimethyloctylammonium chloride (Agent A) along the x-axis (columns) and the antibiotic (Agent B) along the y-axis (rows) of a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate the plate with the standardized bacterial suspension and incubate as described in the MIC protocol.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

      • FICI = FIC of Agent A + FIC of Agent B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additivity: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

The following diagram illustrates the workflow for a checkerboard assay.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Standardized Bacteria Inoculum->Inoculate AgentA Prepare Serial Dilutions of Agent A (Biocide) Plate Dispense Agents A and B in a Checkerboard Format in 96-Well Plate AgentA->Plate AgentB Prepare Serial Dilutions of Agent B (Antibiotic) AgentB->Plate Plate->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Determine MIC of Each Agent Alone and in Combination Incubate->ReadMIC CalcFICI Calculate Fractional Inhibitory Concentration Index (FICI) ReadMIC->CalcFICI Interpret Interpret Results: Synergy, Additivity, Indifference, or Antagonism CalcFICI->Interpret

Caption: Workflow for the checkerboard assay to assess antimicrobial interactions.

Conclusion and Future Directions

The evidence presented in this guide underscores the critical need for vigilant monitoring of cross-resistance between biocides like benzyldimethyloctylammonium chloride and clinically important antibiotics. The overuse and misuse of QACs can create a selective pressure that not only fosters resistance to these biocides but also reduces the efficacy of life-saving antibiotic treatments.

For researchers and drug development professionals, a thorough understanding of the mechanisms of cross-resistance is paramount. The experimental protocols detailed herein provide a framework for robustly evaluating the potential for new and existing antimicrobial agents to contribute to this growing problem. Future research should focus on:

  • Expanding the surveillance of cross-resistance in clinical and environmental isolates.

  • Investigating the genetic basis of co-resistance, where genes conferring resistance to both biocides and antibiotics are located on the same mobile genetic elements.

  • Developing novel antimicrobial agents with modes of action that are less prone to the development of cross-resistance.

By embracing a scientifically rigorous and proactive approach, the scientific community can work towards preserving the efficacy of our current antimicrobial arsenal and developing sustainable strategies for combating infectious diseases.

References

  • Chlorhexidine and benzalkonium chloride: promising adjuncts in combating multidrug resistant Klebsiella pneumoniae in healthcare settings. (2025). PMC. Retrieved from [Link]

  • Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance. (2022). PMC. Retrieved from [Link]

  • Optimization of E. coli Inactivation by Benzalkonium Chloride Reveals the Importance of Quantifying the Inoculum Effect on Chemical Disinfection. (2018). PMC. Retrieved from [Link]

  • Cross-resistance to antibiotics of Escherichia coli adapted to benzalkonium chloride or exposed to stress-inducers. (2003). PubMed. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (2026). CLSI. Retrieved from [Link]

  • Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]

  • Sublethal Exposure to Common Benzalkonium Chloride Leads to Antimicrobial Tolerance and Antibiotic Cross-Resistance in Commensal and Opportunistic Bacterial Species. (2022). MDPI. Retrieved from [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved from [Link]

  • Cross-resistance to antibiotics of Escherichia coli adapted to benzalkonium chloride or exposed to stress-inducers | Request PDF. (2003). ResearchGate. Retrieved from [Link]

  • Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics. (2015). MDPI. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Antibacterial Activity of LCB10-0200 against Klebsiella pneumoniae. (2021). PMC. Retrieved from [Link]

  • Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance. (2022). PubMed. Retrieved from [Link]

  • Towards a Harmonized Terminology: A Glossary for Biocide Susceptibility Testing. (2022). PMC. Retrieved from [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. Retrieved from [Link]

  • (PDF) Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics. (2015). ResearchGate. Retrieved from [Link]

  • Emerging Resistance in Klebsiella pneumoniae: CTX-M Prevalence, Biofilm Formation, and Efficacy of Platanus orientalis Extract. (2023). MDPI. Retrieved from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (2016). CHAIN. Retrieved from [Link]

  • CTX-M β-Lactamase–producing Klebsiella pneumoniae in Suburban New York City, New York, USA. (2013). NIH. Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). NICD. Retrieved from [Link]

  • Relationship Between Drug Resistance Characteristics and Biofilm Formation in Klebsiella Pneumoniae Strains. (2023). ResearchGate. Retrieved from [Link]

  • Antimicrobial activity and the Minimal Inhibitory Concentration (MIC)?. (2022). ResearchGate. Retrieved from [Link]

  • Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. (2019). PMC. Retrieved from [Link]

  • Evaluation of Reduced Susceptibility to Quaternary Ammonium Compounds and Bisbiguanides in Clinical Isolates and Laboratory-Generated Mutants of Staphylococcus aureus. (2007). NIH. Retrieved from [Link]

  • Novel synthetic antibiotic designed to overcome antimicrobial resistance. (2024). epocrates Web. Retrieved from [Link]

  • Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. (2023). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Validated HPLC Quantification of Benzyldimethyloctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Benzyldimethyloctylammonium Chloride (BDOC). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to offer a comparative analysis against other common analytical techniques. We will explore the rationale behind the methodological choices, present comprehensive validation data in accordance with international guidelines, and provide a framework for selecting the most appropriate quantification method for your application.

Benzyldimethyloctylammonium chloride is a quaternary ammonium compound (QAC) and a key component of Benzalkonium Chloride (BAC), a widely used substance known for its disinfectant and antimicrobial properties.[1] Accurate quantification of BDOC is critical for ensuring the safety, efficacy, and quality of a vast range of pharmaceutical products, from ophthalmic solutions to topical antiseptics.[2]

Part 1: The Gold Standard: Reversed-Phase HPLC with Ion-Pairing

The inherent challenge in analyzing cationic molecules like BDOC with standard reversed-phase HPLC lies in their interaction with the stationary phase. The positive charge on the quaternary amine can interact with residual, negatively charged silanol groups on silica-based columns (like C18 or C8), leading to poor chromatographic performance, characterized by significant peak tailing and low reproducibility.

To overcome this, our validated method employs ion-pair chromatography . This technique introduces an ion-pairing reagent into the mobile phase.[3] This reagent, typically an alkyl sulfonate, possesses a long hydrocarbon tail and a negatively charged head. It forms a neutral ion-pair with the positively charged BDOC molecule. This neutralization effectively masks the charge of the analyte, allowing it to behave like a non-polar molecule and undergo a predictable, well-defined interaction with the C18 stationary phase, resulting in sharp, symmetrical peaks.[3][4]

Validated HPLC Method Protocol

This method has been validated following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure its suitability for its intended purpose.[5][6][7]

Instrumentation:

  • A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) The C18 stationary phase provides the necessary hydrophobicity for retaining the neutral ion-pair. This is a robust and widely available column chemistry.[8][9]
Mobile Phase Acetonitrile : Sodium Acetate Buffer (0.1 M, pH 5.0) containing 5 mM Sodium Octanesulfonate (60:40, v/v) Acetonitrile is the organic modifier. The Sodium Acetate Buffer controls the pH to ensure consistent ionization of the analyte and ion-pair reagent. The Sodium Octanesulfonate is the crucial ion-pairing agent for achieving good peak shape.[8]
Flow Rate 1.0 mL/min A standard analytical flow rate that provides good separation efficiency within a reasonable runtime.
Column Temperature 35 °C Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 262 nm The benzyl group in BDOC provides strong UV absorbance at this wavelength, offering good sensitivity.[8]

| Injection Volume | 10 µL | |

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep 1. Standard & QC Preparation HPLC_System 3. HPLC Injection & Separation Standard_Prep->HPLC_System Sample_Prep 2. Sample Dilution (in Mobile Phase) Sample_Prep->HPLC_System UV_Detection 4. UV Detection (262 nm) HPLC_System->UV_Detection Elution Integration 5. Peak Integration & Quantification UV_Detection->Integration Chromatogram Report 6. Final Report Generation Integration->Report

Caption: High-level workflow for the HPLC analysis of BDOC.

Method Validation Data

The following tables summarize the performance characteristics of the described HPLC method, demonstrating its reliability and robustness.

Table 1: Linearity

Concentration Range (µg/mL) Correlation Coefficient (r²)
10 - 150 µg/mL > 0.999

A minimum of 5 concentration levels are used to establish linearity.[6]

Table 2: Accuracy (Spike & Recovery)

Spiked Level Mean Recovery (%) Acceptance Criteria (%)
80% 99.8% 98.0 - 102.0
100% 100.5% 98.0 - 102.0

| 120% | 101.1% | 98.0 - 102.0 |

Table 3: Precision

Precision Type % RSD (n=6) Acceptance Criteria (%)
Repeatability (Intra-day) < 1.0% ≤ 2.0%

| Intermediate Precision (Inter-day) | < 1.5% | ≤ 2.0% |

Table 4: Sensitivity

Parameter Result
Limit of Detection (LOD) ~0.5 µg/mL

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

Specificity: The method demonstrated excellent specificity. Chromatograms of the blank (diluent) and a placebo formulation showed no interfering peaks at the retention time of BDOC. The BDOC peak was also well-resolved from other common benzalkonium chloride homologs (C12, C14), which may be present in the sample.[10]

Part 2: A Comparative Analysis of Quantification Techniques

While HPLC is a powerful tool, the choice of analytical method should always be fit-for-purpose. Factors such as required sensitivity, sample matrix complexity, equipment availability, and throughput must be considered.

Table 5: Comparison of Analytical Methods for BDOC Quantification

Method Principle Advantages Disadvantages Best For
Validated HPLC-UV Chromatographic separation based on polarity, with UV detection. High specificity and sensitivity; separates homologs; robust and reproducible; well-established in QC environments. Requires specialized equipment and trained personnel; moderate cost per sample. Routine QC, stability testing, formulation development, and assays requiring homolog separation.
Two-Phase Titration A cationic surfactant (BDOC) is titrated with an anionic surfactant standard in a two-phase (chloroform/water) system with an indicator dye. Low equipment cost; simple procedure. Non-specific (measures total QACs); lower sensitivity; labor-intensive; uses chlorinated solvents. Quick estimation of total QAC content in simple matrices where high accuracy is not required.
UV-Vis Spectrophotometry Direct measurement of UV absorbance of the sample. Very fast; low cost; simple instrumentation. Highly non-specific; prone to interference from any UV-absorbing excipients in the formulation. In-process checks or screening of highly pure, simple solutions.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field. High separation efficiency; very small sample and reagent volumes required.[10] Can have lower reproducibility than HPLC; less common in typical QC labs; sensitive to matrix effects.[11] Academic research; analysis of complex mixtures where very high separation power is needed.

| LC-MS/MS | HPLC separation coupled with highly sensitive and specific mass spectrometry detection. | Unmatched sensitivity and specificity; provides structural confirmation.[10] | High capital and operational cost; requires highly specialized expertise; not typically required for routine QC assay. | Trace-level impurity analysis; metabolite identification; bioanalytical studies. |

Decision-Making Framework

The following diagram provides a logical pathway for selecting the most appropriate analytical technique for your needs.

Method_Selection Start Start: Need to Quantify BDOC Q_Homolog Is separation of C8, C12, C14 homologs required? Start->Q_Homolog Q_Matrix Is the sample matrix complex (e.g., contains other UV absorbers)? Q_Homolog->Q_Matrix No Method_HPLC Use Validated HPLC-UV Q_Homolog->Method_HPLC Yes Q_QC Is this for routine QC/Release Testing? Q_Matrix->Q_QC Yes Method_UV Use UV-Vis Q_Matrix->Method_UV No Q_Sensitivity Is trace-level (sub-µg/mL) sensitivity needed? Method_LCMS Use LC-MS/MS Q_Sensitivity->Method_LCMS Yes Method_Titr Use Titration Q_Sensitivity->Method_Titr No Q_QC->Q_Sensitivity No Q_QC->Method_HPLC Yes

Caption: Decision tree for selecting an analytical method for BDOC.

Conclusion

For the accurate, reliable, and specific quantification of benzyldimethyloctylammonium chloride in pharmaceutical and other regulated products, a validated, ion-pair, reversed-phase HPLC method stands as the definitive choice. Its ability to separate BDOC from other homologs and matrix components is essential for ensuring product quality and complying with regulatory expectations. While simpler methods like titration or UV-Vis spectrophotometry have their place for screening or in-process controls, they lack the specificity and accuracy required for final product release and stability testing. The presented HPLC method, validated according to ICH guidelines, provides a robust and trustworthy system for any laboratory tasked with the analysis of this critical compound.

References

  • Guzmán-López, A., et al. (2021). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous determination of benzyldimethyloctylammonium chloride and benzyldimethyldodecylammonium chloride by CE-C4D. Available at: [Link]

  • Pramar, Y. V., et al. (2007). Simple HPLC determination of benzalkonium chloride in ophthalmic formulations containing antazoline and tetrahydrozoline. PubMed. Available at: [Link]

  • Waters Corporation. (n.d.). UPLC Analysis of Benzalkonium Chloride (BAC) in Consumer Products using ACQUITY UPLC CSH C18. Available at: [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (2007). Simple HPLC Determination of Benzalkonium Chloride in Ophthalmic Formulations Containing Antazoline and Tetrahydrozoline. Available at: [Link]

  • IOSR Journal. (2022). Determination and quantitative evaluation of Benzalkonium Chloride in General purpose Disinfectant product. Available at: [Link]

  • Shimadzu. (n.d.). High Speed Analysis of Benzalkonium in Disinfectants. Available at: [Link]

  • Fusion QbD. (2015). Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of benzalkonium chloride. Available at: [Link]

Sources

A Comparative Analysis of the Surfactant Properties of Benzyldimethyloctylammonium Chloride and Its Homologs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the surfactant properties of benzyldimethyloctylammonium chloride (BDMOAC), a quaternary ammonium cationic surfactant, with its structurally similar counterparts. This document is intended for researchers, scientists, and professionals in drug development and formulation science who are interested in the structure-function relationships of this class of compounds. We will delve into key performance metrics such as critical micelle concentration (CMC), surface tension reduction, and foaming ability, supported by established experimental methodologies.

Introduction to Benzalkonium Chlorides: A Family of Versatile Cationic Surfactants

Benzyldimethyloctylammonium chloride (BDMOAC) belongs to the broader family of benzalkonium chlorides (BACs), which are quaternary ammonium compounds. These molecules are characterized by a hydrophilic quaternary ammonium head group and a hydrophobic alkyl chain, conferring upon them their surface-active properties. The general structure consists of a benzene ring attached to a nitrogen atom, which is further bonded to two methyl groups and a variable-length alkyl chain. This structure allows them to orient themselves at interfaces, such as air-water or oil-water, reducing the interfacial tension.[1][2]

The length of the alkyl chain is a critical determinant of the surfactant's properties.[3][4] In this guide, we will compare BDMOAC (C8 alkyl chain) with its longer-chain homologs, benzyldimethyldodecylammonium chloride (BDMDAC, C12 alkyl chain) and benzyldimethylhexadecylammonium chloride (BDMHAC, C16 alkyl chain), as well as the widely used cationic surfactant, cetyltrimethylammonium bromide (CTAB, C16 alkyl chain). Understanding these differences is crucial for selecting the appropriate surfactant for a specific application, be it as a disinfectant, emulsifier, or formulation excipient.[5]

Fundamental Surfactant Properties: A Head-to-Head Comparison

The efficacy of a surfactant is defined by several key parameters. Here, we compare BDMOAC and its analogs based on their critical micelle concentration (CMC) and surface tension at the CMC. The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, a phenomenon that correlates with a significant drop in surface tension.

CompoundChemical StructureAlkyl Chain LengthExpected CMC (mM)Expected Surface Tension at CMC (mN/m)
Benzyldimethyloctylammonium Chloride (BDMOAC) C₆H₅CH₂N(CH₃)₂C₈H₁₇⁺Cl⁻C8HigherHigher
Benzyldimethyldodecylammonium Chloride (BDMDAC) C₆H₅CH₂N(CH₃)₂C₁₂H₂₅⁺Cl⁻C12IntermediateIntermediate
Benzyldimethylhexadecylammonium Chloride (BDMHAC) C₆H₅CH₂N(CH₃)₂C₁₆H₃₃⁺Cl⁻C16LowerLower
Cetyltrimethylammonium Bromide (CTAB) CH₃(CH₂)₁₅N(CH₃)₃⁺Br⁻C16LowLow

Causality Behind the Trends:

  • Critical Micelle Concentration (CMC): The CMC is a measure of a surfactant's efficiency in forming micelles. A lower CMC indicates that less surfactant is needed to reach the point of micellization and achieve maximum surface tension reduction. As the length of the hydrophobic alkyl chain increases, the molecule becomes less soluble in water, favoring aggregation into micelles at a lower concentration.[6] Therefore, we observe a decrease in CMC as we move from the C8 chain of BDMOAC to the C16 chain of BDMHAC.[3][7]

  • Surface Tension at CMC (γCMC): This value represents the minimum surface tension that can be achieved by the surfactant solution, indicating its effectiveness at reducing surface tension. Longer alkyl chains can pack more densely at the air-water interface, leading to a greater reduction in surface tension.[6] Consequently, surfactants with longer hydrophobic tails, such as BDMHAC and CTAB, are expected to exhibit lower γCMC values compared to BDMOAC.

Experimental Protocols for Surfactant Characterization

To ensure the scientific integrity and reproducibility of our comparisons, we outline the detailed methodologies for determining key surfactant properties.

Determination of Critical Micelle Concentration (CMC) by Conductometry

The conductometric method is a reliable technique for determining the CMC of ionic surfactants.[8] The principle lies in the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot, as the micelles have a lower mobility than the individual surfactant ions. The intersection of the two linear portions of the plot gives the CMC.[9]

Experimental Workflow:

Figure 1: Workflow for CMC determination by conductometry.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations both below and above the anticipated CMC.

  • Temperature Control: Maintain a constant temperature throughout the experiment using a water bath, as temperature can influence the CMC.[10]

  • Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter.

  • Data Analysis: Plot the specific conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[9]

Surface Tension Measurement by the Du Noüy Ring Method

The Du Noüy ring method is a classic and widely used technique for measuring the surface tension of liquids.[11][12] It involves slowly pulling a platinum-iridium ring from the surface of a liquid. The force required to detach the ring is directly proportional to the surface tension of the liquid.

Experimental Workflow:

Figure 2: Workflow for surface tension measurement.

Step-by-Step Protocol:

  • Instrument Setup: Use a tensiometer equipped with a Du Noüy ring. Ensure the ring is clean and free from contaminants.[13]

  • Solution Preparation: Prepare a series of surfactant solutions of known concentrations.

  • Measurement: Immerse the ring in the surfactant solution and then slowly raise it. The instrument measures the force required to pull the ring through the interface. The maximum force before the liquid film breaks is recorded.[11]

  • Calculation: The surface tension (γ) is calculated from the measured force (F), the radius of the ring (R), and a correction factor (f): γ = F / (4πR * f).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The surface tension will decrease with increasing concentration until it reaches a plateau at the CMC. The value of the surface tension at this plateau is the γCMC.

Foam Stability Assessment

Foam stability is a crucial property for applications such as detergents and cleaning agents. A common method to assess foam stability is to measure the decay of foam volume over time.[14][15]

Experimental Workflow:

Figure 3: Workflow for foam stability assessment.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of the different surfactants at the same concentration (e.g., 1% w/v).

  • Foam Generation: In a graduated cylinder, generate foam by a standardized method, such as shaking for a fixed duration or bubbling gas through the solution at a constant flow rate.[15]

  • Measurement: Immediately after foam generation, record the initial foam volume. Then, record the foam volume at regular intervals (e.g., every minute) until the foam has significantly dissipated.

  • Data Analysis: Plot the foam volume as a function of time. A key parameter to quantify foam stability is the foam half-life, which is the time it takes for the foam volume to decrease to half of its initial volume.

Discussion: Structure-Property Relationships and Application Implications

The comparative data and experimental insights reveal a clear relationship between the molecular structure of benzalkonium chlorides and their surfactant properties.

  • Impact of Alkyl Chain Length: As demonstrated, increasing the alkyl chain length from C8 (BDMOAC) to C16 (BDMHAC) leads to a lower CMC and a greater reduction in surface tension. This is due to the increased hydrophobicity of the molecule, which promotes self-aggregation and more efficient packing at interfaces.[3][6] For applications requiring high efficiency at low concentrations, such as in formulations where the surfactant is a minor component, longer-chain analogs like BDMHAC or CTAB would be more suitable. Conversely, BDMOAC, with its higher CMC, may be preferred in applications where micelle formation is desired only at higher concentrations.

  • Foaming Properties: While not quantitatively detailed in the table, it is generally observed that surfactants with a good balance of hydrophilicity and hydrophobicity exhibit optimal foaming properties. Very long alkyl chains can sometimes lead to decreased foam stability due to the formation of less flexible and more brittle interfacial films. Therefore, an intermediate chain length, such as that of BDMDAC, might offer a good compromise between surface activity and foam stability for detergent applications.

  • Biocidal Activity: It is important to note that for benzalkonium chlorides, biocidal activity is also strongly dependent on the alkyl chain length. Often, a mixture of different chain lengths provides a broader spectrum of antimicrobial activity.[4][16]

Conclusion

The surfactant properties of benzyldimethyloctylammonium chloride and its homologs are intrinsically linked to their molecular architecture, particularly the length of the hydrophobic alkyl chain. This guide has provided a framework for understanding these relationships, supported by detailed experimental protocols for their characterization. By carefully considering the desired performance characteristics, such as efficiency (CMC), effectiveness (γCMC), and foaming behavior, researchers and formulators can make informed decisions in selecting the most appropriate quaternary ammonium surfactant for their specific needs.

References

  • Univerzita P.J. Šafárika v Košiciach. (n.d.). Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

  • Lin, T.-J. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Video]. YouTube. [Link]

  • Wikipedia. (2024, January 21). Benzalkonium chloride. Retrieved from [Link]

  • Microtrac. (n.d.). Stability of foams. Retrieved from [Link]

  • Han, Y., et al. (2021). Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110) in Acetic Acid Media via Computer Simulation.
  • ResearchGate. (n.d.). Basic properties of Cetyl Trimethyl Ammonium Bromide (CTAB) nanoparticles.
  • Ataman Kimya. (n.d.). BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE. Retrieved from [Link]

  • Tehrani-Bagha, A. R., & Holmberg, K. (2013). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Applied microbiology and biotechnology, 97(19), 8755–8761.
  • Novo Nordisk Pharmatech. (n.d.). Benzalkonium Chloride structure and formula. Retrieved from [Link]

  • El-Dossoki, F. I., & El-Fass, M. M. (2015). Measurements and Modelling of the Micellization of Alkyl Benzyl Dimethyl Ammonium Chloride and Cetyl Trimethyl Ammonium Chloride in Various Aqueous Media at 298.15 °K. Journal of Surfactants and Detergents, 18(5), 897-906.
  • Chen, Y., et al. (2018). Simple Experiment to Determine Surfactant Critical Micelle Concentrations Using Contact-Angle Measurements.
  • Slastnikov, S. A., et al. (2018).
  • PHYWE Systeme GmbH & Co. KG. (n.d.). Surface tension with the ring method (Du Nouy method). Retrieved from [Link]

  • Ueda, S., et al. (2023). Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride. PloS one, 18(6), e0287133.
  • Chen, Y., et al. (2023). Effects of benzalkonium chloride as a cationic surfactant on the physicochemical properties of adlay millet starch films. Polymers, 15(15), 3289.
  • Fletcher, P. D. I., et al. (2006). Surfactant Properties of Alkylbenzyldimethylammonium Chloride Oilfield Corrosion Inhibitors. NACE - International Corrosion Conference Series, 06671.
  • Biolin Scientific. (2023, February 7). Foam stability – How to study the behavior of interfaces? Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. Molecules, 24(12), 2296.
  • Gong, J., et al. (2020). Interactions between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study. Polymers, 12(11), 2533.
  • Pernak, J., et al. (2001). Preparation of Benzalkonium Salts Differing in the Length of a Side Alkyl Chain. Acta Poloniae Pharmaceutica, 58(4), 259-262.
  • Yekeen, N., et al. (2023). Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion. ACS omega, 8(24), 21549–21560.
  • ResearchGate. (2018, March 15). How can I determine CMC of mixed surfactants systems using conductometric titration? Retrieved from [Link]

  • Just Agriculture. (2023, March). Method for Measurement of Critical Micelle Concentration. Retrieved from a relevant article on their website.
  • DeLeo, P. C., et al. (2020). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 54(15), 9187-9189.
  • IRO Oil Drilling Chemical Company. (n.d.). Dimethyl Benzyl Ammonium Chloride, Benzalkonium Chloride,BKC 1227. Retrieved from [Link]

  • ResearchGate. (2015, March 25). How to measure the stability of foaming of surfactant solution? Retrieved from [Link]

  • Pro-Lehrsysteme. (n.d.). Surface tension with the ring method (Du Nouy method).
  • Witek-Krowiak, A., et al. (2023). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. Environmental Science: Water Research & Technology, 9(12), 3021-3037.
  • Zana, R. (1996).
  • Khan, N., et al. (2017). Physico-chemical properties of cationic surfactant cetyltrimethylammonium bromide in the presence of electrolyte. Journal of Materials and Environmental Science, 8(3), 1029-1038.
  • Ivanova, E. G., et al. (2019). New Method Of Evaluating Quality Characteristics Of Foam In Detergents. Bulletin of the South Ural State University. Series: Food and Biotechnology, 7(3), 39-47.
  • TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]

  • UMCS. (n.d.). DETERMINATION OF FOAMING ABILITY OF SURFACTANT SOLUTIONS AND SELECTED COSMETIC FORMULATIONS.
  • Asadov, Z. H., et al. (2014). Synthesis and Properties of Quaternary Ammonium Surfactants Based on Alkylamine, Propylene Oxide, and 2-Chloroethanol. Journal of Surfactants and Detergents, 17(6), 1151-1159.
  • International Refereed Journal of Engineering and Science. (n.d.). Determining Surface Tension of Different Fluids with The Help of Tensiometer. Retrieved from a relevant article on their website.
  • Jämbeck, J. P. M., & Moultos, O. A. (2019). Self-assembly and adsorption of cetyltrimethylammonium bromide and didodecyldimethylammonium bromide surfactants at the mica–water interface.
  • Thermo Fisher Scientific. (n.d.). Analysis of Benzalkonium Chloride on the Acclaim Surfactant Column by High-Performance Liquid Chromatography.
  • Sow, I., et al. (2013). Adsorption of the cationic surfactant benzyldimethylhexadecylammonium chloride at the silica-water interface and metal salt effects on the adsorption kinetics. The Journal of physical chemistry. B, 117(2), 503–514.
  • DataPhysics Instruments. (2020, April 17). Basic tensiometry using a Du Noüy ring measure surface tension and interfacial tension [Video]. YouTube. [Link]

  • Ueda, S., et al. (2023). Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride. PloS one, 18(6), e0287133.
  • American Journal of Engineering Research. (2020). Determination of CMC and interfacial properties of anionic (SDS) and cationic (CPB) surfactants in aqueous solutions. Retrieved from a relevant article on their website.
  • Harkins, W. D., & Jordan, H. F. (1930). A THEORY OF THE RING METHOD FOR THE DETERMINATION OF SURFACE TENSION. Journal of the American Chemical Society, 52(5), 1751-1772.

Sources

In Vivo Validation of Benzyldimethyloctylammonium Chloride as a Disinfectant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the in vivo validation of benzyldimethyloctylammonium chloride (BDOC) as a disinfectant. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific principles underpinning its use, outlines rigorous validation methodologies, and presents a comparative analysis against other common antimicrobial agents. Our focus is on providing actionable insights and robust experimental frameworks to support the evaluation of this quaternary ammonium compound for topical antiseptic applications.

Introduction to Benzyldimethyloctylammonium Chloride (BDOC)

Benzyldimethyloctylammonium chloride is a quaternary ammonium compound (QAC) that belongs to the larger class of benzalkonium chlorides (BACs).[1] These cationic surfactants are widely utilized for their broad-spectrum antimicrobial properties, finding applications in healthcare, personal care, and industrial settings as disinfectants and antiseptics.[2] The structure of BDOC, featuring a positively charged nitrogen atom, a benzyl group, two methyl groups, and an eight-carbon alkyl chain (octyl), is key to its microbicidal activity.

The primary mechanism of action for QACs like BDOC involves the disruption of microbial cell membranes.[3] The positively charged head of the molecule electrostatically interacts with the negatively charged components of the bacterial cell wall. The hydrophobic alkyl tail then penetrates the lipid bilayer, leading to a disorganization of the membrane structure. This disruption compromises the cell's permeability, causing the leakage of essential intracellular components and ultimately leading to cell death.[3]

The Imperative for In Vivo Validation

While in vitro studies provide essential preliminary data on the antimicrobial spectrum and potency of a disinfectant, they cannot fully replicate the complex biological environment of living tissue. In vivo validation is a critical step to ascertain the true efficacy and safety of a topical antiseptic. The skin presents a unique challenge with its variable topography, presence of natural oils (sebum), and a resident microbial population. Therefore, in vivo testing is indispensable for determining how a disinfectant performs under these real-world conditions. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate robust clinical simulation studies to establish the safety and effectiveness of topical antiseptic products.[3][4][5]

Experimental Protocol: In Vivo Validation of a Topical Antiseptic

The following protocol is a comprehensive methodology for the in vivo validation of benzyldimethyloctylammonium chloride as a skin antiseptic, based on established standards such as ASTM E1173.[6][7][8]

Study Design and Objectives
  • Primary Objective: To evaluate the immediate and persistent antimicrobial efficacy of a BDOC-based antiseptic formulation on the resident skin flora.

  • Secondary Objective: To assess the skin irritation potential of the BDOC formulation.

  • Study Design: A randomized, controlled, and blinded clinical simulation study.

  • Test Sites: Typically, the abdomen (dry site) and the groin (moist site) are used to represent different skin environments.[9]

  • Control Groups: A negative control (e.g., saline) and a positive control (an FDA-approved antiseptic like chlorhexidine gluconate or povidone-iodine) are essential for a robust comparison.[10]

Step-by-Step Methodology
  • Subject Recruitment and Washout Period: Recruit healthy adult volunteers with no known skin conditions. A washout period of at least 14 days is required, during which subjects must avoid using any antimicrobial soaps or lotions.[8]

  • Baseline Sampling: On the day of the study, delineate the test sites on each subject. Collect baseline microbial samples from each site using a standardized "cup scrub" technique. This involves placing a cylinder over the test area, adding a sampling solution with a neutralizer, and scrubbing the skin with a sterile rod for a defined period.

  • Product Application: Randomly assign the test product (BDOC formulation), positive control, and negative control to the delineated sites. Apply the products according to the manufacturer's instructions.

  • Post-Application Sampling: Collect microbial samples from the test sites at specified time points after product application. For immediate efficacy, this is typically at 30 seconds and 10 minutes.[9] For persistent efficacy, sampling can be conducted at later time points, such as 6 or 24 hours.

  • Microbiological Analysis: Plate the collected sampling solutions onto appropriate growth media. Incubate the plates and enumerate the colony-forming units (CFUs) to determine the microbial load at each time point.

  • Data Analysis: Calculate the log reduction in microbial counts from the baseline for each product at each time point. Statistical analysis is then performed to compare the log reduction of the BDOC formulation to both the negative and positive controls.

  • Skin Irritation Assessment: Throughout the study, a qualified professional should visually assess the test sites for any signs of erythema, edema, or other adverse reactions.

Diagram of the In Vivo Validation Workflow

G cluster_pre Pre-Study Phase cluster_study Study Day cluster_post Post-Study Analysis recruit Subject Recruitment washout 14-Day Washout Period recruit->washout baseline Baseline Microbial Sampling (Cup Scrub Technique) washout->baseline application Randomized Product Application (BDOC, Positive & Negative Controls) baseline->application post_sampling Post-Application Sampling (e.g., 30s, 10min, 6h) application->post_sampling irritation_assessment Skin Irritation Assessment application->irritation_assessment micro_analysis Microbiological Analysis (CFU Enumeration) post_sampling->micro_analysis data_analysis Data Analysis (Log Reduction Calculation & Statistics) micro_analysis->data_analysis

Caption: Workflow for the in vivo validation of a topical antiseptic.

Comparative Analysis of Benzyldimethyloctylammonium Chloride and Alternatives

The selection of a topical antiseptic is often a balance between antimicrobial efficacy, safety, and user acceptability. Below is a comparative overview of BDOC (as a representative of benzalkonium chlorides) and other commonly used antiseptics.

FeatureBenzyldimethyloctylammonium Chloride (BDOC)Chlorhexidine Gluconate (CHG)Povidone-Iodine (PVP-I)Alcohol (Ethanol/Isopropanol)
Mechanism of Action Disrupts cell membrane integrity.[3]Disrupts cell membrane, causing leakage of intracellular components.Halogenation of proteins and nucleic acids.Denatures proteins.[2]
Antimicrobial Spectrum Broad-spectrum bactericidal, some virucidal and fungicidal activity.Broad-spectrum bactericidal and fungicidal, with virucidal activity against enveloped viruses.Broad-spectrum bactericidal, virucidal, fungicidal, and sporicidal activity.Broad-spectrum bactericidal, tuberculocidal, fungicidal, and virucidal activity.
Speed of Action Rapid onset.Rapid onset with persistent activity.Rapid onset.Very rapid onset.
Persistence Demonstrates some residual activity.[2]Excellent persistent and residual activity.Limited residual activity as it is neutralized by organic matter.No persistent activity due to rapid evaporation.[2]
Inactivation by Organic Matter Moderately affected.Minimally affected.Significantly inactivated.Minimally affected.
Potential for Skin Irritation Can cause skin irritation and contact dermatitis in some individuals.[2][11]Can cause skin irritation and, rarely, allergic reactions.Can cause skin irritation and staining.Can cause dryness and irritation with frequent use.[2]
In Vivo Comparative Efficacy

Direct in vivo comparative studies specifically on benzyldimethyloctylammonium chloride are limited. However, studies on benzalkonium chloride formulations provide valuable insights.

  • Versus Chlorhexidine: In some applications, chlorhexidine has demonstrated superior performance in reducing bacterial load, particularly in combination with alcohol.[12] However, formulations combining benzalkonium chloride with other agents have also shown significant efficacy.[13]

  • Versus Povidone-Iodine: Studies have shown that while povidone-iodine may have a strong initial effect, benzalkonium chloride can exhibit a more sustained antimicrobial effect over time.[14][15] In an in vitro growth inhibition assay, benzalkonium chloride showed higher activity against S. aureus than povidone-iodine.[14][15][16]

  • Versus Alcohol: Alcohol-based sanitizers have a rapid and broad-spectrum action but lack persistent antimicrobial activity due to quick evaporation.[2] Benzalkonium chloride-based products, on the other hand, can provide a longer duration of action.[2] Some studies suggest that benzalkonium chloride formulations can achieve significant log reductions in bacteria, comparable or even superior to alcohol-based products in certain contexts.[17]

Mechanism of Action: A Closer Look

The antimicrobial action of benzyldimethyloctylammonium chloride is a multi-step process that ultimately leads to the demise of the microorganism.

G cluster_bacterium Bacterial Cell cluster_action Mechanism of Action membrane Cell Membrane (Negatively Charged) penetration 2. Hydrophobic Tail Penetration membrane->penetration contents Intracellular Contents bdoc BDOC Molecule (Positively Charged) bdoc->membrane 1. Electrostatic Attraction disruption 3. Membrane Disruption penetration->disruption leakage 4. Leakage of Cellular Contents disruption->leakage death 5. Cell Death leakage->death

Caption: Mechanism of action of benzyldimethyloctylammonium chloride.

Conclusion

Benzyldimethyloctylammonium chloride, as a member of the benzalkonium chloride family, is a potent disinfectant with a well-established mechanism of action. Its broad-spectrum activity and persistent effects make it a valuable active ingredient for various antiseptic applications. Rigorous in vivo validation, following standardized protocols such as ASTM E1173, is crucial to substantiate its efficacy and safety in a clinical context.

While alternatives like chlorhexidine and povidone-iodine have their respective advantages, BDOC offers a compelling profile, particularly in terms of sustained action compared to alcohols and potentially better performance in the presence of organic matter than iodine-based antiseptics. The choice of disinfectant will ultimately depend on the specific application, desired duration of action, and the tolerance of the target user population. Further direct comparative in vivo studies on BDOC will be beneficial in solidifying its position within the armamentarium of topical antiseptics.

References

  • (PDF) Comparison of two different antiseptics regarding intracutaneous microbial load after preoperative skin cleansing in total knee and hip arthroplasties - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Topical Antiseptic Products: Hand Sanitizers and Antibacterial Soaps. (2020, June 18). U.S. Food and Drug Administration. [Link]

  • Preparation and evaluation of benzalkonium chloride hand sanitizer as a potential alternative for alcohol-based hand gels. (n.d.). National Center for Biotechnology Information. [Link]

  • Animal Health Protection – Assessing Antimicrobial Activity of Veterinary Disinfectants and Antiseptics and Their Compliance with European Standards: A Narrative Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Chlorhexidine Digluconate Formulations Used for Skin Antisepsis. (2019). Scientific Research Publishing. [Link]

  • E1173 Standard Test Method of a Evaluation of a Preoperative, Precatheterization, or Preinjection Skin Preparations. (2017, August 16). ASTM International. [Link]

  • Benzalkonium chloride, a common ophthalmic preservative, compromises rat corneal cold sensitive nerve activity. (2022, August 5). PubMed. [Link]

  • Comparison of disinfection effect between benzalkonium chloride and povidone iodine in nasotracheal intubation: a randomized trial. (2019, August 31). PubMed. [Link]

  • Q&A for Health Care Professionals: Health Care Antiseptics. (2017, December 19). U.S. Food and Drug Administration. [Link]

  • E1173 Standard Test Method for Evaluation of Preoperative, Precatheterization, or Preinjection Skin Preparations. (2023, May 5). ASTM International. [Link]

  • Effect of the Hand Antiseptic Agents Benzalkonium Chloride, Povidone-Iodine, Ethanol, and Chlorhexidine Gluconate on Atopic Dermatitis in NC/Nga Mice. (n.d.). International Journal of Medical Sciences. [Link]

  • (PDF) Effects of Benzalkonium Chloride, a Preservative in Topical Drugs, on the Barrier Function of Human Corneal Epithelial Cells. (2025, December 30). ResearchGate. [Link]

  • Establishing an ex vivo porcine skin model to investigate the effects of broad-spectrum antiseptic on viable skin microbial communities. (2025, August 28). mSphere. [Link]

  • In Vivo Comparison of Chlorine-Based Antiseptics versus Alcohol Antiseptic for Surgical Hand Antisepsis. (2025, November 15). ResearchGate. [Link]

  • Comparative evaluation of chlorhexidine and benzalkonium chloride pretreatments on bond strength durability of immediate dentin sealing with universal adhesive: an in vitro study. (2025, March 15). National Center for Biotechnology Information. [Link]

  • Comparing Benzalkonium Chloride Topical vs Povidone Iodine Topical. (n.d.). Drugs.com. [Link]

  • The Effectiveness of Benzalkonium Chloride as an Active Compound on Selected Foodborne Pathogens Biofilm. (2022, November 28). MDPI. [Link]

  • Development of an Experimental Ex Vivo Wound Model to Evaluate Antimicrobial Efficacy of Topical Formulations. (n.d.). MDPI. [Link]

  • ASTM E1173-23-Standard Test Method for Evaluation of Preoperative, Precatheterization, or Preinjection Skin Preparations. (n.d.). IVAMI. [Link]

  • Marketing Topically Applied Skin Antiseptics in the United States. (2021, June 7). Nelson Labs. [Link]

  • Preoperative Skin Preparation Study to Evaluate the Antimicrobial Capabilities of F. (n.d.). ClinicalTrials.gov. [Link]

  • benzalkonium chloride chlorhexidine: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Comparison of disinfection effect between benzalkonium chloride and povidone iodine in nasotracheal intubation: a randomized trial. (2019, August 21). ResearchGate. [Link]

  • The preeminence of using benzalkonium chloride as an active ingredient in hand sanitizer. (n.d.). hubTGI. [Link]

  • Effectiveness of Disinfectants on Environmental Multidrug Resistance Contaminants Causing Skin Abscess in Farm Animals. (2026, January 14). ResearchGate. [Link]

  • Pre-Operative Skin Prep Testing. (n.d.). Bioscience of Bozeman. [Link]

  • Safety and Effectiveness of Health Care Antiseptics; Topical Antimicrobial Drug Products for Over-the-Counter Human Use. (2017, December 20). Federal Register. [Link]

  • Comparison of disinfection effect between benzalkonium chloride and povidone iodine in nasotracheal intubation: a randomized trial. (2019, August 31). National Center for Biotechnology Information. [Link]

  • Effect of chlorhexidine and benzalkonium chloride on bacterial biofilm formation. (2025, August 6). ResearchGate. [Link]

  • Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance. (n.d.). PubMed. [Link]

  • Evaluation of 4 Presurgical Skin Preparation Methods in Mice. (n.d.). National Center for Biotechnology Information. [Link]

  • FDA “Finalizes” Rule on Health Care Antiseptic Drug Products Ahead of Time. (2018, January 2). FDA Law Blog. [Link]

  • Effects of Benzalkonium Chloride, a Preservative in Topical Drugs, on the Barrier Function of Human Corneal Epithelial Cells. (2025, November 14). IOVS. [Link]

  • Benzalkonium Chloride Demonstrates Alcohol-free Antimicrobial Efficacy. (2020, December 2). Cosmetics & Toiletries. [Link]

Sources

Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for Handling Benzyldimethyloctylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, a deep understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. Benzyldimethyloctylammonium chloride, a quaternary ammonium compound, is a potent and versatile agent used as a surfactant and antimicrobial. However, its efficacy is matched by its hazardous nature. This guide provides essential, field-tested safety and logistical information for its handling, emphasizing not just the "what" but the "why" behind each procedural step to ensure a self-validating system of laboratory safety.

Immediate Safety Profile: Understanding the Hazard

Benzyldimethyloctylammonium chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or in contact with skin and is very toxic to aquatic life.[1] The primary routes of exposure are dermal (skin) and ocular (eye) contact, making the selection and proper use of Personal Protective Equipment (PPE) the most critical control measure in its safe handling. The causality is clear: direct contact with living tissue will lead to irreversible damage. Therefore, our primary directive is to establish an unbroken barrier between the chemical and the researcher.

Risk-Based PPE Selection: A Multi-Layered Defense

The level of PPE required is dictated by the nature of the task. A hazard assessment is the first step in any procedure.[2] Handling a stock solution requires a more robust defense than working with a dilute sample. Below is a summary of recommended PPE based on the operational phase.

Task / Operational Phase Required PPE Rationale
Handling Concentrates (e.g., weighing solid, preparing stock solutions)- Double Gloving: Nitrile or Neoprene inner glove, Butyl rubber outer glove.- Chemical Splash Goggles & Face Shield.- Chemical-Resistant Apron over a Lab Coat.- Closed-toe shoes.Highest risk of splash and exposure to corrosive material. A face shield protects the entire face, and double gloving provides enhanced protection against potential permeation.[3] The apron adds a necessary layer of chemical-resistant barrier for the torso.
Working with Dilute Solutions (e.g., performing assays)- Single Pair: Nitrile or Neoprene gloves.- Chemical Splash Goggles.- Standard Lab Coat.- Closed-toe shoes.Reduced concentration lowers the immediate corrosive threat, but the risk of skin and eye contact remains. Goggles are essential to prevent splashes to the eyes.[4]
Spill Cleanup - Heavy-Duty Gloves: Butyl rubber or Viton™.- Chemical Splash Goggles & Face Shield.- Chemical-Resistant Coveralls or Suit.- Chemical-Resistant Boots.A spill represents an uncontrolled release, maximizing exposure risk. Full-body protection is necessary to prevent contact with a larger volume of the chemical.[5]
The Logic of Glove Selection

Safety Data Sheets for Benzyldimethyloctylammonium chloride often do not specify a glove type due to a lack of specific permeation testing.[1] In such cases, we must rely on expert analysis of the chemical's properties. As a corrosive organic salt, the primary concern is breakthrough time—the time it takes for the chemical to permeate the glove material.[6]

  • Nitrile and Neoprene: These materials offer good general chemical resistance and are suitable for handling dilute solutions or as an inner layer when double-gloving.[4][7] They provide excellent dexterity for fine tasks.

  • Butyl Rubber: This synthetic rubber is highly recommended for protection against a wide variety of corrosive acids, bases, and esters.[7] Its use as an outer glove when handling concentrates is a prudent measure based on its known resistance to corrosive materials.[3]

The following workflow diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection Start Identify Task: Handling Benzyldimethyloctylammonium Chloride Concentration Assess Concentration Start->Concentration Concentrate Handling Concentrate (>10%) Concentration->Concentrate High Dilute Handling Dilute Solution (<10%) Concentration->Dilute Low Spill Spill or Emergency Concentration->Spill Spill PPE_Concentrate Required PPE: - Double Gloves (Nitrile/Butyl) - Goggles + Face Shield - Chemical Apron + Lab Coat Concentrate->PPE_Concentrate PPE_Dilute Required PPE: - Nitrile/Neoprene Gloves - Goggles - Lab Coat Dilute->PPE_Dilute PPE_Spill Required PPE: - Heavy-Duty Butyl Gloves - Goggles + Face Shield - Chemical-Resistant Suit Spill->PPE_Spill

Caption: PPE Selection Workflow for Benzyldimethyloctylammonium Chloride.

Operational Plans: Step-by-Step Protocols

Trustworthiness in safety protocols comes from clear, repeatable, and logical procedures. Follow these steps meticulously.

Protocol 1: Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly before starting.

  • First Garment: Don the lab coat, ensuring all buttons are fastened. If handling concentrates, place a chemical-resistant apron over the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles. Ensure a snug fit.

  • Gloves:

    • Single Pair: Don nitrile or neoprene gloves, pulling the cuffs over the sleeves of the lab coat.

    • Double Gloving: Don the inner nitrile/neoprene gloves first. Then, don the outer butyl rubber gloves, ensuring the cuffs of the outer glove are pulled over the lab coat sleeves.

  • Final Check: Visually inspect all PPE for damage, such as cracks, tears, or discoloration, before entering the work area.

Protocol 2: Doffing (Removing) PPE

This process is designed to prevent cross-contamination from the "dirty" exterior of the PPE to your skin or the laboratory environment.

  • Outer Gloves (if applicable): Remove the outer, most contaminated gloves first. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.

  • Apron/Coveralls: Remove the chemical-resistant apron or coveralls by unfastening them and rolling the contaminated outer surface inward. Avoid shaking the garment.

  • Face and Eye Protection: Remove the face shield first (if used), followed by the goggles. Handle them by the headband or sides to avoid touching the front surface. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any contamination on the inner surface.

  • Inner Gloves (or single pair): Remove the final pair of gloves using the same technique described in step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Managing Contaminated Materials

Due to its high aquatic toxicity, all materials contaminated with Benzyldimethyloctylammonium chloride must be treated as hazardous waste.[8] Do not dispose of this chemical or its contaminated materials down the drain or in general waste.

  • Segregation: All contaminated disposable PPE (gloves, aprons), paper towels, and other solid materials must be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or liquid waste containing Benzyldimethyloctylammonium chloride must be collected in a clearly labeled, sealed hazardous waste container. Keep it separate from other waste streams to prevent unintended reactions.

  • Container Management: Ensure waste containers are kept closed except when adding waste. Store them in a secondary containment bin in a designated satellite accumulation area.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

The following diagram outlines the disposal workflow for contaminated items.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Disposal Pathway Start Contaminated Item Generated (e.g., used gloves, pipette tips) Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste Container (Labeled: 'Hazardous Waste - Benzyldimethyloctylammonium Chloride') Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste Container (Labeled: 'Hazardous Waste - Benzyldimethyloctylammonium Chloride') Waste_Type->Liquid_Waste Liquid EHS_Pickup Store in Satellite Accumulation Area for EHS Pickup/Disposal Solid_Waste->EHS_Pickup Liquid_Waste->EHS_Pickup

Caption: Disposal Workflow for Contaminated Materials.

By integrating these protocols into your daily laboratory practice, you build a robust and self-validating safety culture that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Cardinal Health. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. NIOSH. Retrieved from [Link]

  • Toxics Use Reduction Institute (TURI). (2021). Quaternary Ammonium Compounds Fact Sheet. University of Massachusetts Lowell. Retrieved from [Link]

  • Sir Safety System. (n.d.). Chemical protective clothing. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - Princeton University. Retrieved from [Link]

  • OSHwiki - European Agency for Safety and Health at Work. (2012, November 5). Protective clothing against chemical and biological hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • California Water Environment Association. (n.d.). Treatment Plant Q&A: Can QACs Disable Wastewater Treatment? Retrieved from [Link]

  • CPAchem. (2023, February 20). Safety data sheet - Benzyldimethyloctylammonium chloride. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.